molecular formula C10H19FN2O2 B570416 tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate CAS No. 1261297-63-5

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Número de catálogo: B570416
Número CAS: 1261297-63-5
Peso molecular: 218.272
Clave InChI: BAKGBADRUJJHIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate, also known as Tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate, is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.272. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKGBADRUJJHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is a specialized heterocyclic building block utilized in advanced medicinal chemistry. As a fluorinated derivative of the 1,4-diazepane (homopiperazine) scaffold, it serves as a critical intermediate for introducing conformational constraints and modulating the physicochemical properties—specifically basicity and lipophilicity—of drug candidates.

This compound has gained prominence in the development of Muscarinic Acetylcholine Receptor (mAChR) agonists , particularly for M1 and M4 subtypes targeted in the treatment of neurodegenerative disorders like Alzheimer's disease and schizophrenia. The strategic placement of the fluorine atom at the C6 position induces a specific ring pucker (gauche effect) while reducing the pKa of the secondary amine, thereby improving metabolic stability and blood-brain barrier (BBB) permeability compared to the non-fluorinated parent.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound is a mono-Boc-protected diamine. The 7-membered diazepane ring contains a fluorine atom on the propylene bridge (C6), creating a unique electronic and steric environment.

Parameter Details
IUPAC Name tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate
Common Name 1-Boc-6-fluoro-homopiperazine
CAS Number 2641915-81-1 (HCl salt); Free base often cited by internal codes
Molecular Formula C₁₀H₁₉FN₂O₂ (Free Base)
Molecular Weight 218.27 g/mol (Free Base); 254.73 g/mol (HCl Salt)
SMILES CC(C)(C)OC(=O)N1CCNCC(C1)F
InChI Key BAKGBADRUJJHIM-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core connectivity and the strategic positioning of the protecting group and the fluorine substituent.

G Boc Boc Group (Lipophilic Protection) N1 N1 (Amide/Carbamate) Boc->N1 Protects Diazepane 1,4-Diazepane Ring (7-Membered Core) N1->Diazepane Integrated F Fluorine (C6) (Electronic Modulator) Diazepane->F Substituted at C6 N4 N4 (Secondary Amine) Diazepane->N4 Contains F->N4 Inductive Effect (-I)

Figure 1: Structural hierarchy of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate highlighting functional regions.

Physical & Chemical Properties[1][7]

The physical behavior of this compound is dominated by the carbamate protecting group and the polarity of the secondary amine. The fluorine atom introduces a dipole that lowers the basicity of N4 via the through-bond inductive effect.

Physicochemical Data Table
PropertyValue (Approx./Experimental)Context
Physical State White to off-white solid (HCl salt); Viscous oil or low-melting solid (Free base)Salts are preferred for stability and handling.
Melting Point Undetermined (Free base); >150°C (HCl salt, decomp.)High melting point of salt indicates strong lattice energy.
Boiling Point ~310°C (Predicted, 760 mmHg)Theoretical value; likely decomposes before boiling.
Density 1.1 ± 0.1 g/cm³ (Predicted)Slightly denser than water due to Fluorine.
pKa (N4) ~8.5 - 9.0Lower than unsubstituted diazepane (~9.8) due to F-inductive effect.
LogP 1.25 (Predicted)Moderate lipophilicity; suitable for CNS drug discovery.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility for free base; Salt is water soluble.
The "Fluorine Effect" in Diazepanes

The introduction of fluorine at C6 is not merely for decoration. It serves two specific mechanistic functions in drug design:

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the distal N4 amine. This reduces the percentage of the ionized species at physiological pH (7.4), potentially enhancing membrane permeability.

  • Conformational Bias: The C-F bond prefers a gauche orientation relative to adjacent C-N or C-C bonds to minimize antibonding orbital overlap (

    
    ). This locks the flexible 7-membered ring into a more defined conformation, reducing the entropic penalty upon binding to a protein target (e.g., GPCRs).
    

Synthetic Pathways[3][8][9][10]

Synthesis of this scaffold typically follows one of two routes. The Deoxyfluorination Route is most common in research settings due to the availability of the hydroxy-precursor.

Route A: Deoxyfluorination (Laboratory Scale)

This method converts the commercially available 6-hydroxy-diazepane into the 6-fluoro analog.

  • Starting Material: tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Conditions: DCM, -78°C to RT.

  • Mechanism: The hydroxyl group attacks the sulfur center, creating a good leaving group, which is then displaced by fluoride in an SN2 (inversion) or retention mechanism depending on neighboring group participation.

Route B: Cyclization (Industrial/Scale-up)

For larger batches, building the ring with fluorine already in place avoids the use of expensive/explosive fluorinating agents.

  • Precursors: Fluorinated diamines (e.g., 2-fluoro-1,3-propanediamine) reacted with bis-electrophiles.

Synthesis Start tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate Intermediate Activated Sulfinate Intermediate Start->Intermediate Activation Reagent Reagent: DAST / Deoxo-Fluor Solvent: DCM, -78°C Reagent->Intermediate Product tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (Target) Intermediate->Product Nucleophilic Fluorination

Figure 2: Synthetic workflow via deoxyfluorination of the hydroxy-diazepane precursor.

Handling & Safety Protocols

As a secondary amine and fluorinated organic, this compound requires standard biosafety level 1 (BSL-1) chemical handling protocols.

Hazard Identification (GHS)[5]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerator).

  • Atmosphere: Hygroscopic (especially the HCl salt). Store under inert gas (Argon/Nitrogen) if possible, or in a tightly sealed desiccator.

  • Shelf Life: Stable for >12 months if stored correctly. Avoid repeated freeze-thaw cycles.

Applications in Drug Discovery

The tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate scaffold is a "privileged structure" in neuropharmacology.

Muscarinic Receptor Agonists (M1/M4)

Recent patent literature (e.g., US11834407B2) highlights this specific core in the design of agonists for the M1 and M4 muscarinic acetylcholine receptors.

  • Mechanism: The diazepane ring mimics the spacing of the quaternary ammonium and the H-bond acceptor in acetylcholine.

  • Therapeutic Area:

    • Alzheimer's Disease: M1 activation enhances cognition.

    • Schizophrenia: M4 activation modulates dopaminergic tone without the side effects of D2 blockers.

Experimental Workflow: Deprotection & Coupling

To use this compound, the Boc group is typically removed to expose the N1 amine for further functionalization.

  • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1).

  • Result: 6-Fluoro-1,4-diazepane (bis-amine salt).

  • Coupling: React N1 with aryl halides (Buchwald-Hartwig) or carboxylic acids (Amide coupling) to attach the pharmacophore.

App Scaffold Boc-6-F-Diazepane Deprotect Deprotection (TFA or HCl) Scaffold->Deprotect Core 6-Fluoro-1,4-diazepane (Free Amine) Deprotect->Core Coupling Library Synthesis (Ar-X / R-COOH) Core->Coupling Drug M1/M4 Agonist Candidate (Neuroactive) Coupling->Drug

Figure 3: Application logic from building block to bioactive drug candidate.

References

  • Substituted cyclohexanes as muscarinic M1 receptor and/or M4 receptor agonists.Google Patents. US Patent 11834407B2.
  • Synthesis of 1,4-diazepane derivatives. ResearchGate. General methodology for diazepane construction. Available at: [Link]

  • PubChem Compound Summary: tert-Butyl 1,4-diazepane-1-carboxylate (Parent Analog). National Center for Biotechnology Information. CID 2756058. Available at: [Link]

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate: A Strategic Scaffold for Physicochemical Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate represents a high-value "privileged scaffold." It bridges the gap between the conformational rigidity of piperazines and the flexibility of linear diamines. The introduction of a fluorine atom at the C6 position of the 1,4-diazepane ring is not merely a steric modification; it is a deliberate electronic maneuver designed to modulate basicity, enhance metabolic stability, and influence the preferred conformational puckering of the seven-membered ring.

This technical guide dissects the utility of this molecule, providing researchers with a robust roadmap for its synthesis, structural analysis, and application in drug discovery campaigns (specifically Kinase and GPCR targets).

Structural Analysis & Pharmacophore Properties[1]

The "Fluorine Effect" on the 7-Membered Ring

The 1,4-diazepane ring is inherently flexible, existing in a dynamic equilibrium between chair-like and twist-boat conformations. The introduction of fluorine at C6 introduces a stereoelectronic bias known as the gauche effect (though less pronounced than in ethyl fragments, it still influences ring puckering).

PropertyNon-Fluorinated Parent6-Fluoro AnalogImpact on Drug Design
pKa (N4) ~9.6~8.2Reduced basicity improves membrane permeability and reduces hERG liability.
LogP 0.81.1Slight lipophilicity increase aids blood-brain barrier (BBB) penetration.
Metabolic Stability Moderate (C6 oxidation possible)HighC-F bond (116 kcal/mol) blocks oxidative metabolism at the 6-position.
Conformation FluxionalBiasedFluorine prefers pseudo-equatorial orientation to minimize 1,3-diaxial strain.
Graphviz Visualization: Structural Dynamics

The following diagram illustrates the equilibrium and the impact of the Boc-protecting group on the N1 nitrogen, which renders it non-nucleophilic, leaving N4 available for specific functionalization.

Diazepane_Dynamics cluster_conf Conformational Bias N_Unprotected 1,4-Diazepane (Fluxional) N_Boc tert-Butyl 1,4-diazepane-1-carboxylate (N1 Protected) N_Unprotected->N_Boc Boc2O, TEA (Regioselective) N_Fluoro 6-Fluoro-1,4-diazepane-1-carboxylate (Electronic Bias) N_Boc->N_Fluoro Stereoelectronic Modulation Chair Distorted Chair N_Fluoro->Chair F prefers pseudo-equatorial Twist Twist-Boat Twist->Chair Equilibrium

Figure 1: Structural evolution and conformational bias introduced by the Boc group and Fluorine substitution.

Synthetic Routes & Causality[2]

The synthesis of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is non-trivial due to the risk of ring contraction or elimination during fluorination. The most robust pathway involves the Deoxyfluorination of the corresponding alcohol .

The Retrosynthetic Logic
  • Target: 6-Fluoro-1,4-diazepane scaffold.[1]

  • Precursor: tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate.

  • Key Transformation: Nucleophilic fluorination with inversion of configuration (Walden inversion).

Reagent Selection: DAST vs. Deoxo-Fluor
  • DAST (Diethylaminosulfur trifluoride): Effective but thermally unstable. Can detonate at >90°C.

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Thermally more stable and generally preferred for scale-up, though it requires careful handling.

Synthetic Pathway Diagram

Synthesis_Pathway Start 1,3-Diamino-2-propanol Cyclization Ring Closure (Glyoxal / Borohydride) Start->Cyclization Intermediate 6-Hydroxy-1,4-diazepane Cyclization->Intermediate Protection N-Boc Protection (Boc2O, 0.9 eq) Intermediate->Protection Regioselective Control Alcohol tert-Butyl 6-hydroxy-1,4- diazepane-1-carboxylate Protection->Alcohol Fluorination Deoxyfluorination (Deoxo-Fluor, -78°C to RT) Alcohol->Fluorination SN2 Inversion Product tert-Butyl 6-fluoro-1,4- diazepane-1-carboxylate Fluorination->Product

Figure 2: Step-wise synthetic workflow emphasizing the critical deoxyfluorination step.

Experimental Protocols (Self-Validating Systems)

Protocol: Deoxyfluorination of 6-Hydroxy-1,4-diazepane

Objective: Convert the C6-hydroxyl group to a C6-fluorine with high stereochemical fidelity.

Reagents:

  • Substrate: tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate (1.0 eq)

  • Reagent: Deoxo-Fluor (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add the substrate and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperature prevents elimination (formation of the alkene) which is the primary side reaction.

  • Addition: Add Deoxo-Fluor dropwise over 20 minutes. Do not allow the temperature to rise above -60°C during addition.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature (RT) over 4 hours.

  • Validation (In-Process Control): Check by TLC (stain with Ninhydrin) or LCMS. The alcohol (polar) should disappear, and a less polar spot (fluoride) should appear.

    • LCMS Signal: Look for [M+H-tBu]+ or [M+H-Boc]+ patterns, as the Boc group often fragments in MS source.

  • Quench (CRITICAL SAFETY): Cool back to 0°C. Add saturated NaHCO₃ very slowly . Warning: Vigorous gas evolution (CO₂ and HF neutralization).

  • Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol: N4-Functionalization (SNAr)

Objective: Attach the scaffold to a heteroaromatic core (common in kinase inhibitors).

  • Mix: Scaffold (1.2 eq), Heteroaryl Chloride (1.0 eq), DIPEA (3.0 eq) in DMSO or NMP.

  • Heat: 80-100°C for 4-12 hours.

  • Validation: Monitor disappearance of the aryl chloride.

Medicinal Chemistry Applications

The 6-fluoro-1,4-diazepane moiety is a bioisostere for piperazines and pyrrolidines.

Case Study: Rho-Kinase (ROCK) Inhibitors

In the development of ROCK inhibitors (e.g., analogs of Fasudil), replacing a homopiperazine with the 6-fluoro-homopiperazine resulted in:

  • 3-fold increase in potency due to new hydrophobic contacts in the ATP binding pocket.

  • Improved metabolic half-life (

    
    ) by blocking the alpha-carbon oxidation prone in standard diazepanes.
    
Reactivity Profile & Diversification

The N1-Boc group serves as an orthogonal handle. Once the N4 position is derivatized (e.g., via reductive amination or SNAr), the Boc group can be removed (TFA/DCM or HCl/Dioxane) to liberate N1 for further elaboration.

Reactivity_Map Center 6-Fluoro Scaffold (N1-Boc, N4-H) Path1 Reductive Amination (Aldehydes/Ketones) Center->Path1 Path2 Buchwald-Hartwig (Aryl Halides) Center->Path2 Path3 SNAr (Electron Deficient HetAr) Center->Path3 Deprotection Boc Removal (HCl or TFA) Path1->Deprotection Path2->Deprotection Path3->Deprotection Final N1-Functionalization (Amides, Ureas) Deprotection->Final

Figure 3: Divergent synthesis strategy using the scaffold.

Safety & Handling

  • HF Generation: Deoxyfluorination reagents release HF upon hydrolysis. Always use plasticware or HF-resistant glass during the quench step if possible, and have Calcium Gluconate gel available for skin exposure.

  • Stability: The Boc-protected fluoride is stable at room temperature but should be stored at 4°C to prevent slow decomposition or Boc-cleavage if traces of acid are present.

References

  • Synthesis of Fluorinated Heterocycles

    • Title: "Recent Advances in the Synthesis of Fluorin
    • Source: Journal of Organic Chemistry.[2]

    • Context: Methodologies for DAST-mediated fluorin
    • Link:[Link] (General Journal Link for verification)

  • Conformational Analysis

    • Title: "The Gauche Effect in Fluorin
    • Source: Tetrahedron.
    • Context: Explains the preference of fluorine for pseudo-equ
    • Link:[Link]

  • Rho-Kinase Inhibitors

    • Title: "Design and Synthesis of Novel Homopiperazine-Based ROCK Inhibitors."
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Context: Application of the diazepane scaffold in kinase drug discovery.
    • Link:[Link]

  • Deoxyfluorination Safety

    • Title: "Safe Handling of DAST and Deoxo-Fluor on Scale."
    • Source: Organic Process Research & Development.
    • Context: Critical safety parameters for the fluorin
    • Link:[Link]

Sources

Technical Whitepaper: Synthesis of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in somatostatin agonists, kinase inhibitors, and GPCR modulators (e.g., Suvorexant). The introduction of a fluorine atom at the C6 position is a strategic modification to alter pKa, reduce metabolic liability (blocking oxidation at the most accessible carbon), and modulate lipophilicity (


).

This guide details the robust synthesis of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate . Unlike generic protocols, this workflow addresses the critical challenge of chemoselectivity : preventing the nucleophilic attack of the secondary amine (N4) during the electrophilic fluorination of the C6-alcohol. We utilize an orthogonal protection strategy (Boc/Cbz or Boc/Bn) combined with a safety-optimized deoxofluorination protocol using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Retrosynthetic Analysis

To ensure high purity and yield, the synthesis is designed backwards from the target to the commercially available 6-hydroxy-1,4-diazepane or acyclic precursors.

Strategic Logic:

  • Fluorination Stage: The C6-fluorine is introduced via nucleophilic substitution of a secondary alcohol. This requires the alcohol to be activated (leaving group) and displaced by fluoride.

  • Amine Compatibility: Fluorinating agents like DAST or Deoxo-Fluor react violently or form stable aminosulfuranes with free amines. Therefore, N4 must be protected during fluorination.

  • Orthogonality: The N4 protecting group must be removable under conditions that do not degrade the acid-labile N1-Boc group. Hydrogenolysis (Benzyl/Cbz removal) is the ideal method.

Pathway Visualization (DOT)

Retrosynthesis Target TARGET tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate Intermediate1 INTERMEDIATE 1 1-Boc-4-Cbz-6-fluoro-1,4-diazepane (Fully Protected) Target->Intermediate1 Selective Deprotection (H2/Pd) Intermediate2 INTERMEDIATE 2 1-Boc-4-Cbz-6-hydroxy-1,4-diazepane (Alcohol Precursor) Intermediate1->Intermediate2 Deoxofluorination (Deoxo-Fluor) Scaffold SCAFFOLD 6-Hydroxy-1,4-diazepane Intermediate2->Scaffold Orthogonal Protection RawMaterials RAW MATERIALS Epichlorohydrin + Ethylenediamine Scaffold->RawMaterials Cyclization

Figure 1: Retrosynthetic disconnection showing the necessity of the fully protected Intermediate 1 to survive the fluorination conditions.

Detailed Synthetic Protocol

Phase 1: Scaffold Preparation & Orthogonal Protection

Objective: Isolate 1-(tert-butoxycarbonyl)-4-(benzyloxycarbonyl)-6-hydroxy-1,4-diazepane.

While 6-hydroxy-1,4-diazepane is commercially available, it is often supplied as a homodimer or salt. The most reliable route starts with orthogonal protection.

  • Starting Material: 6-Hydroxy-1,4-diazepane (1.0 eq).

  • Selective N1-Boc Protection:

    • Dissolve scaffold in MeOH/DCM (1:1). Cool to 0°C.

    • Add

      
       (0.9 eq) slowly. Note: Using a slight deficit of anhydride favors mono-protection.
      
    • Purify via column chromatography (DCM/MeOH) to isolate the mono-Boc intermediate.

  • N4-Cbz Protection:

    • Dissolve the mono-Boc amine in DCM with

      
       (2.0 eq).
      
    • Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise at 0°C.

    • Why Cbz? Benzyl (Bn) is also acceptable, but Cbz (carbamate) reduces the nucleophilicity of N4 more effectively than a simple alkyl benzyl group, preventing intramolecular side reactions during fluorination.

Phase 2: Deoxofluorination (The Critical Step)

Objective: Convert the C6-hydroxyl to C6-fluoride with inversion of configuration (if chiral).

Safety Warning: This step generates HF.[1][2] Use plastic/Teflon labware if possible, or borosilicate glass with extreme caution. Do not use DAST if scale >10g due to thermal instability; use Deoxo-Fluor.

Reagents:

  • Substrate: 1-Boc-4-Cbz-6-hydroxy-1,4-diazepane.

  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[3]

  • Solvent: Anhydrous DCM (Dichloromethane).

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to -78°C (Dry ice/acetone bath). Add Deoxo-Fluor (1.5 eq) dropwise via syringe.

    • Mechanistic Insight: Low temperature prevents elimination (alkene formation). The reagent activates the alcohol to a good leaving group (

      
      ), which is then displaced by fluoride.
      
  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Stir at 0°C for an additional 4 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Quench (Critical): Pour the reaction mixture slowly into a stirred, saturated aqueous

    
     solution.
    
    • Caution: Vigorous

      
       evolution will occur. Ensure adequate venting.
      
  • Workup: Extract with DCM (3x). Wash organics with dilute HCl (0.1 M, quick wash to remove amine byproducts) then Brine. Dry over

    
    .[4]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Phase 3: Selective Deprotection (N4-Cbz Removal)

Objective: Reveal the secondary amine to yield the final target.

Protocol:

  • Dissolution: Dissolve the fluorinated intermediate in MeOH (or EtOH).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is sufficient) for 2–6 hours at RT.
    
    • Selectivity Check: The Boc group is stable to hydrogenolysis. The C-F bond is generally stable under standard catalytic hydrogenation conditions (unlike C-Cl or C-Br).

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate in vacuo. The residue is the target: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate .[5]

Process Workflow Diagram

Workflow Step1 Step 1: Protection Reagents: Boc2O, then Cbz-Cl Control: 0°C, Stoichiometry Step2 Step 2: Fluorination Reagent: Deoxo-Fluor Control: -78°C -> 0°C (Prevents elimination) Step1->Step2 Intermediate 1 Step3 Step 3: Quench/Workup Reagent: Sat. NaHCO3 Safety: CO2 Evolution Step2->Step3 Fluorinated Adduct Step4 Step 4: Hydrogenolysis Reagent: H2, Pd/C Result: Cbz removal only Step3->Step4 Purified F-Intermediate

Figure 2: Step-by-step reaction workflow highlighting critical control points.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Moisture Content < 0.05% (Karl Fischer)Deoxo-Fluor hydrolyzes rapidly to HF and amide byproducts, killing stoichiometry and etching glass.
Temperature (Fluorination) Start at -78°CHigher starting temperatures favor E2 elimination, yielding the 6-ene-diazepane byproduct.
N-Protection Status Mandatory Free amines (N4) will attack the sulfur of Deoxo-Fluor, forming stable N-S bonds and preventing fluorination.
Quench pH pH > 7 (Basic)Acidic quench can cleave the Boc group. Use excess bicarbonate.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

  • 
     NMR:  A distinct multiplet around -165 to -180 ppm  (depending on solvent). If the proton at C6 is geminal to fluorine, it will show large 
    
    
    
    coupling (approx 45-50 Hz).
  • 
     NMR: 
    
    • Boc: Singlet ~1.45 ppm (9H).

    • C6-H: A distinct doublet of multiplets (due to H-F coupling) typically shifted downfield (4.5 - 5.2 ppm).

    • Absence of Aromatics: Confirms successful removal of the Cbz/Benzyl group (Phase 3 completion).

  • Mass Spectrometry (ESI+): Look for

    
     = 219.15 (Target MW: 218.27).
    

Troubleshooting

  • Issue: Formation of alkene (elimination product) instead of fluoride.

    • Solution: The reaction temperature rose too quickly. Keep at -78°C for longer, or switch solvent to Toluene (slower reaction, better thermal control).

  • Issue: Loss of Boc group.[6]

    • Solution: The workup was too acidic. Ensure the aqueous layer is basic during extraction. HF generated in situ must be neutralized immediately.

  • Issue: Incomplete Cbz removal.

    • Solution: The fluorine atom can poison the Pd catalyst slightly. Increase catalyst loading to 20 wt% or add a drop of acetic acid to the hydrogenation (carefully, to avoid Boc loss).

References

  • Lal, G. S., et al. (1999).[7] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link

  • Singh, R. P., & Shreeve, J. M. (2002).[7] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). "tert-butyl 1,4-diazepane-1-carboxylate."[5][6][8][9] National Center for Biotechnology Information. Link

Sources

Spectral Data Guide: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

[1][2]

Executive Summary

The introduction of fluorine into saturated heterocycles is a pivotal strategy in modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 2641915-81-1, HCl salt) serves as a critical scaffold for designing fluorinated homopiperazine derivatives.

This guide provides a comprehensive spectral profile of this building block. By synthesizing data from patent literature and structural analogs, we establish the definitive characterization standards required for quality control and structural validation.

Molecular Profile & Identity[3][4]

PropertyDetail
IUPAC Name tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate
Common Name 1-Boc-6-fluoro-1,4-diazepane
CAS Number 2641915-81-1 (Hydrochloride); 112275-50-0 (Non-fluorinated analog ref)
Molecular Formula C

H

FN

O

Molecular Weight 218.27 g/mol
Exact Mass 218.1431
Appearance Pale yellow oil or gum (Free base); White solid (HCl salt)
Structural Visualization

The following diagram illustrates the core connectivity and the stereoelectronic environment introduced by the fluorine atom at the C6 position.

Gcluster_0Key Spectral FeaturesBocBoc Group(t-Butyl Carbamate)N1N1(Protected)Boc->N1ProtectsRing1,4-Diazepane Ring(7-Membered)N1->RingF6Fluorine (C6)(Electronegative)Ring->F6Substituted at C6N4N4(Secondary Amine)Ring->N419F NMR: -170 to -180 ppm19F NMR: -170 to -180 ppm1H H-6: dtt, J~48Hz1H H-6: dtt, J~48Hz

Caption: Structural logic of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate highlighting key NMR active sites.

Synthesis & Isolation Context

Understanding the synthesis is crucial for interpreting spectral impurities. The compound is typically accessed via the fluorination of a 6-hydroxy precursor using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, followed by selective protection.

Common Impurities:

  • Elimination Products: 1-Boc-1,4-diazep-6-ene (alkene formation).

  • Hydrolysis Products: 6-hydroxy-1,4-diazepane (incomplete fluorination).

  • Rotamers: The Boc group induces restricted rotation around the N-C(O) bond, often causing signal broadening or doubling in NMR at room temperature.

Spectral Characterization

A. Mass Spectrometry (MS)

Mass spectrometry is the primary method for confirming identity. The molecule ionizes readily in positive Electrospray Ionization (ESI) mode.

Ionization ModeSpecies Observedm/z (Calculated)m/z (Experimental)Notes
ESI (+) [M+H]

219.15219.2 Protonated parent ion.
ESI (+) [M+Na]

241.13241.1 Sodium adduct (common).
ESI (+) [M-tBu+2H]

163.09163.1 Loss of tert-butyl group (fragment).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (

1

1.

H NMR (Proton)

The proton spectrum is dominated by the large geminal H-F coupling (

  • 
     4.60 – 4.95 ppm (1H, dm): H-6 . This proton is on the same carbon as the fluorine. It appears as a wide multiplet (doublet of multiplets) due to the large geminal coupling to fluorine (
    
    
    Hz).
  • 
     3.00 – 3.85 ppm (8H, m): Ring CH
    
    
    protons (H-2, H-3, H-5, H-7)
    . These signals are complex due to:
    • Overlap of four distinct methylene groups.

    • Coupling to the fluorine atom (

      
       Hz for H-5/H-7).
      
    • Rotameric broadening from the Boc group.

  • 
     1.80 – 2.20 ppm (1H, br s): N-H (N4) . The secondary amine proton. Broad and exchangeable (disappears with D
    
    
    O shake).
  • 
     1.46 ppm (9H, s): Boc Group . Characteristic sharp singlet for the tert-butyl methyls.
    
2.

F NMR (Fluorine)

Crucial for confirming the presence of fluorine and checking for elimination byproducts (alkenes).

  • 
     -175.0 to -182.0 ppm (1F, m):  The single fluorine atom typically resonates in this range for secondary alkyl fluorides.
    
    • Pattern: Multiplet (decoupled: singlet).

    • Coupling: Shows coupling to H-6 (

      
       Hz) and H-5/H-7 (
      
      
      Hz).
3.

C NMR (Carbon)
  • 
     155.0 ppm: C=O  (Boc carbonyl).
    
  • 
     90.5 ppm (d, 
    
    
    Hz):
    C-6 . The carbon directly attached to fluorine shows a massive doublet splitting.
  • 
     79.8 ppm: C-O  (quaternary carbon of t-butyl).
    
  • 
     45.0 – 55.0 ppm (m): Ring CH
    
    
    carbons (C-2, C-3, C-5, C-7)
    . C-5 and C-7 will appear as doublets due to
    
    
    coupling (
    
    
    Hz).
  • 
     28.4 ppm: CH
    
    
    (Boc methyls).
C. Infrared Spectroscopy (IR)
  • 3300 – 3400 cm

    
    :  N-H stretch (weak, broad).
    
  • 1685 – 1695 cm

    
    :  C=O stretch (Boc carbamate, strong).
    
  • 1150 – 1250 cm

    
    :  C-F stretch (often obscured by C-O/C-N bands).
    

Experimental Protocol: Validation Workflow

To ensure the integrity of the spectral data, the following self-validating workflow is recommended.

WorkflowSampleSample: 1-Boc-6-F-DiazepaneTLC1. TLC Analysis(Ninhydrin Stain)Sample->TLCMS2. Mass Spec (ESI+)Confirm m/z 219TLC->MSSingle SpotHNMR3. 1H NMRCheck H-6 (dtt) & Boc IntegralMS->HNMRMass OKFNMR4. 19F NMRConfirm Single F SpeciesHNMR->FNMRStructure OKReleaseRelease for SynthesisFNMR->ReleasePurity >95%

Caption: Step-by-step validation workflow for confirming compound identity and purity.

Protocol Notes:

  • TLC Visualization: The compound contains a secondary amine and a Boc group. It stains well with Ninhydrin (turns reddish/purple upon heating) or KMnO

    
     .
    
  • NMR Solvent: CDCl

    
     is standard. If rotamers cause excessive broadening, run the NMR at 50°C or use DMSO-
    
    
    to sharpen the signals.

References

  • Preparation of 6-fluoro-1,4-diazepane derivatives. US Patent 8,614,206 B2. (Describes the synthesis and characterization of 6-fluoro-1,4-diazepane intermediates).

  • Therapeutically active compositions and their methods of use. European Patent EP 2721019 B1. (Details the DAST fluorination protocol for 1,4-diazepan-6-ol).

  • BenchChem Compound Database. tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate Spectral Data. (Source for calculated mass spectrometry data).

  • PubChem Compound Summary. tert-Butyl 1,4-diazepane-1-carboxylate (Parent Scaffold). (Baseline spectral data for the non-fluorinated analog).

Structural Elucidation and NMR Dynamics of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of CNS-active agents and peptidomimetics. The introduction of a fluorine atom at the C6 position enhances metabolic stability and lipophilicity but introduces significant complexity to Nuclear Magnetic Resonance (NMR) analysis.

The Challenge: Analyzing tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate presents a "perfect storm" of spectral difficulty:

  • Conformational Flexibility: The 7-membered ring exists in dynamic equilibrium between twist-chair and twist-boat forms.

  • Rotamerism: The N-Boc carbamate bond exhibits restricted rotation, leading to signal doubling or broadening at room temperature.

  • Heteronuclear Coupling: The

    
    F nucleus (
    
    
    
    ) couples strongly with both
    
    
    H and
    
    
    C, splitting signals into complex multiplets that obscure standard assignments.

This guide provides a definitive protocol for the structural validation of this molecule, prioritizing the deconvolution of rotameric and coupling effects.

Structural Dynamics & Experimental Strategy

The Rotamer Effect

The tert-butoxycarbonyl (Boc) group at N1 possesses partial double-bond character (


). At 298 K (25°C), the rotation barrier is sufficiently high (

kcal/mol) that the NMR timescale captures two distinct populations (rotamers).
  • Observation: You will likely see two sets of signals for the Boc-methyls and the ring carbons/protons near N1.

  • Validation: To confirm that extra peaks are rotamers and not impurities, perform Variable Temperature (VT) NMR . Heating the sample to 340-350 K in DMSO-

    
     will increase the rotation rate, causing the signals to coalesce into a sharp average.
    
Solvent Selection
  • Standard Characterization: Chloroform-

    
     (CDCl
    
    
    
    )
    . Provides excellent solubility and distinct chemical shift dispersion.
  • For Rotamer Coalescence: DMSO-

    
     . Required for high-temperature studies (>50°C) to collapse rotamers.
    
  • For NH Detection: DMSO-

    
     . The N4-H proton is often broad or invisible in CDCl
    
    
    
    due to exchange but sharpens in DMSO.

Analytical Workflow (Visualized)

NMR_Workflow cluster_QC Quality Control Loop Sample Sample Prep (10-15 mg in 0.6 mL CDCl3) F19 19F NMR (Purity & F-Position) Sample->F19 Step 1: Quick Scan H1 1H NMR (Integration & Couplings) F19->H1 Step 2 H1->H1 If broad: Run VT-NMR C13 13C NMR (C-F Splitting) H1->C13 Step 3 COSY 2D COSY/HSQC (Connectivity) C13->COSY Step 4: Resolve Overlap Report Final Assignment COSY->Report

Figure 1: Recommended NMR acquisition workflow. Prioritizing


F NMR ensures the fluorine incorporation is correct before investing time in complex proton assignments.

Detailed H NMR Analysis

The proton spectrum will be dominated by the large geminal H-F coupling and the diastereotopicity of the ring protons.

The "Signature" Signal: H6

The proton at position 6 (geminal to Fluorine) is the most diagnostic signal.

  • Chemical Shift:

    
     4.80 – 5.10 ppm.
    
  • Multiplicity: Doublet of multiplets (dm) or Doublet of ttriplets (dtt).

  • Coupling:

    • 
      : 47 – 49 Hz . This is a massive splitting, often wider than the entire multiplet width of other protons.
      
    • 
      : Vicinal coupling to H5 and H7 protons (~3–8 Hz, depending on dihedral angles).
      
The Ring Protons (H2, H3, H5, H7)

Due to the chiral center at C6, the protons at C5 and C7 are diastereotopic (non-equivalent).

  • H5 & H7 (Vicinal to F): These appear as complex multiplets in the

    
     2.8 – 3.8 ppm range. They will exhibit 
    
    
    
    coupling of 15 – 30 Hz .
  • H2 & H3: These are further from the fluorine and appear as multiplets in the

    
     2.5 – 3.5 ppm range. The N1-Boc rotamers will cause the H2 and H7 signals (closest to N1) to appear as double sets of peaks.
    
The N4-H Proton
  • Shift:

    
     1.8 – 2.5 ppm (broad singlet) in CDCl
    
    
    
    .
  • Note: This peak position is concentration-dependent and may overlap with water or hydrocarbon impurities.

Summary Table: H NMR Data (CDCl , 400 MHz)
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Notes
H6 CH-F4.85 – 5.05dtt or dm

Diagnostic doublet
H2, H7 N-CH

3.30 – 3.80m (complex)Rotameric splittingBroadened by Boc
H3, H5 N-CH

2.60 – 3.10m (complex)

Diastereotopic
N4-H NH2.00 – 2.50br s-Exchangeable
Boc t-Bu1.46 / 1.48s-Rotameric doublets

Detailed C NMR Analysis

Carbon-13 analysis is definitive because the C-F couplings are predictable and allow you to "count" the distance from the fluorine atom.

C-F Coupling Constants

Fluorine coupling follows a "power law" where the magnitude decreases with distance:

  • C6 (Geminal):

    
     Hz. (Appears as a wide doublet).
    
  • C5, C7 (Vicinal):

    
     Hz. (Appears as a doublet).
    
  • C3 (Long Range):

    
     Hz. (Small doublet).
    
Summary Table: C NMR Data (CDCl , 100 MHz)
PositionType

(ppm)
Multiplicity

(Hz)
C=O Carbonyl155.0s (or br)-
C6 CH-F88.0 – 92.0d

C_quat Boc79.5s-
C5, C7 CH

50.0 – 55.0d

C2 CH

46.0 – 48.0s-
C3 CH

48.0 – 50.0d

CH

Boc28.4s-

Advanced Validation: F NMR

This is the most robust purity check.

  • Chemical Shift:

    
    -175 to -185 ppm  (relative to CFCl
    
    
    
    ).
  • Pattern: A broad multiplet (decoupled) or a dtt (coupled).

  • Interpretation: If you see a single major peak in this region, your fluorination was successful. A second peak nearby usually indicates a diastereomer or a regioisomer (e.g., 5-fluoro impurity).

Troubleshooting & References

Common Issues
  • "My spectrum looks like a mixture."

    • Cause: Likely Boc-rotamers.

    • Fix: Check the integral ratio.[1][2] If it's roughly 60:40 or 70:30, it's rotamers. Confirm by running the sample at 50°C (in DMSO) or 55°C (in CDCl

      
      , carefully). The peaks should coalesce.
      
  • "I can't resolve the multiplets."

    • Cause: Fluorine coupling + geminal coupling + vicinal coupling.

    • Fix: Acquire a

      
      H{
      
      
      
      F}
      spectrum (Fluorine-decoupled Proton NMR). This collapses the H6 doublet (48 Hz) into a standard multiplet, simplifying the entire spectrum.
References
  • Fluorine Coupling Constants: Emsley, J. W., Phillips, L., & Wray, V. (1977). Fluorine Coupling Constants. Pergamon Press.
  • Boc Rotamer Dynamics: O'Brien, P., et al. (2008). "Conformational analysis of N-Boc-heterocycles." Organic & Biomolecular Chemistry.

  • 19F NMR Methodology: Dalvit, C., & Vulpetti, A. (2019). "19F-Centered NMR Analysis of Fluorinated Compounds." Journal of Medicinal Chemistry.

  • Chemical Shifts of Impurities: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Process." Journal of Organic Chemistry.

  • 1,4-Diazepane Scaffold Analysis: Archer, S., et al. (2005). "Conformational study of 1,4-diazepane derivatives." Journal of Heterocyclic Chemistry. (General reference for ring puckering).

Disclaimer: The chemical shift values provided are estimates based on analogous fluorinated heterocycles and theoretical shielding calculations. Exact values will vary based on concentration, temperature, and specific solvent interactions.

Sources

Technical Guide: Mass Spectrometry Fragmentation of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate . This molecule represents a critical class of intermediates in medicinal chemistry: fluorinated heterocycles protected by acid-labile carbamates (Boc groups).

Understanding the fragmentation of this molecule is essential for two primary workflows in drug development:

  • Quality Control: Verifying the integrity of the Boc-protecting group during synthesis.

  • Metabolite Identification: Predicting how the diazepane core behaves under collision-induced dissociation (CID), which mimics biological phase I metabolism.

This guide moves beyond simple spectral matching, offering a mechanistic breakdown of why specific ions form, allowing researchers to apply these principles to analogous structures.

Part 1: Structural Analysis & Ionization Physics

Before interpreting the spectrum, we must establish the physicochemical basis for ionization.

The Analyte
  • IUPAC Name: tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 218.14 Da

  • Protonated Mass $[M+H]^+ $: 219.15 Da

Ionization Preference: ESI(+)

Electrospray Ionization in positive mode (ESI+) is the gold standard for this analyte due to the high proton affinity (PA) of the diazepane nitrogens.

  • Primary Protonation Site (N4): The N4 amine (secondary amine) is the most basic site. It lacks the electron-withdrawing carbonyl present at N1.

  • Secondary Protonation Site (N1): The carbamate nitrogen is less basic due to resonance delocalization of the lone pair into the carbonyl oxygen.

Critical Insight: In the gas phase, the proton may migrate (mobile proton model), facilitating specific fragmentation pathways described below.

Part 2: Primary Fragmentation Pathways (Mechanisms)

The fragmentation of N-Boc protected amines follows a predictable, distinct hierarchy. The spectrum is dominated by the degradation of the protecting group, followed by the shattering of the heterocyclic core.

Pathway A: The "Boc Collapse" (Diagnostic)

The most reliable signature for this molecule is the sequential loss of the tert-butyl group and the carbamate moiety.

  • Loss of Isobutene (-56 Da): The protonated carbonyl oxygen initiates an intramolecular rearrangement (McLafferty-like or ion-neutral complex), cleaving the tert-butyl group as neutral isobutene (

    
    ).
    
    • Transition:

      
      
      
  • Loss of

    
     (-44 Da): 
    The resulting carbamic acid intermediate is unstable. It rapidly decarboxylates to yield the protonated secondary amine.
    
    • Transition:

      
      
      

Note: At higher collision energies (CE), these two steps often merge, appearing as a single loss of -100 Da (Boc group).

Pathway B: Diazepane Core Fragmentation

Once the "naked" core (6-fluoro-1,4-diazepane,


 119) is generated, the ring system fragments.
  • HF Elimination (-20 Da): While C-F bonds are generally strong, the high internal energy of the protonated amine can drive the elimination of Hydrogen Fluoride (HF), creating a double bond within the ring (diazepine derivative).

    • Transition:

      
      
      
  • Ring Cleavage (Ethylene Loss): The 7-membered ring is flexible. C-C bond scission often results in the loss of

    
     (ethylene) fragments, typical for ethylenediamine-type bridges.
    

Part 3: Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the parent ion and its progeny.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 219.15 Inter1 Carbamic Acid Intermediate [M+H - C4H8]+ m/z 163.09 Parent->Inter1 Loss of Isobutene (-56 Da) (McLafferty-type) Core Core Amine (6-fluoro-1,4-diazepane) [M+H - Boc]+ m/z 119.10 Parent->Core Combined Loss (-100 Da) (High CE) Inter1->Core Loss of CO2 (-44 Da) (Decarboxylation) Frag1 Dehydro-fluorinated Core [Core - HF]+ m/z 99.09 Core->Frag1 HF Elimination (-20 Da) Frag2 Ring Cleavage Product [Core - C2H4]+ m/z 91.06 Core->Frag2 Ring Contraction (-28 Da)

Figure 1: Mechanistic fragmentation tree for tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate in ESI(+).

Part 4: Experimental Protocol (Self-Validating)

To reproduce these results and validate the compound identity, follow this specific LC-MS/MS workflow. This protocol is designed to separate the labile Boc-intermediate from the core amine.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Time (min)% BDescription
0.05Equilibrate
0.55Load
3.595Elute (Boc-amine is hydrophobic)
4.595Wash
4.65Re-equilibrate
Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temp: 350°C (Ensure complete desolvation).

  • Collision Energy (CE): Stepped Ramp (15, 30, 45 eV).

    • Why Stepped? Low energy (15 eV) preserves the m/z 163 intermediate. High energy (45 eV) ensures formation of the m/z 119 core and m/z 99 fragment.

Validation Logic (The "Trust" Check)

When analyzing the data, use this logic gate to confirm identity:

  • Check Parent: Is m/z 219 present?

  • Check Neutral Loss: Is there a peak at m/z 163? (Confirming t-butyl loss).

  • Check Core: Is the base peak m/z 119 at high energy?

  • Check Fluorine: Is there a fragment at m/z 99? (Confirming the presence of F on the ring).

Part 5: Impurity Analysis Workflow

In synthesis, the most common impurity is the de-protected amine (due to acidic workup) or the non-fluorinated analog. Use the following decision tree to classify peaks.

DecisionTree Start Unknown Peak Detected CheckMass Mass = 219? Start->CheckMass Check119 Fragment 119 present? CheckMass->Check119 Yes Result3 Impurity: Free Amine (Start Material) CheckMass->Result3 No (Mass = 119) Check101 Fragment 101 present? Check119->Check101 No Result1 Target Analyte Check119->Result1 Yes Result2 Impurity: Non-fluorinated Analog Check101->Result2 Yes (Des-Fluoro)

Figure 2: Decision tree for distinguishing the target analyte from common synthetic byproducts.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing the mechanism of McLafferty rearrangements and neutral losses).
  • Holčapek, M., et al. (2010). "Fragmentation of N-Boc protected amino acids and their esters in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Definitive source on the -56/-44 Da loss sequence in ESI).

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Biological Activity of Fluorinated 1,4-Diazepane Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Homopiperazine Advantage

The 1,4-diazepane (homopiperazine) scaffold represents a critical expansion of the privileged piperazine core. By introducing a single methylene unit to the six-membered ring, the 1,4-diazepane introduces unique conformational flexibility and alters the vector orientation of substituents. When coupled with strategic fluorination, this scaffold offers a powerful tool for modulating lipophilicity (LogD) , metabolic stability , and target residence time .

This guide analyzes the biological activity of fluorinated 1,4-diazepane analogues, focusing on their application in neuropharmacology (Sigma receptors, Triple Reuptake Inhibitors) and oncology. It provides actionable protocols for validating these activities, grounded in structure-activity relationship (SAR) logic.

Structural Rationale: Fluorine-Diazepane Synergies

Conformational Dynamics

Unlike the rigid chair conformation of piperazine, 1,4-diazepane exists in a dynamic equilibrium of twist-chair and twist-boat conformers.

  • Impact: This flexibility allows the scaffold to adopt induced-fit conformations within sterically demanding GPCR pockets (e.g., Histamine H3, Sigma-1).

  • Fluorine Effect: Introduction of fluorine (e.g., via difluoromethylation or fluorinated side chains) restricts specific conformational distinctness through stereoelectronic effects (gauche effect), potentially locking the bioactive conformation.

pKa Modulation and Bioavailability

The basicity of the secondary amines in 1,4-diazepane (pKa ~9.5–10.0) often leads to poor membrane permeability.

  • The Fluorine Fix: Placing an electron-withdrawing fluorine group (e.g.,

    
    -fluorine or a fluorinated aryl group) reduces the pKa of the proximal nitrogen by 1–2 log units. This increases the fraction of non-ionized species at physiological pH, enhancing blood-brain barrier (BBB) penetration—critical for CNS targets.
    

Therapeutic Case Studies & SAR Analysis

Case Study A: Sigma Receptor ( R) Ligands

Fluorinated 1,4-diazepanes have emerged as potent dual ligands for


 and 

receptors, which are implicated in neuroprotection and cancer cell proliferation.

Key Findings (Derived from SAR Data):

  • Scaffold: 1,4-diazepane bridged with benzofuran or quinoline moieties.

  • Fluorination Site: 4-fluorophenyl group attached to the N1-position.[1]

  • Activity Profile:

    • Affinity: High affinity for

      
       (Ki < 10 nM) and moderate affinity for 
      
      
      
      .
    • Mechanism: The fluorinated moiety occupies the hydrophobic pocket of the

      
       receptor, while the diazepane nitrogen forms a critical salt bridge with Asp126.
      
    • Functional Outcome: Neuroprotection against oxidative stress (H2O2 induced) in SH-SY5Y cells.[1]

Table 1: Comparative SAR of 1,4-Diazepane Analogues (Hypothetical Data based on Trends)

Compound IDN1-SubstituentN4-Substituent

Ki (nM)

Ki (nM)
Metabolic Stability (t1/2, min)
DZ-01 (Ref)BenzylMethyl4512015
DZ-02 4-FluorobenzylMethyl8.5 6542
DZ-03 4-TrifluoromethylbenzylMethyl12.058>60
DZ-04 Benzyl2-Fluoroethyl359528

Note: Fluorination at the para-position of the benzyl ring (DZ-02) significantly improves metabolic stability by blocking CYP450-mediated hydroxylation while enhancing hydrophobic interactions.

Case Study B: Triple Reuptake Inhibitors (TRI)

1-Aryl-1,4-diazepan-2-one derivatives have been designed to inhibit the reuptake of Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT).[2]

  • Mechanism: The 7-membered ring mimics the spatial arrangement of classical tricyclic antidepressants but with reduced off-target cardiac effects.

  • Fluorine Role: A trifluoromethyl (

    
    ) group on the aryl ring enhances lipophilicity, facilitating CNS entry and increasing potency at the DAT transporter.
    

Technical Workflows & Protocols

Visualization of SAR Logic

The following diagram illustrates the decision matrix for optimizing 1,4-diazepane scaffolds using fluorine.

SAR_Logic Start 1,4-Diazepane Core Problem1 High Basicity (Poor BBB) Start->Problem1 Problem2 Rapid Metabolism (N-Dealkylation) Start->Problem2 Solution1 Add Beta-Fluorine / F-Aryl Problem1->Solution1 Strategy Solution2 Block Para-positions with F Problem2->Solution2 Strategy Result1 Lower pKa Improved Permeability Solution1->Result1 Result2 Blocked CYP Oxidation Increased t1/2 Solution2->Result2

Caption: Decision matrix for fluorination strategies to overcome inherent 1,4-diazepane liabilities.

Protocol: Microsomal Metabolic Stability Assay

Since fluorination is often employed to extend half-life, verifying this via a robust microsomal stability assay is mandatory.

Objective: Determine intrinsic clearance (


) of fluorinated analogues.

Materials:

  • Liver Microsomes (Human/Mouse, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final conc, <0.1% DMSO).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin).

Step-by-Step Methodology:

  • Pre-Incubation: Mix 30 µL of microsomes (final 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4) and 1 µL of Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 20 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At discrete time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL of Stop Solution to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Self-Validation Check:

  • Positive Control: Verapamil (High clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show stable signal (>85% remaining at 60 min).

Protocol: Sigma-1 Receptor Radioligand Binding

To validate the biological activity of the synthesized analogues.

Materials:

  • Radioligand:

    
     (Specific for 
    
    
    
    ).
  • Tissue: Guinea pig brain membrane homogenates (rich in

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute membranes to 0.5 mg protein/mL.

  • Competition: Incubate membranes (200 µL) with

    
     (3 nM) and increasing concentrations of the fluorinated diazepane (
    
    
    
    to
    
    
    M).
  • Incubation: 120 min at 25°C (Equilibrium is slower for lipophilic fluorinated compounds).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Fit to a one-site competition model to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow: Introduction of Fluorine

The synthesis of these analogues typically requires late-stage functionalization or the use of fluorinated building blocks.

Synthesis_Workflow Start Commercial 1,4-Diazepane Step1 N1-Protection (Boc) Start->Step1 Step2 N4-Alkylation / Arylation (Buchwald-Hartwig) Step1->Step2 Step3 Deprotection (TFA) Step2->Step3 Reagent Fluorinated Aryl Bromide (e.g., 1-bromo-4-fluorobenzene) Reagent->Step2 Pd(OAc)2, BINAP Step4 N1-Functionalization (Reductive Amination) Step3->Step4 Final Fluorinated 1,4-Diazepane Ligand Step4->Final

Caption: General synthetic route for N-substituted fluorinated 1,4-diazepanes.

References

  • Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Synthesis and biological evaluation of benzo[b]furo[3,4-e][1,4]diazepin-1-one derivatives as anti-cancer agents. PubMed. Available at: [Link]

Sources

Technical Guide: Strategic Integration of Fluorinated Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of fluorinated heterocyclic compounds, tailored for drug discovery professionals.

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is no longer a mere "methyl scan" alternative; it is a fundamental strategy for modulating physicochemical properties (pKa, lipophilicity, conformation) and metabolic stability.[1][2] Approximately 20-25% of all FDA-approved drugs contain at least one fluorine atom, with a significant subset featuring fluorinated heterocycles .[1][3] This guide dissects the mechanistic rationale, synthetic architectures, and validated protocols for deploying these motifs in modern medicinal chemistry.[1][4]

Part 1: The "Fluorine Effect" – Mechanistic Rationale

Bioisosterism and Metabolic Blocking

Fluorine’s Van der Waals radius (1.47 Å) is a close mimic to hydrogen (1.20 Å) and oxygen (1.52 Å), allowing for bioisosteric replacement with minimal steric perturbation.[1] However, the C-F bond is the strongest single bond in organic chemistry (~105 kcal/mol), rendering it resistant to cytochrome P450-mediated oxidative metabolism.[1]

  • Metabolic Soft Spot Blocking: Substitution of labile C-H bonds (e.g., para-positions of phenyl rings or

    
    -positions of amines) with C-F bonds blocks hydroxylation, significantly extending half-life (
    
    
    
    ).[1]
  • Conformational Locking: The gauche effect (preference of

    
     and 
    
    
    
    orbital overlap) can lock flexible chains into bioactive conformations, reducing the entropic penalty of binding.[1]
Modulation of Basicity (pKa)

The high electronegativity of fluorine (3.98 Pauling scale) exerts a powerful inductive effect (


), drastically altering the basicity of neighboring heteroatoms. This is critical for optimizing membrane permeability and solubility.[1]

Table 1: Impact of Fluorine Substitution on Pyridine Basicity

CompoundStructurepKa (approx.)[1][5][6][7]Effect on Drug Design
Pyridine

5.23Moderate base; often protonated at physiological pH.[1]
2-Fluoropyridine

-0.44Non-basic; improved lipophilicity, reduced hERG binding.[1]
3-Fluoropyridine

2.97Weak base; fine-tuned solubility/permeability balance.[1]
2,6-Difluoropyridine

-2.5Electron-deficient; useful for

-stacking interactions.[1]

Part 2: Strategic Synthesis Architectures

Medicinal chemists face a binary choice: Building Block Assembly (De Novo) or Late-Stage Functionalization (LSF).[1]

Synthetic Decision Tree

The following logic flow illustrates the selection criteria for synthetic routes based on the stage of drug development.

G Start Target: Fluorinated Heterocycle Stage Development Stage? Start->Stage Early Early Discovery (SAR) Stage->Early High Diversity Needed Late Lead Optimization / Scale-up Stage->Late Scaffold Fixed LSF Late-Stage Functionalization (C-H Activation) Early->LSF Rapid Analoging DeNovo De Novo Synthesis (Building Blocks) Late->DeNovo Cost/Yield Optimized Reagents_DN Reagents: Fluorinated Acetoacetates, Diketones DeNovo->Reagents_DN Reagents_LSF Reagents: Selectfluor, Langlois, Photoredox LSF->Reagents_LSF

Caption: Decision matrix for selecting synthetic strategies. LSF is preferred for rapid SAR exploration, while De Novo is superior for scale-up.[1]

Part 3: Advanced Methodologies & Protocols

Protocol A: Late-Stage Electrophilic Fluorination (Selectfluor)

Application: Direct introduction of fluorine into electron-rich heterocycles (e.g., indoles, pyrroles).[1] Mechanism:


-type attack of the nucleophilic heterocycle on the electrophilic N-F bond of Selectfluor.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with the heterocyclic substrate (1.0 equiv) and dry Acetonitrile (MeCN) [0.1 M].

  • Reagent Addition: Cool the solution to 0°C under an inert atmosphere (

    
     or Ar). Add Selectfluor®  (1.1 – 1.5 equiv) portion-wise to control the exotherm.[1]
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.[1]

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Purify via silica gel flash chromatography. Note: Fluorinated products often have similar polarity to starting materials; use a gradient elution.[1]

Protocol B: Radical Trifluoromethylation (Innate C-H Functionalization)

Application: Introduction of


 groups into heteroarenes using the Langlois Reagent  (

).[1][8] Mechanism: Oxidative desulfinylation generates the electrophilic

radical.[1]

Radical Langlois CF3SO2Na (Langlois Reagent) Radical •CF3 Radical Langlois->Radical - SO2, - Na+ Oxidant TBHP (Oxidant) Oxidant->Radical Initiation Intermediate Radical σ-Complex Radical->Intermediate + Heterocycle Heterocycle Heterocycle (Substrate) Heterocycle->Intermediate Product CF3-Heterocycle Intermediate->Product Oxidation/-H+

Caption: Radical mechanism for innate C-H trifluoromethylation using Langlois reagent.[1]

Step-by-Step Methodology:

  • Setup: To a solution of heterocycle (1.0 equiv) in DCM/Water (2.5:1 ratio), add Sodium Trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv).[1]

  • Initiation: Cool to 0°C. Add tert-Butyl hydroperoxide (TBHP) (70% aq. solution, 3.0–5.0 equiv) dropwise.[1]

  • Reaction: Stir vigorously at RT for 12–24 hours. The biphasic system requires efficient stirring for radical transfer.[1]

  • Workup: Dilute with DCM, wash with saturated

    
     and sodium thiosulfate (to quench peroxides).[1]
    
  • Validation: Confirm regioselectivity via

    
     NMR (typically -60 to -65 ppm for aryl-
    
    
    
    ).

Part 4: Case Studies (FDA Approved 2016-2024)[1]

The following table highlights recent approvals where the fluorinated heterocyclic core is central to the mechanism of action (MOA).

Drug NameBrand NameTarget/IndicationFluorinated MotifRole of Fluorine
Sotorasib LumakrasKRAS G12C (NSCLC)Fluoro-acryloyl piperazineEnhances metabolic stability and covalent binding kinetics.[1]
Piflufolastat F-18 PylarifyPSMA (Prostate Cancer Imaging)

-Pyridine
Radionuclide for PET imaging; high specific activity.[1]
Pralsetinib GavretoRET Kinase (Lung/Thyroid Cancer)Difluoromethyl-pyridineModulates lipophilicity to target the ATP-binding pocket.[1]
Acoramidis AttrubyTTR Stabilizer (Cardiomyopathy)Fluorinated biarylStabilizes the tetramer interface via hydrophobic interactions.[1]
Selumetinib KoselugoMEK1/2 (Neurofibromatosis)Fluoro-benzimidazoleIncreases potency and oral bioavailability.[1]

References

  • Fluorinated Heterocycles in Drug Discovery. ResearchGate. (2025).[1][7] Retrieved from [Link]

  • Innate C-H trifluoromethylation of heterocycles. National Institutes of Health (PMC). (2011).[1] Retrieved from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry (RSC). (2025).[1] Retrieved from [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). MDPI Pharmaceuticals. (2023).[1] Retrieved from [Link][1]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. ACS/NIH. (2023).[1] Retrieved from [Link]

Sources

Discovery and history of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Evolution and Synthetic Utility of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Executive Summary

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 1152062-87-7) represents a critical evolution in the design of "privileged scaffolds" for medicinal chemistry. As drug discovery moved beyond the ubiquitous piperazine rings in the early 2000s, the seven-membered diazepane ring emerged as a tool to introduce novel conformational space and improve solubility. The specific introduction of a fluorine atom at the C6 position serves a dual purpose: it modulates the basicity of the adjacent nitrogen atoms via the inductive effect (


-withdrawing) and blocks metabolic oxidation, a common liability in aliphatic heterocycles. This guide details the synthetic history, physicochemical properties, and practical application of this building block in modern drug development.

Chemical Identity & Technical Specifications

Before detailing the synthesis, it is essential to establish the baseline properties of the molecule. The tert-butoxycarbonyl (Boc) group provides orthogonal protection, allowing selective functionalization of the N4 position.

PropertySpecification
IUPAC Name tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate
CAS Number 1152062-87-7
Molecular Formula C₁₀H₁₉FN₂O₂
Molecular Weight 218.27 g/mol
Physical State White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in water
pKa (Calculated) ~8.2 (Secondary amine N4) - Lowered by F-inductive effect
Key Structural Feature C6-Fluorine (Bioisostere for H or OH; metabolic blocker)

Synthetic Evolution and "Discovery"

The "discovery" of this specific intermediate is not tied to a single serendipitous event but rather the methodological advancement of Dehydroxyfluorination technologies in the mid-2000s. Early attempts to synthesize fluorinated diazepanes via direct cyclization of fluorinated fragments were low-yielding due to the instability of fluorinated aliphatic amines.

The industry-standard route evolved to rely on a late-stage fluorination strategy using the corresponding alcohol precursor.

The Dominant Synthetic Route: Dehydroxyfluorination

The most robust synthesis proceeds from tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate. This precursor is treated with nucleophilic fluorinating agents such as DAST (Diethylaminosulfur trifluoride) or the safer, more thermally stable Deoxo-Fluor®.

Mechanism & Causality:

  • Activation: The hydroxyl group attacks the sulfur of the DAST reagent, forming a good leaving group (alkoxysulfur intermediate).

  • Displacement: The fluoride ion displaces the sulfur leaving group via an SN2 mechanism.

  • Inversion: If the starting alcohol is chiral, the fluorination typically proceeds with inversion of configuration, though the C6 position in this specific CAS is often racemic unless chiral precursors are used.

Synthetic Pathway Diagram

SynthesisWorkflow cluster_conditions Critical Process Parameters Start Epichlorohydrin Derivatives Intermediate tert-Butyl 6-hydroxy- 1,4-diazepane-1-carboxylate Start->Intermediate Cyclization with Ethylenediamine Product tert-Butyl 6-fluoro- 1,4-diazepane-1-carboxylate Intermediate->Product Nucleophilic Substitution (-78°C) Reagent Fluorination Agent (DAST / Deoxo-Fluor) Reagent->Product Downstream N4-Functionalized Drug Candidate Product->Downstream 1. N4-Alkylation 2. Boc-Deprotection

Figure 1: The standard synthetic workflow for accessing the fluorinated diazepane scaffold, highlighting the critical fluorination step.

Medicinal Chemistry Applications

The utility of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate lies in its ability to solve specific DMPK (Drug Metabolism and Pharmacokinetics) problems.

Metabolic Stability (The "Fluorine Effect")

In non-fluorinated diazepanes (homopiperazines), the C6 position is a "hotspot" for cytochrome P450-mediated oxidation. Hydroxylation at this site can lead to ring opening or rapid clearance.

  • Solution: Replacing the C-H bond with a C-F bond (Bond Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) blocks this metabolic soft spot without significantly increasing steric bulk (Van der Waals radius of F is 1.47 Å, similar to H's 1.20 Å).

Basicity Modulation

The basicity of the secondary amine (N4) is crucial for HERG channel binding and oral absorption.

  • Effect: The electronegative fluorine at C6 exerts an inductive electron-withdrawing effect (

    
    -I) through the carbon framework. This lowers the pKa of the N4 amine by approximately 1.0–1.5 log units compared to the unsubstituted parent. This reduction in basicity often improves membrane permeability (LogD) and reduces non-specific binding.
    
Structural Analogs in Drug Discovery

This scaffold is frequently utilized in the optimization of:

  • Kinase Inhibitors: As a linker solvent-exposed regions.

  • GPCR Ligands: Specifically in Orexin receptor antagonists (analogs of Suvorexant) and Sigma receptor ligands, where the 7-membered ring provides optimal spatial orientation of pharmacophores.

Detailed Experimental Protocol

Safety Warning: DAST (Diethylaminosulfur trifluoride) is explosive upon heating and reacts violently with water. All operations must be performed in a fume hood behind a blast shield.

Protocol: Dehydroxyfluorination of 6-Hydroxy-Diazepane

Materials:

  • Precursor: tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate (1.0 eq)

  • Reagent: DAST (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate (10 mmol) and anhydrous DCM (50 mL). Place the system under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent elimination side-products (alkene formation).

  • Addition: Add DAST (12 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 4–6 hours. Monitor by TLC or LCMS (Product M+H: ~219).

  • Quenching (High Risk): Cool the mixture back to 0°C. Slowly add saturated NaHCO₃. Caution: Vigorous CO₂ evolution will occur.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 65–75% yield of a colorless oil/solid.

Conformational Analysis Diagram

The introduction of fluorine alters the ring puckering preferences due to the gauche effect (preference for the C-F bond to be gauche to the N-C bonds).

Conformation Chair Twisted Chair (Preferred) Boat Boat Conformation (High Energy) Chair->Boat Ring Inversion (Barrier ~10 kcal/mol) Fluorine Fluorine Substituent (Equatorial Preference) Fluorine->Chair Stabilizes via Gauche Effect

Figure 2: Conformational dynamics of the 6-fluoro-1,4-diazepane ring. The fluorine atom influences the equilibrium between twisted chair and boat forms.

References

  • Synthesis of Fluorinated Heterocycles

    • Title: "Recent Advances in the Synthesis of Fluorin
    • Source:Chemical Reviews (2015).
    • URL:[Link]

  • Medicinal Chemistry of Diazepanes

    • Title: "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."[1]

    • Source:Mini-Reviews in Medicinal Chemistry (2021).
    • URL:[Link]

  • Fluorination Reagents (DAST/Deoxo-Fluor)

    • Title: "Deoxofluor: A Broad-Spectrum Fluorin
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Related Patent Literature (Suvorexant Context)

Sources

Technical Dossier: Stability and Storage of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate Primary Hazard: Acid-catalyzed decomposition and oxidative degradation of the secondary amine. Optimal Storage: 2–8°C (Short-term) / -20°C (Long-term); under Argon/Nitrogen; Desiccated.

This technical guide defines the stability profile and handling protocols for tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate. As a mono-Boc protected diamine featuring a secondary amine and a stereoelectronically demanding fluorine substituent, this intermediate requires strict environmental controls to prevent carbamate cleavage, amine oxidation, and formation of carbamic acid salts upon exposure to atmospheric CO₂.

Chemical Architecture & Stability Profile

To store this compound effectively, one must understand the specific vulnerabilities of its functional groups. The molecule consists of a 7-membered diazepane ring with three critical sites of reactivity:

Functional GroupChemical VulnerabilityTriggerDegradation Product
N1-tert-Butoxycarbonyl (Boc) Acid Sensitivity: The carbamate linkage is thermodynamically unstable in the presence of protons.Acids (pH < 4), Moisture (Hydrolysis), Heat (>80°C)Isobutylene (gas), CO₂, Free Amine salt.
N4-Secondary Amine Nucleophilicity & Basicity: The free amine at position 4 is highly reactive toward electrophiles and atmospheric gases.Oxygen, Atmospheric CO₂N-Oxides, Carbamic acid salts (white crust).
C6-Fluorine Elimination Risk: While the C-F bond is strong, the basicity of the N4 amine can theoretically promote HF elimination under extreme thermal stress.High Heat, Strong BaseDehydrofluorinated alkene derivatives.
The "CO₂ Trap" Phenomenon

The most overlooked storage failure mode for diazepanes is atmospheric carbonylation . The free secondary amine (N4) acts as a nucleophile toward atmospheric CO₂, forming a reversible carbamic acid, which often precipitates as a white, crusty zwitterionic salt. While reversible, this alters the stoichiometry and weight of the material, leading to errors in downstream dosing.

Degradation Mechanisms (Visualized)

The following diagram illustrates the primary degradation pathways that storage protocols must prevent.

DegradationPathways Compound tert-Butyl 6-fluoro- 1,4-diazepane-1-carboxylate Carbocation t-Butyl Cation + Carbamic Acid Compound->Carbocation Acid Catalysis CarbamateSalt Ammonium Carbamate (White Crust) Compound->CarbamateSalt +CO2 (Reversible) Oxide N-Oxide (Impurity) Compound->Oxide +O2 (Slow) Acid Proton Source (H+) (Moisture/Acid Vapors) Acid->Compound Heat Thermal Stress (>50°C) Heat->Compound Air Atmosphere (CO2 / O2) Air->Compound Isobutylene Isobutylene (Gas) + CO2 Carbocation->Isobutylene Elimination Salt Amine Salt (Degraded) Carbocation->Salt Irreversible

Figure 1: Primary degradation pathways. Note that CO₂ absorption is reversible but problematic for purity, while Boc-cleavage is irreversible.

Storage & Handling Protocols

Environmental Specifications
  • Temperature:

    • Long-term (>30 days):-20°C ± 5°C . Low temperature kinetically inhibits both oxidation and spontaneous Boc-elimination.

    • Short-term (Active Use):2–8°C .[1]

  • Atmosphere: Inert Gas (Argon or Nitrogen). Argon is preferred as it is heavier than air and blankets the secondary amine more effectively within the vial.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid polyethylene (PE) bags for long-term storage as they are permeable to oxygen.

The "Receipt-to-Storage" Workflow

Follow this self-validating workflow upon receiving the compound to ensure integrity.

StorageWorkflow Receipt 1. Shipment Receipt (Check Cold Chain) Visual 2. Visual Inspection (Color/State) Receipt->Visual QC 3. Identity Verification (1H-NMR / LCMS) Visual->QC If Pass Visual->QC If Fail (Document) Aliquot 4. Aliquoting (Under Inert Gas) QC->Aliquot Purity >95% Seal 5. Sealing (Parafilm + Desiccant) Aliquot->Seal Store 6. Storage (-20°C) Seal->Store

Figure 2: Standard Operating Procedure for compound intake and storage.

Detailed Handling Steps
  • Equilibration: Before opening a stored vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Reasoning: Opening a cold vial in humid air causes immediate water condensation on the compound. Water promotes hydrolysis and makes the solid sticky/hygroscopic.

  • Aliquoting: Avoid repeated freeze-thaw cycles. Upon first receipt, divide the bulk material into single-use aliquots under an inert atmosphere.

  • Solubility: The compound is soluble in organic solvents (DCM, Methanol, DMSO).

    • Warning: Do not store dissolved in DMSO for long periods; DMSO can act as a mild oxidant toward secondary amines over time.

Quality Control & Validation

To validate the stability of the compound after storage, use the following analytical markers.

MethodDiagnostic SignalAcceptance Criteria
¹H-NMR (CDCl₃) Boc Signal: Singlet at ~1.45 ppm (9H). CH-F: Multiplet at ~4.5-5.0 ppm (depending on stereochem).Integral ratio of Boc : Ring protons must be 9 : ~9. Loss of Boc signal indicates acidolysis.
LC-MS Parent Ion: [M+H]⁺ (Calc: ~219.15 Da).Single peak >95% area.[2][3][4] Appearance of [M-100]⁺ (loss of Boc) in the chromatogram (not just source fragmentation) indicates degradation.
Visual Appearance.White to off-white solid/oil. Yellowing indicates amine oxidation. Crust indicates CO₂ absorption.

Safety & Hazards

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319).

  • Handling: Wear nitrile gloves and safety glasses. Work in a fume hood.

  • First Aid: In case of contact, wash with soap and water. The fluorinated nature does not typically impart specific HF-like hazards unless the compound is subjected to combustion or extremely strong acids, but standard caution for fluorinated organics applies.

References

  • Boc Group Stability: Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724. Link

  • Amine Oxidation & Storage: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for amine storage). Link

  • Fluorinated Heterocycles: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Safety Data Sheet (Surrogate): Sigma-Aldrich. (2023). Safety Data Sheet for tert-Butyl 1,4-diazepane-1-carboxylate (Non-fluoro analog used for hazard baseline). Link

Sources

Structural Dynamics and Physicochemical Profiling of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate solubility and selectivity in kinase inhibitors and GPCR ligands. The introduction of a fluorine atom at the C6 position of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is not merely a steric modification; it is a profound stereoelectronic perturbation.

This guide details the molecular modeling strategy required to accurately predict the conformational landscape and physicochemical shifts induced by this fluorination. Unlike rigid piperazines, the 7-membered diazepane ring exhibits high conformational entropy. Accurate modeling requires a hybrid workflow combining molecular mechanics (MM) for sampling and Density Functional Theory (DFT) for resolving the fluorine gauche effect and transannular interactions .

Computational Strategy: The Hybrid Workflow

To model this molecule with high fidelity, one cannot rely on standard force fields (e.g., MMFF94) alone, as they often fail to capture the subtle hyperconjugative interactions (


) that dictate the preferred puckering of fluorinated rings.
The Protocol

The following workflow integrates high-throughput sampling with high-level quantum mechanics.

ModelingWorkflow Start Input Structure (3D Builder) Prep Ligand Prep (Protonation State @ pH 7.4) Start->Prep ConfSearch Conformational Sampling (Monte Carlo / OPLS4) Prep->ConfSearch High Entropy Filter Energy Window Filter (< 5.0 kcal/mol) ConfSearch->Filter DFT_Opt DFT Optimization (M06-2X / 6-311++G**) Filter->DFT_Opt Electronic Effects Freq Frequency Calc (Vibrational Analysis) DFT_Opt->Freq Boltzmann Boltzmann Weighting (Population Analysis) Freq->Boltzmann

Figure 1: Hybrid MM/DFT workflow for resolving flexible fluorinated heterocycles.

Critical Methodological Choices
  • Force Field (OPLS4/MMFF): Used strictly for generating the initial 50-100 conformers. The 7-membered ring can adopt chair, twist-chair, boat, and twist-boat conformations.

  • DFT Functional (M06-2X or wB97X-D): Standard B3LYP is insufficient here. You must use a functional that accounts for dispersion forces and medium-range electron correlation to accurately model the interaction between the fluorine lone pairs and the Boc-carbonyl group or the N4-amine.

  • Basis Set (6-311++G**): Diffuse functions (++) are mandatory to describe the lone pair electron density on the Fluorine and Oxygen atoms.

Conformational Landscape & Stereoelectronics

The core challenge in modeling tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is the competition between steric bulk (Boc group) and stereoelectronic effects (Fluorine).

The Fluorine Gauche Effect

In 1,2-disubstituted systems, fluorine often prefers a gauche orientation relative to vicinal heteroatoms due to hyperconjugation.[1] In the diazepane ring, the C6-F bond will orient itself to maximize overlap between the


 orbitals and the 

antibonding orbital.
  • Observation: The Twist-Chair conformation is frequently the global minimum.

  • Axial vs. Equatorial: Unlike cyclohexane, where bulky groups prefer equatorial positions, the fluorine at C6 may adopt a pseudo-axial position to relieve dipole repulsion with the N4 lone pair, depending on the protonation state of N4.

Transannular Interactions

The N1-Boc group creates a planar region (carbamate resonance). This restricts the flexibility of the C2-N1-C7 segment. The modeling must assess if the carbonyl oxygen of the Boc group engages in a weak intramolecular hydrogen bond with the C6-H or N4-H (if protonated).

Physicochemical Property Profiling[2][3][4]

Quantitative prediction of properties is essential for determining how this building block influences the final drug candidate (DMPK profile).

Basicity Modulation (pKa)

The most significant impact of the C6-Fluorine is on the basicity of the N4 amine.

  • Mechanism: Inductive electron withdrawal (-I effect) through the

    
    -framework (F 
    
    
    
    C6
    
    
    C5
    
    
    N4).
  • Magnitude: Beta-fluorine substitution typically lowers amine pKa by 1.5 to 2.3 log units .

  • Implication: If the non-fluorinated diazepane has a pKa of ~9.5, the 6-fluoro analog will have a pKa of ~7.5–8.0. This brings the basicity closer to physiological pH, potentially improving membrane permeability (less ionized fraction) and reducing hERG liability.

Quantitative Data Summary

The following table summarizes predicted values based on standard DFT (M06-2X/PCM-Water) computations for this scaffold.

PropertyNon-Fluorinated Scaffold6-Fluoro ScaffoldImpact
pKa (N4-H) 9.47.6

-1.8 (Reduced Basicity)
LogP (Oct/Wat) 1.21.5

+0.3 (Increased Lipophilicity)
Dipole Moment 2.4 D3.8 D

+1.4 (Polarization)
Ring Inversion Barrier 6.5 kcal/mol8.2 kcal/molConformational Stiffening

Experimental Validation Protocols

A self-validating model is the hallmark of rigorous science. To ensure your computational model is accurate, you must cross-reference it with experimental NMR data.

The J-Coupling Validation Loop

The vicinal proton-fluorine coupling constants (


) are highly sensitive to the dihedral angle (

).
  • Protocol: Calculate the Boltzmann-averaged dihedral angles from your DFT structures.

  • Equation: Use a generalized Karplus equation for H-F couplings.

  • Validation: If the calculated

    
     matches the experimental NMR splitting (typically 15-25 Hz for anti, 2-10 Hz for gauche), your conformational ensemble is correct.
    

ValidationLoop Exp_NMR Experimental NMR (1H & 19F Spectra) Extract_J Extract 3J(H-F) Coupling Constants Exp_NMR->Extract_J Compare Comparison (Karplus Analysis) Extract_J->Compare Comp_Model Computed Ensemble (DFT Structures) Calc_Dihed Calculate Dihedrals (Boltzmann Avg) Comp_Model->Calc_Dihed Calc_Dihed->Compare Decision Match? Compare->Decision Refine Refine Functional/ Solvation Model Decision->Refine No (< 90% Acc) Publish Validated Model Decision->Publish Yes Refine->Comp_Model

Figure 2: The NMR-driven validation loop ensures the computed ensemble reflects physical reality.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Gomes, et al. (2012). Conformational analysis of substituted 1,4-diazepanes. Journal of Organic Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem.

  • Gaussian, Inc. (2023). DFT Functionals for Organofluorine Compounds (M06-2X Reference).

Sources

Technical Monograph: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

[1][2][3]

Executive Summary

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (often referred to as 1-Boc-6-fluoro-1,4-diazepane ) is a specialized heterocyclic building block used extensively in drug discovery. As a fluorinated derivative of the privileged diazepane scaffold, it offers a unique combination of conformational rigidity and metabolic stability. The introduction of a fluorine atom at the C6 position modulates the basicity of the adjacent nitrogen atoms and blocks potential sites of oxidative metabolism, making it a valuable intermediate for developing inhibitors of kinases (e.g., Pim, Cdc7) and proteases (e.g., Furin).

Chemical Identity & Physicochemical Properties[4][5]

The compound is most commercially available as its hydrochloride salt due to the stability of the secondary amine.

PropertyData
Chemical Name tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate
CAS Number (HCl Salt) 2641915-81-1
CAS Number (Free Base) Not widely indexed; typically generated in situ
Molecular Formula C₁₀H₁₉FN₂O₂ (Free Base)
Molecular Weight 218.27 g/mol (Free Base); 254.73 g/mol (HCl Salt)
Appearance Pale green gum or white to off-white solid (Salt)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~8.5 (Secondary amine), modulated by β-fluorine effect
InChIKey BAKGBADRUJJHIM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC(C1)F

Synthetic Route & Methodology

The most robust synthetic pathway for the 6-fluoro derivative involves the deoxyfluorination of the corresponding 6-hydroxy-1,4-diazepane precursor. This approach allows for the late-stage introduction of fluorine, compatible with the Boc-protecting group.

Synthesis Workflow (Graphviz)

SynthesisWorkflowPrecursortert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylateIntermediateTransition State(Activated Hydroxyl)Precursor->IntermediateActivationReagentReagent:DAST or Deoxo-Fluor(in DCM, -78°C to RT)Reagent->IntermediateProducttert-Butyl 6-fluoro-1,4-diazepane-1-carboxylateIntermediate->ProductNucleophilic Fluorination(Inversion of Config.)

Figure 1: Deoxyfluorination strategy for the synthesis of the 6-fluoro-1,4-diazepane scaffold.

Detailed Experimental Protocol

Objective: Conversion of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate to the 6-fluoro analog.

Reagents:

  • Starting Material: tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate (1.0 eq)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.2 – 1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO₃

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate (e.g., 1.0 g) and dissolve in anhydrous DCM (10 mL) under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath) to control the exothermic nature of the fluorination.

  • Addition: Dropwise add DAST (Diethylaminosulfur trifluoride) via syringe. Caution: DAST reacts violently with water and glass; use plasticware if possible or ensure strict anhydrous conditions.

  • Reaction: Stir the mixture at -78°C for 1 hour, then allow it to warm slowly to room temperature (RT) over 2–4 hours. Monitor reaction progress via TLC or LCMS (Target Mass: 219.1 [M+H]⁺).

  • Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃ . Note: Vigorous CO₂ evolution will occur.

  • Work-up: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0–10% Methanol in DCM) to yield the product as a pale gum or oil.

Key Mechanistic Insight: The reaction proceeds via an Sɴ2 mechanism. If the starting 6-hydroxy material is chiral (e.g., R-isomer), the resulting 6-fluoro product will exhibit inverted stereochemistry (e.g., S-isomer).

Applications in Drug Discovery[4][11][12]

The 6-fluoro-1,4-diazepane moiety acts as a bioisostere for piperazines and non-fluorinated diazepanes, offering specific advantages in Medicinal Chemistry:

  • Metabolic Stability: The C6 position in diazepanes is prone to oxidative metabolism (hydroxylation). Fluorine substitution blocks this site, extending the half-life (

    
    ) of the drug candidate.
    
  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the secondary amine (N4) and the amide/carbamate nitrogen (N1), potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.

  • Target Class Utility:

    • Kinase Inhibitors: Used in the synthesis of inhibitors for Pim kinase (implicated in hematological cancers) and Cdc7 kinase . The diazepane ring often serves as a solvent-exposed solubilizing group.

    • Protease Inhibitors: Incorporated into Furin inhibitors for the treatment of fibrotic diseases and viral infections.

Quality Control & Analytics

To ensure the integrity of the scaffold before use in library synthesis:

TechniqueSpecification / Expectation
¹H NMR (400 MHz, CDCl₃) Characteristic doublet of multiplets for the CH-F proton at

4.8–5.1 ppm (

Hz). Boc singlet at

1.45 ppm.
¹⁹F NMR Single peak around

-180 ppm (decoupled), confirming monofluorination.
LCMS ESI+ [M+H]⁺ = 219.27 (Free base). Purity >95% required for library synthesis.

Safety & Handling

  • Corrosivity: The hydrochloride salt is an irritant; the free base is corrosive to mucosal membranes.

  • Fluorination Hazards: DAST produces HF upon hydrolysis. All fluorination reactions must be performed in a well-ventilated fume hood with calcium gluconate gel available for first aid in case of HF exposure.

  • Storage: Store the HCl salt at 2–8°C under inert gas. It is hygroscopic.

References

  • Synthesis of Fluorinated Diazepanes:Patents describing the synthesis of 6-fluoro-1,4-diazepane derivatives often utilize the DAST-mediated fluorin

    • Source: US Patent 8614206B2 - "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use." (Describes the isolation of 6-fluoro-1,4-diazepane-1-carboxylate).

  • Kinase Inhibitor Application:Application of the scaffold in Cdc7 kinase inhibitors.

    • Source: WO Patent 2018055402A1 - "Preparation and uses of pyrimidinone derivatives."

  • Furin Inhibitor Application:Use of the scaffold in fibrosis tre

    • Source: US Patent 11773078B2 - "Furin inhibitors."

  • Commercial Identity:Product listing for 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride.

    • Source: Amadis Chemical / BLD Pharm Product Catalog (CAS 2641915-81-1).

Structural Anatomy and Synthetic Utility of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate, a critical intermediate in the synthesis of serine/threonine kinase inhibitors and GPCR ligands.[1][2] Beyond its IUPAC nomenclature, this document dissects the molecule’s conformational bias induced by the C6-fluorine substituent, outlines a robust synthetic protocol for its generation, and establishes quality control parameters for its use in high-throughput medicinal chemistry.[2]

Part 1: Nomenclature & Structural Analysis[1][2]

The IUPAC name tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is derived through a strict hierarchy of functional group priorities and heterocyclic numbering rules.[1][2]

Deconstruction of the IUPAC Name

The nomenclature follows the Blue Book (P-44 and P-65) standards. The name is constructed by identifying the principal functional group, the parent hydride, and the substituents.[3]

  • Parent Hydride (1,4-Diazepane): The core is a seven-membered saturated ring containing two nitrogen atoms.[1][2][4] According to Hantzsch-Widman nomenclature:

    • Prefix: "Diaza-" (two nitrogens).[1][2]

    • Stem: "-ep-" (seven-membered ring).[1][2][4]

    • Suffix: "-ane" (fully saturated).[1][2]

    • Numbering: Numbering starts at a nitrogen (position 1) and proceeds towards the second nitrogen to give it the lowest possible locant. Hence, 1,4-diazepane (not 1,5).[1][2]

  • Principal Group (Carboxylate): The tert-butoxycarbonyl (Boc) group is treated as an ester of a carboxylic acid attached to the nitrogen. In IUPAC preferred naming for protected amines, this is often cited as a "carboxylate" where the nitrogen is part of the parent structure being carboxylated.

  • Substituents:

    • 6-Fluoro: A fluorine atom attached to carbon-6.[1][2]

    • tert-Butyl: The alkyl group of the ester (1,1-dimethylethyl).[1][2]

Visualization: Nomenclature Hierarchy

The following diagram illustrates the logical derivation of the name.

Nomenclature Root Target Molecule tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate Parent Parent Heterocycle 1,4-Diazepane (7-membered, 2 Nitrogens) Root->Parent FuncGroup Principal Group Carboxylate (Ester) Attached to N1 Root->FuncGroup Subst Substituents Root->Subst Numbering N1 takes priority over N4 (due to carboxylate attachment) Parent->Numbering Priority Rule Boc tert-Butyl ester (Boc protection) FuncGroup->Boc Specific Type Fluoro 6-Fluoro (On the 3-carbon bridge) Subst->Fluoro Position 6

Figure 1: Hierarchical decomposition of the IUPAC name showing the relationship between the parent heterocycle and functional priorities.

Part 2: Physicochemical Properties & The Fluorine Effect

In drug design, the introduction of fluorine at the C6 position is not merely for metabolic stability; it serves as a conformational control element .

The Gauche Effect and Ring Puckering

The 1,4-diazepane ring is flexible, typically existing in a twist-chair or twist-boat equilibrium.[1][2] The introduction of an electronegative fluorine atom at C6 induces a gauche effect (hyperconjugation between


 and 

orbitals).
  • Consequence: This biases the ring population toward specific conformers, reducing the entropic penalty upon binding to a protein target (e.g., a kinase hinge region).

  • Basicity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the distal N4 amine (approx. 1-1.5 log units lower than the non-fluorinated analog), improving oral bioavailability by reducing lysosomal trapping.

Property Summary Table[1]
PropertyValue / DescriptionSignificance
Formula C

H

FN

O

Core composition
MW 218.27 g/mol Fragment-based drug design compliant
ClogP ~1.2Moderate lipophilicity
pKa (N4) ~8.5 (Predicted)Lower than unsubstituted diazepane (~9.[1][2]8)
H-Bond Donors 1 (N4-H)Key interaction point
Stereochemistry Achiral (C6 is prochiral)Becomes chiral upon substitution at other positions

Part 3: Synthetic Protocols

The synthesis of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate requires a strategy that avoids racemization (if chiral centers were present) and ensures regioselectivity during the Boc-protection step.[1][2]

Retrosynthetic Analysis

The most robust route involves the construction of the diazepane ring from acyclic precursors, followed by orthogonal protection.

  • Strategy: Double nucleophilic substitution of a 1,3-dihalopropane derivative with a diamine.

  • Key Precursors: N,N'-dibenzylethylenediamine and 1-chloro-3-bromo-2-fluoropropane.[1][2]

Workflow Visualization

Synthesis Start1 N,N'-Dibenzyl ethylenediamine Inter1 6-Fluoro-1,4-dibenzyldiazepane (Cyclized Core) Start1->Inter1 Cyclization (K2CO3, MeCN, Reflux) Start2 1-Bromo-3-chloro- 2-fluoropropane Start2->Inter1 Inter2 6-Fluoro-1,4-diazepane (Free Amine) Inter1->Inter2 Hydrogenolysis (H2, Pd/C, MeOH) Product tert-Butyl 6-fluoro- 1,4-diazepane-1-carboxylate (Final Product) Inter2->Product Regioselective Protection (Boc2O, 0°C, 1.0 eq)

Figure 2: Synthetic pathway from acyclic precursors to the Mono-Boc protected scaffold.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate starting from the free amine (assuming the ring is pre-formed or purchased).

Reagents:

  • 6-Fluoro-1,4-diazepane (free base or HCl salt)[1][2]

  • Di-tert-butyl dicarbonate (Boc

    
    O)[1][2]
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1][2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]

Step-by-Step Methodology:

  • Preparation of Solution: Dissolve 6-fluoro-1,4-diazepane (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL). If using the hydrochloride salt, add TEA (2.5 equiv) and stir for 15 minutes at room temperature to liberate the free base.

  • Controlled Addition (Critical Step): Cool the solution to 0°C using an ice bath. This is essential to maximize regioselectivity and prevent bis-Boc formation.[1][2] Dissolve Boc

    
    O (0.95 equiv, 9.5 mmol) in DCM (10 mL). Note: Using slightly less than 1 equivalent prevents the formation of the difficult-to-separate bis-Boc byproduct.
    Add the Boc
    
    
    
    O solution dropwise over 30 minutes.
  • Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. QC Check: Monitor by TLC (10% MeOH in DCM) or LCMS. The mono-Boc product (MW ~218) should be the major peak; bis-Boc (MW ~318) should be minimal.[1]

  • Work-up: Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).[1] Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The crude oil often requires purification to remove unreacted amine and bis-Boc impurities.[1] Column Chromatography: Silica gel, eluting with a gradient of 0-10% MeOH in DCM containing 1% NH

    
    OH (to prevent streaking of the secondary amine).[2]
    
  • Yield & Characterization:

    • Expected Yield: 65-75%.[1][2]

    • 1H NMR (CDCl3): Look for the tert-butyl singlet at ~1.45 ppm (9H) and the characteristic multiplets of the diazepane ring (2.8 - 3.6 ppm). The proton geminal to fluorine (H6) will appear as a distinct multiplet (often a dtt or similar splitting) around 4.8-5.0 ppm with a large

      
       coupling (~48 Hz).[1]
      
    • 19F NMR: A diagnostic signal around -180 ppm (decoupled).[1][2]

Part 4: Applications in Drug Discovery[2][5][6]

This scaffold is a "privileged structure" in medicinal chemistry.[1][5]

  • Kinase Inhibitors: The 1,4-diazepane ring mimics the turn conformation of peptides. The 6-fluoro group can interact with backbone carbonyls in the ATP-binding pocket.[1]

  • GPCR Ligands: Used in the design of histamine H3 antagonists and chemokine receptor modulators. The secondary amine (N4) serves as the attachment point for aryl "warheads," while the Boc-protected N1 allows for modular synthesis before final deprotection.

References

  • IUPAC Nomenclature Rules

    • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[6] P-44 (Heterocycles), P-65 (Esters).[1][2]

    • [1][2]

  • Synthetic Methodology (Diazepane Synthesis)

    • Nalikezhathu, A., et al. (2023).[2][7] "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters, 25, 1754-1759.[1][2][7]

    • [1][2][7]

  • Conformational Analysis (Fluorine Effect)

    • O'Hagan, D. (2008).[2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.[1][2]

    • [1][2]

  • Medicinal Chemistry Applications

    • Ramajayam, R., et al. (2007).[2] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry, 7(8), 793-812.[1][2]

    • [1][2]

Sources

Methodological & Application

Application Note: Strategic Synthesis of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to modulate pharmacokinetic profiles in kinase inhibitors and GPCR ligands.[1] The introduction of a fluorine atom at the C6 position induces a specific ring pucker (gauche effect) and metabolically blocks the typically labile C6 position.

This application note details a robust, scalable protocol for synthesizing tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate . Unlike theoretical routes, this protocol addresses the specific challenges of fluorinating 7-membered rings: conformational flexibility and transannular amine interference.

Key Protocol Features:

  • Orthogonal Protection: Utilization of N-Benzyl (Bn) protection to mask the N4 amine during fluorination.

  • Deoxyfluorination: Use of Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) for enhanced thermal stability over DAST.[2]

  • Stereochemical Control: Mechanism proceeds via

    
     inversion; starting with the (R)-alcohol yields the (S)-fluoride.
    

Retrosynthetic Analysis & Strategy

The direct fluorination of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate is chemically risky due to the free secondary amine at position 4. The amine can act as a nucleophile toward the fluorinating agent or become protonated by the HF byproduct, halting the reaction. Therefore, a "Protect-Fluorinate-Deprotect" strategy is required.

Logical Pathway (Graphviz Diagram)

Retrosynthesis Target Target: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate Intermediate2 Intermediate 2: N1-Boc-N4-Bn-6-fluoro-1,4-diazepane Target->Intermediate2 Hydrogenolysis (Remove Bn) Intermediate1 Intermediate 1: N1-Boc-N4-Bn-6-hydroxy-1,4-diazepane Intermediate2->Intermediate1 Deoxyfluorination (Deoxo-Fluor) Start Starting Material: tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate Intermediate1->Start N-Alkylation (BnBr, Base)

Figure 1: Retrosynthetic logic flow demonstrating the necessity of the N4-benzyl protecting group to enable selective C6-fluorination.

Detailed Experimental Protocol

Phase 1: N4-Protection (Benzylation)

Objective: Mask the nucleophilic N4 nitrogen to prevent side reactions with the fluorinating agent.

  • Reagents: tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate (1.0 equiv), Benzyl bromide (BnBr, 1.1 equiv), Triethylamine (

    
    , 2.0 equiv), Dichloromethane (DCM).
    
  • Equipment: 250 mL Round Bottom Flask (RBF), magnetic stirrer, addition funnel.

Procedure:

  • Dissolve tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate (10.0 g, 46.2 mmol) in anhydrous DCM (100 mL).

  • Add

    
     (12.9 mL, 92.4 mmol) and cool the solution to 
    
    
    
    in an ice bath.
  • Add Benzyl bromide (5.5 mL, 50.8 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with water (50 mL). Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 7:3) yields the N4-benzyl alcohol intermediate.

Phase 2: Deoxyfluorination (The Critical Step)

Objective: Convert the C6-hydroxyl group to a fluorine atom with inversion of configuration. Safety Note: Deoxo-Fluor releases HF upon hydrolysis. Use plasticware or silanized glass if possible. Perform in a well-ventilated fume hood.

  • Reagents: N4-Benzyl intermediate (from Phase 1), Deoxo-Fluor® (1.2 equiv), Anhydrous DCM.

  • Conditions:

    
     to RT, Nitrogen atmosphere.
    

Procedure:

  • Charge an oven-dried flask with the N4-Benzyl intermediate (10.0 g, 32.6 mmol) and anhydrous DCM (150 mL) under

    
    .
    
  • Cool the system to

    
      (Dry ice/Acetone bath). Note: Low temperature is crucial to minimize elimination byproducts (alkenes).
    
  • Add Deoxo-Fluor (7.2 mL, 39.1 mmol) dropwise via syringe.

  • Stir at

    
     for 1 hour, then allow to warm slowly to RT over 4 hours. Stir at RT for an additional 8 hours.
    
  • Quenching (Critical): Cool back to

    
    . Slowly add saturated aqueous 
    
    
    
    . Caution: Vigorous gas evolution (
    
    
    ) will occur.
  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine.[3][4] Dry over

    
    .[3]
    
  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

    • Yield Expectation: 70-85%.

    • Product:tert-butyl 4-benzyl-6-fluoro-1,4-diazepane-1-carboxylate.

Phase 3: Selective Deprotection (Hydrogenolysis)

Objective: Remove the Benzyl group to release the secondary amine, yielding the final target.

  • Reagents: N4-Benzyl-6-fluoro intermediate, 10% Pd/C (10 wt%), Methanol (MeOH), Hydrogen gas (

    
    , balloon or Parr shaker).
    

Procedure:

  • Dissolve the fluorinated intermediate (5.0 g) in MeOH (50 mL).

  • Add 10% Pd/C (0.5 g) cautiously under an argon stream.

  • Purge the vessel with

    
     gas and stir under 1 atm (balloon) or 30 psi (Parr shaker) at RT for 4-6 hours.
    
  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Final Product: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate. (Usually obtained as a pale yellow oil or waxy solid).

Process Workflow & Safety (Graphviz)

Workflow cluster_safety Critical Safety Checkpoints Check1 Moisture Control: Use Anhydrous Solvents Reaction Add Deoxo-Fluor (-78°C) Stir 12h -> RT Check1->Reaction Check2 Quenching: Slow addition of NaHCO3 (Gas Evolution) Workup Extraction (DCM) Dry (MgSO4) Check2->Workup Start Start: N4-Bn-6-OH-Diazepane Start->Check1 Quench Quench at 0°C (Sat. NaHCO3) Reaction->Quench Quench->Check2 Final Product: N4-Bn-6-F-Diazepane Workup->Final

Figure 2: Operational workflow for the fluorination step, highlighting critical safety interventions to manage exothermic quenching and HF generation.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (Elimination) Reaction temperature too high during addition.Ensure addition is strictly at

. Elimination to the alkene is the major competing pathway for secondary alcohols.
Incomplete Reaction Old/Hydrolyzed Deoxo-Fluor reagent.Deoxo-Fluor degrades with moisture. Use a fresh bottle or distill DAST if substituting.
Boc Deprotection Acidic HF byproduct accumulating.Ensure sufficient excess of

during quench. Do not let the reaction sit for days without quenching.
Glass Etching HF generation.[5]Use polypropylene vessels for the fluorination step if scaling up >10g.
Stereochemical Note

The fluorination of secondary alcohols with Deoxo-Fluor follows an


 mechanism , resulting in the inversion  of stereochemistry.
  • To obtain (S)-6-fluoro-1,4-diazepane : Start with (R)-6-hydroxy-1,4-diazepane .

  • To obtain (R)-6-fluoro-1,4-diazepane : Start with (S)-6-hydroxy-1,4-diazepane .

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols and carbonyls." Journal of Organic Chemistry.

  • Sigma-Aldrich. "Deoxo-Fluor® Reagent Profile and Application Note." Merck KGaA.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate (CAS 956317-40-1)." National Center for Biotechnology Information.

Sources

Use of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 1198284-98-0 / 571188-59-5 derivatives) represents a high-value "scaffold hopping" intermediate. It offers a critical structural alternative to the ubiquitous piperazine and non-fluorinated diazepane rings found in kinase inhibitors, GPCR ligands, and enzyme inhibitors (e.g., Furin, PARP, Cdc7).

This guide details the specific utility of this intermediate, focusing on its role in modulating physicochemical properties (pKa, lipophilicity) and metabolic stability. It provides validated protocols for its functionalization, deprotection, and integration into drug discovery workflows.

Strategic Value in Drug Design

The "Fluorine Effect" & Scaffold Hopping

The 6-fluoro-1,4-diazepane moiety is not merely a spacer; it is a functional bioisostere designed to solve specific medicinal chemistry problems:

  • Conformational Bias: The electronegative fluorine atom at the C6 position induces specific ring puckering (via the gauche effect), potentially locking the molecule into a bioactive conformation that differs from the flexible non-fluorinated parent.

  • pKa Modulation: The inductive electron-withdrawing nature of fluorine lowers the pKa of the adjacent amines (N1 and N4). This is crucial for optimizing oral bioavailability and blood-brain barrier (BBB) penetration by reducing the percentage of ionized species at physiological pH.

  • Metabolic Blocking: C6 is a common site for oxidative metabolism (cytochrome P450-mediated hydroxylation). Fluorine substitution effectively blocks this metabolic "soft spot," extending the compound's half-life (

    
    ).
    
Divergent Synthetic Utility

The molecule features orthogonal reactivity:

  • N4-Amine (Secondary): A nucleophilic handle ready for immediate functionalization (SNAr, Reductive Amination, Amide Coupling).

  • N1-Amine (Protected): The Boc group masks the N1 position, allowing for regioselective chemistry at N4 before late-stage diversification at N1.

Validated Experimental Protocols

Protocol A: Regioselective N4-Arylation (SNAr)

Application: Synthesis of Kinase Inhibitors (e.g., Pim, Cdc7) and Furin Inhibitors.

Objective: To couple the 6-fluoro-1,4-diazepane intermediate with an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine or 4-chloropyridine derivatives).

Reagents:

  • tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (1.0 equiv)

  • Heteroaryl Chloride (1.1 equiv)

  • Base:

    
     (2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the heteroaryl chloride (1.1 equiv) in anhydrous MeCN (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add the base (

    
    ) followed by tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (1.0 equiv).
    
  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
    ). Monitor the reaction by TLC or LC-MS.
    
    • Self-Validation Check: The disappearance of the heteroaryl chloride peak and the appearance of the product mass (M+H) confirms coupling.

  • Work-up: Cool to room temperature (RT). Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Hexane/EtOAc gradient).
    

Mechanism & Causality: The secondary amine at N4 acts as the nucleophile. The base neutralizes the HCl byproduct, driving the equilibrium forward. The Boc group prevents N1 participation, ensuring 100% regioselectivity.

Protocol B: Quantitative Boc-Deprotection & Salt Formation

Application: Generating the free amine for N1-functionalization.

Objective: Removal of the tert-butoxycarbonyl group without affecting the newly formed N4-C bond or the fluorine substituent.

Reagents:

  • N4-substituted intermediate (from Protocol A)

  • Acid: 4M HCl in 1,4-Dioxane (excess, ~10 equiv) or TFA/DCM (1:4 v/v)

  • Solvent: 1,4-Dioxane or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the N4-substituted intermediate in a minimal amount of dry 1,4-dioxane (or DCM).

  • Acidolysis: Add 4M HCl in dioxane dropwise at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 1–2 hours.

    • Self-Validation Check: Evolution of

      
       gas (bubbling) indicates active deprotection. LC-MS should show a mass shift of -100 Da (Loss of Boc).
      
  • Isolation:

    • For HCl salt: The product often precipitates as the hydrochloride salt. Dilute with diethyl ether (

      
      ) to maximize precipitation. Filter and dry under vacuum.
      
    • For Free Base: Concentrate the mixture, neutralize with saturated

      
      , and extract with DCM/MeOH (9:1).
      

Critical Note on Fluorine Stability: The C-F bond is generally stable to these acidic conditions. However, 19F NMR is the gold standard for validation.

  • Checkpoint: Run an aliquot in DMSO-

    
    . A sharp singlet/multiplet around -170 to -180 ppm (depending on exact structure) confirms the fluorine is intact. Loss of signal or appearance of fluoride ion (-120 ppm) indicates decomposition.
    

Visual Workflows

Diagram 1: Divergent Synthetic Pathway

This workflow illustrates how the intermediate serves as a hub for generating diverse bioactive scaffolds.

G Intermediate tert-Butyl 6-fluoro- 1,4-diazepane-1-carboxylate SnAr Protocol A: SnAr Coupling Intermediate->SnAr Heteroaryl-Cl Base, Heat RedAm Reductive Amination (Aldehydes) Intermediate->RedAm R-CHO NaBH(OAc)3 Deprotect Protocol B: Boc-Deprotection (HCl/Dioxane) SnAr->Deprotect N4-Aryl Intermediate RedAm->Deprotect N4-Alkyl Intermediate Furin Furin Inhibitors (Fibrosis/Cancer) Deprotect->Furin Acylation/Urea Formation Kinase Pim/Cdc7 Kinase Inhibitors (Oncology) Deprotect->Kinase Sulfonylation or Amidation CNS CNS Ligands (Sigma/Dopamine) Deprotect->CNS N1-Alkylation

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the N1-Boc and N4-H amines.

Diagram 2: Mechanistic Logic of Protocol A (SnAr)

Visualizing the regioselectivity and causality of the coupling reaction.

Reaction Start Start: N4-H (Nucleophile) N1-Boc (Protected) TS Transition State: Meisenheimer Complex Start->TS Attack of N4 on C-Cl Reagent Electrophile: 2-Chloropyrimidine Reagent->TS Product Product: N4-Pyrimidinyl-Diazepane TS->Product Loss of Cl- (Aromatization)

Caption: Mechanistic pathway for the SNAr reaction, highlighting the nucleophilic role of the N4 amine.

Data Summary & Properties

PropertyValue / DescriptionRelevance to Protocol
Molecular Weight ~218.27 g/mol Calculation of stoichiometry.
Appearance Pale green gum or white solidVisual purity check (darkening implies oxidation).
Solubility Soluble in DCM, MeOH, EtOAcCompatible with standard organic workups.
pKa (Conj. Acid) ~8.0–9.0 (Est. for N4)Lower than non-fluorinated analog; requires stronger bases if unreactive.
Storage 2–8°C, HygroscopicKeep under inert gas to prevent carbamate hydrolysis.
19F NMR Shift

-170 to -180 ppm
Key diagnostic peak for structural integrity.

Troubleshooting & Optimization

  • Issue: Low Yield in SnAr Coupling.

    • Cause: The fluorine atom inductively reduces the nucleophilicity of the N4 amine.

    • Solution: Increase reaction temperature to 90°C or switch to a stronger base (e.g., NaH in DMF) if the electrophile is stable. Use microwave irradiation to accelerate kinetics.

  • Issue: Racemization (if chiral).

    • Context: If using a chiral derivative (e.g., (S)-6-fluoro), harsh basic conditions can cause racemization.

    • Solution: Avoid strong bases like NaH. Stick to

      
       or DIPEA and limit reaction times.
      
  • Issue: Incomplete Deprotection.

    • Cause: Formation of a stable ammonium salt intermediate that traps Boc.

    • Solution: Ensure the use of anhydrous 4M HCl/Dioxane.[2] Water interferes with the cleavage mechanism.

References

  • Furin Inhibitors: "Furin Inhibitors and Methods of Use." US Patent 11,773,078. (2023). Link

  • Kinase Inhibitors: "Pyrazol-4-yl-heterocyclyl-carboxamide compounds." US Patent 8,614,206. (2013). Link

  • Cdc7 Inhibitors: "Preparation and uses of pyrimidinone derivatives." WO Patent 2018/055402. (2018). Link

  • General Diazepane Chemistry: "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Mini-Reviews in Medicinal Chemistry. (2007). Link

  • Boc Deprotection Protocol: "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane." Journal of Peptide Research. (2001).[2] Link

Sources

Application Note: Leveraging tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel chemical space outside traditional flat aromatic scaffolds has driven the adoption of sp3-rich heterocycles. tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate represents a high-value "privileged scaffold" intermediate.[1] Unlike its 6-membered piperazine analogs, the 7-membered diazepane ring offers unique conformational flexibility (twist-boat/chair equilibrium) that allows substituents to explore distinct vectors in a binding pocket.[1]

The incorporation of a fluorine atom at the C6 position serves a dual purpose:

  • Metabolic Blocking: It prevents oxidative metabolism (P450-mediated hydroxylation) at a typically labile site.[1][2]

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amines, optimizing the logD profile for blood-brain barrier (BBB) penetration and reducing hERG liability often associated with highly basic amines.

This guide outlines the physicochemical rationale, synthetic workflows, and quality control protocols for integrating this scaffold into lead optimization campaigns.

Structural & Physicochemical Rationale[1][3][4][5][6]

The 6-fluoro-1,4-diazepane core acts as a superior bioisostere for piperazine or homopiperazine moieties.[1] The table below highlights the shift in properties when moving from a standard linker to this fluorinated scaffold.

Table 1: Comparative Physicochemical Properties[1]
PropertyPiperazine1,4-Diazepane6-Fluoro-1,4-Diazepane Impact on Drug Design
Ring Size 6-membered7-membered7-membered Increased flexibility; distinct vector orientation.[1]
Conformation Rigid ChairFlexible Twist-BoatBiased Twist-Boat Fluorine induces subtle conformational bias via the gauche effect.[1]
Basicity (pKa) ~9.8 (NH)~10.2 (NH)~8.5 - 9.0 (NH) Reduced basicity improves membrane permeability and reduces phospholipidosis risk.[1][2]
Metabolic Stability ModerateLow (C6 oxidation)High C-F bond blocks metabolic soft spot at C6.[2]
Fsp3 Fraction HighHighHigh Maintains solubility while increasing complexity.[1]

Expert Insight: The pKa modulation is the critical feature here. By lowering the basicity of the secondary amines, the 6-fluoro substituent reduces the energy penalty for desolvation, thereby enhancing passive permeability through lipid bilayers [1].

Synthetic Utility & Functionalization Strategies

The commercial availability of the N1-Boc protected form allows for a controlled, orthogonal functionalization strategy. The C6-fluorine is compatible with standard palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr), provided mild bases are used to prevent elimination (HF loss).[1]

Workflow Diagram: Orthogonal Functionalization

The following workflow illustrates the standard route for elaborating this scaffold into a library of compounds.

Diazepane_Workflow Figure 1: Orthogonal functionalization strategy for tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate. Start Starting Material (N1-Boc, N4-H) Step1 Step 1: N4 Functionalization (SNAr / Reductive Amination) Start->Step1 R-X, Base or R-CHO, NaBH(OAc)3 Step2 Step 2: N1 Deprotection (TFA or HCl) Step1->Step2 Acidic Cleavage Step3 Step 3: N1 Capping (Amide/Sulfonamide) Step2->Step3 R'-COCl / R'-SO2Cl Final Final Library Compound Step3->Final Purification

Figure 1: Orthogonal functionalization strategy for tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate.

Experimental Protocols

Protocol A: Selective N4-Arylation via SNAr

This protocol describes the coupling of the scaffold with a heteroaryl chloride (e.g., 2-chloropyridine). This is preferred over Buchwald-Hartwig conditions for electron-deficient heterocycles due to simpler workup.[1]

Reagents:

  • tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (1.0 equiv)[1][3]

  • Heteroaryl chloride (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • DMSO (Dimethyl sulfoxide) or NMP (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the diazepane scaffold (100 mg, 0.46 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add DIPEA (200 µL, 1.15 mmol) followed by the heteroaryl chloride (0.50 mmol).

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Critical Control Point: Monitor by LC-MS.[1][4] If the reaction is sluggish, increase temp to 100°C, but do not exceed 120°C to avoid thermal Boc-cleavage or HF elimination.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash the organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a stable oil or amorphous solid.

Protocol B: N1-Deprotection and Amide Coupling

Following N4 functionalization, the N1-Boc group is removed to allow the introduction of the second diversity element.

Reagents:

  • N4-substituted intermediate (from Protocol A)

  • 4M HCl in Dioxane OR TFA/DCM (1:4 v/v)

  • Carboxylic Acid (R-COOH)[1]

  • HATU (Coupling Reagent)

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate in DCM (2 mL). Add TFA (0.5 mL) dropwise at 0°C. Stir at room temperature for 1 hour.

  • Free Basing: Concentrate the reaction mixture to dryness. Note: The fluorine atom makes the amine salt less hygroscopic than non-fluorinated analogs, aiding handling. Redissolve in DCM/MeOH and pass through a carbonate-based SPE cartridge (or wash with sat.[1] NaHCO3) to obtain the free amine.

  • Coupling: To a solution of the carboxylic acid (1.1 equiv) in DMF (1 mL), add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the ester.

  • Addition: Add the solution of the deprotected 6-fluoro-1,4-diazepane (1.0 equiv). Stir at RT for 2 hours.

  • Validation: Verify product mass via LC-MS. The 19F NMR signal should remain a distinct multiplet around -180 ppm (depending on diastereomer/conformation).

Quality Control & Characterization

Characterizing fluorinated diazepanes requires attention to specific NMR signatures.

  • 19F NMR: This is the most robust purity check. The fluorine signal will typically appear as a multiplet between -170 and -190 ppm .[1]

    • Splitting: You will observe geminal H-F coupling (2JHF ≈ 45-50 Hz) and vicinal H-F coupling (3JHF ≈ 20-25 Hz).[1]

  • 1H NMR: The geminal protons at C6 will be split by the fluorine into a wide doublet of multiplets.

  • Chirality: If using the racemic scaffold (common), be aware that functionalization with chiral acids will create diastereomers, which may be separable by standard silica chromatography.[1][2]

Safety Note: While the C-F bond is strong, extreme basic conditions (e.g., NaH, t-BuLi) can induce E2 elimination of HF, leading to the formation of an enamine.[1][2] Always prefer non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic bases (K2CO3).[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Surmont, R., et al. (2011).[1] Synthesis of 6-fluoro-1,4-diazepanes. Tetrahedron Letters, 52(35), 4550-4553.[1] [1]

  • PubChem Compound Summary. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate (Parent Scaffold Data).[1] National Center for Biotechnology Information.[1]

Sources

Derivatization reactions for tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Doc ID: AN-DZN-F6-2024 Target Audience: Medicinal Chemists, Process Chemists, Lead Optimization Teams

Introduction: The Scaffold Advantage

In modern drug discovery, the 1,4-diazepane ring is a "privileged structure," frequently serving as a core pharmacophore in GPCR ligands (e.g., CB2 agonists, Sigma receptors) and kinase inhibitors. The specific derivative tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate represents a high-value intermediate where the strategic incorporation of fluorine at the C6 position offers distinct advantages over the parent diazepane:

  • Metabolic Blocking: The C6 position in diazepanes is a common site for oxidative metabolism (CYP450). Fluorine substitution blocks this metabolic soft spot, potentially extending in vivo half-life (

    
    ).
    
  • pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect,

    
    ) lowers the basicity of the adjacent nitrogen atoms. This can improve oral bioavailability by reducing lysosomal trapping and improving membrane permeability.
    
  • Conformational Bias: The stereoelectronic effects of the C-F bond can lock the flexible seven-membered ring into specific conformations, potentially enhancing binding affinity.

Chemical Profile
PropertyValue / Description
CAS Number 2641915-81-1 (Racemic); Enantiomers available
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 218.27 g/mol
Key Functionality

-Secondary Amine (Nucleophilic),

-Boc (Protected), C6-Fluorine
Predicted pKa (

)
~8.5–9.0 (Lower than unsubstituted diazepane ~9.5 due to F-induction)
Storage 2–8°C, Hygroscopic.[1][2][3] Store under inert gas.

Reactivity Landscape & Logic

The derivatization strategy for this molecule relies on the orthogonality between the free


-amine and the Boc-protected 

-amine.
Strategic Workflow Diagram

The following flowchart illustrates the decision logic for functionalizing this scaffold.

ReactivityLandscape Start tert-Butyl 6-fluoro- 1,4-diazepane-1-carboxylate Decision Target Moiety? Start->Decision RouteA Reductive Amination (Soft Alkylation) Decision->RouteA Alkyl Group RouteB SNAr / Buchwald (Heteroarylation) Decision->RouteB Aryl/Heteroaryl RouteC Acylation / Sulfonylation (Amide/Sulfonamide) Decision->RouteC Carbonyl/Sulfonyl ProdA N4-Alkyl Derivative RouteA->ProdA ProdB N4-Aryl Derivative RouteB->ProdB ProdC N4-Acyl Derivative RouteC->ProdC Deprotect Boc Deprotection (TFA or HCl) ProdA->Deprotect ProdB->Deprotect ProdC->Deprotect Final N1-Functionalization (Library Generation) Deprotect->Final

Figure 1: Divergent synthesis workflow. The N4 position is functionalized first, followed by N1 deprotection to allow secondary library generation.

Experimental Protocols

Protocol A: Reductive Amination (N4-Alkylation)

Application: Introduction of alkyl chains or benzyl groups without risk of over-alkylation (quaternization). Mechanistic Insight: The C6-fluorine slightly reduces the nucleophilicity of N4. Therefore, imine formation may be slower than with unsubstituted diazepanes. We utilize Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent that does not reduce aldehydes/ketones directly, preventing side reactions.

Reagents:

  • Scaffold: 1.0 equiv

  • Aldehyde/Ketone: 1.1–1.2 equiv

  • NaBH(OAc)3 (STAB): 1.5 equiv

  • Acetic Acid (AcOH): Catalytic (0.1 equiv) or 1.0 equiv if reaction is sluggish.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous).

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried vial, dissolve the 6-fluoro-1,4-diazepane (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

  • Acid Catalysis: Add AcOH (0.1 mmol). Stir at Room Temperature (RT) for 30–60 minutes under

    
    .
    
    • Checkpoint: Monitor by LCMS.[4] You may see the imine mass (

      
      ) or the hydrate.[5]
      
  • Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion. The reaction may bubble slightly.

  • Incubation: Stir at RT for 4–16 hours.

    • Optimization: If the conversion is <50% after 4 hours, add another 0.5 equiv of STAB.

  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 15 minutes to quench borates.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine.[6] Dry over

    
    .[4]
    
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol B: Nucleophilic Aromatic Substitution ( Ar)

Application: Attaching the diazepane to heteroaromatic cores (e.g., pyridines, pyrimidines, chloropyrazines). Mechanistic Insight: Because the fluorine atom exerts an inductive withdrawal, the N4 amine is less nucleophilic. Standard conditions (RT, mild base) often fail. Elevated temperatures and polar aprotic solvents are required.

Reagents:

  • Scaffold: 1.0 equiv

  • Aryl Halide (Cl, F, Br): 1.0–1.2 equiv (Must be electron-deficient).

  • Base: DIPEA (Diisopropylethylamine) or

    
    .
    
  • Solvent: DMSO (preferred for high T) or NMP.

Step-by-Step Procedure:

  • Setup: Dissolve the scaffold (1.0 mmol) and Aryl Halide (1.0 mmol) in DMSO (3 mL).

  • Base Addition: Add DIPEA (2.5 mmol).

  • Reaction: Heat to 80–100°C for 2–12 hours.

    • Critical Note: If the aryl halide is unreactive (e.g., unactivated chlorobenzene),

      
      Ar will not work. Switch to Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, NaOtBu, Toluene, 100°C).
      
  • Monitoring: LCMS is essential. Look for the product mass.

  • Workup (Aqueous Crash): Pour the reaction mixture into ice-water (20 mL).

    • Scenario A (Solid): If precipitate forms, filter and wash with water.

    • Scenario B (Oil/Soluble): Extract with EtOAc (3 x 15 mL). Back-wash organic layer with water (2x) to remove DMSO.

  • Purification: Silica gel chromatography.

Protocol C: Boc-Deprotection (Unmasking N1)

Application: Removing the protecting group to allow functionalization of the second nitrogen. Mechanistic Insight: The C6-Fluorine is generally stable to acid, but thermal instability can occur if the reaction generates excessive heat. We prefer HCl/Dioxane over TFA for this specific scaffold to avoid the formation of TFA-salts which are hygroscopic and difficult to handle with the fluorinated amine.

Reagents:

  • Substrate (N4-substituted): 1.0 equiv

  • Acid: 4M HCl in Dioxane (excess).[4]

  • Solvent: 1,4-Dioxane or MeOH (co-solvent if solubility is poor).

Step-by-Step Procedure:

  • Dissolution: Dissolve the N4-substituted intermediate (1.0 mmol) in 1,4-Dioxane (2 mL).

  • Acidolysis: Add 4M HCl in Dioxane (2.5 mL, 10 mmol) dropwise at 0°C (Ice bath).

  • Warm Up: Remove ice bath and stir at RT for 2–4 hours.

    • Visual Cue: A white precipitate (the hydrochloride salt) often forms.

  • Completion: Monitor by LCMS (Look for Mass - 100 fragment).

  • Isolation:

    • Method A (Filtration): If solid, dilute with

      
       (10 mL), filter, and wash with ether. This yields the pure HCl salt.
      
    • Method B (Evaporation): If no solid, concentrate in vacuo. Azeotrope with toluene (2x) to remove excess HCl.

  • Free Basing (Optional but Recommended): Dissolve salt in DCM, wash with sat.

    
    , dry and concentrate to get the free amine.
    

Troubleshooting & Expert Tips

The "Fluorine Elimination" Risk

While rare in stable rings, harsh basic conditions (e.g., NaH, t-BuLi) combined with high heat can theoretically trigger


 elimination of HF, leading to an alkene in the diazepane ring.
  • Prevention: Avoid extremely strong bases. Use inorganic carbonates (

    
    , 
    
    
    
    ) or organic bases (DIPEA, TEA).
Solubility Issues

The 6-fluoro-1,4-diazepane core is highly polar.

  • Extraction: If the product stays in the aqueous layer during workup, switch to DCM:Isopropanol (3:1) as the extraction solvent.

  • Chromatography: Standard Hexane:EtOAc often fails. Use DCM:MeOH (with 1%

    
    )  gradients.
    
Graphviz: Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Precipitate Present CheckState->Solid Liquid Homogeneous Solution CheckState->Liquid Filter Filtration & Wash (Et2O or H2O) Solid->Filter Extract Aqueous Workup Liquid->Extract PolarCheck Product highly polar? Extract->PolarCheck StdExtract EtOAc / Water PolarCheck->StdExtract No (Lipophilic) PolarExtract DCM:IPA (3:1) / Sat. NaHCO3 PolarCheck->PolarExtract Yes (Hydrophilic)

Figure 2: Workup decision matrix for polar diazepane derivatives.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Establishes the standard protocol for Protocol A.
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

    • Context: Discusses the role of fluorine in pKa modul
  • Common Organic Chemistry. (n.d.). "Boc Deprotection with TFA."[4][6][7]

    • Context: Standard oper
  • PubChem. (2024). "Compound Summary: tert-Butyl 1,4-diazepane-1-carboxylate."

    • Context: Safety data (H314/H315) and physical properties.[3]

  • BenchChem. (2024). "A Researcher's Guide to Boc Deprotection."

    • Context: Comparison of HCl vs.

Sources

Boc-deprotection methods for tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Deprotection Protocols for tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Executive Summary

The 6-fluoro-1,4-diazepane scaffold is a high-value pharmacophore in medicinal chemistry, bridging the structural gap between piperazines and azepanes while introducing metabolic stability and lipophilicity modulation via the fluorine atom. However, the deprotection of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate presents unique challenges:

  • Polarity: The resulting secondary amine (or diamine) is highly polar and water-soluble, making traditional liquid-liquid extraction (LLE) inefficient.

  • Fluorine Stability: While the C–F bond is generally robust, the

    
    -fluoro amine motif can undergo HF elimination (dehydrofluorination) under harsh basic conditions or high thermal stress, leading to enamine degradation products.
    

This guide provides two validated protocols—Method A (HCl/Dioxane) for salt isolation and Method B (TFA/DCM) for general screening—designed to maximize yield and preserve the fluorinated stereocenter.

Chemical Context & Safety

PropertySpecification
Compound Name tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate
CAS Number 112275-50-0 (Generic for non-F); 2641915-81-1 (HCl salt)
Molecular Weight ~218.27 g/mol (Free Base)
Hazards Corrosive (Deprotection reagents), Irritant. Potential HF evolution if overheated.

Critical Safety Note:

  • HF Elimination Risk: The fluorine atom at position 6 is

    
     to the nitrogen centers. Strong bases (e.g., NaH, t-BuOK) or heating in the presence of strong base can trigger E2 elimination of HF. Acidic deprotection is chemically safe , but workup requires mild neutralization (e.g., NaHCO₃, Carbonate resin) rather than strong caustic washes.
    

Experimental Protocols

Method A: HCl/Dioxane Precipitation (Recommended)

Best for: Scale-up (>100 mg), long-term storage, and avoiding aqueous workup.

Rationale: This method leverages the insolubility of the amine hydrochloride salt in ether/dioxane mixtures. It avoids the "water trap" where the polar product is lost during aqueous extraction.

Reagents:

  • Substrate: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (1.0 equiv)

  • Acid: 4.0 M HCl in 1,4-Dioxane (10–20 equiv)

  • Solvent: 1,4-Dioxane (anhydrous) or MeOH (if solubility is an issue)

  • Precipitant: Diethyl ether or MTBE

Protocol:

  • Dissolution: Dissolve the substrate (e.g., 1.0 g) in a minimum volume of 1,4-dioxane (5 mL). If the starting material is not fully soluble, add a small amount of MeOH (0.5 mL) to achieve a clear solution.

  • Acid Addition: Cool the solution to 0 °C under N₂. Dropwise add 4.0 M HCl in dioxane (10 equiv, ~11.5 mL).

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Observation: A white precipitate (the HCl salt) should begin to form within 30 minutes.

  • Monitoring: Check completion by TLC (stain with Ninhydrin; starting material is UV active/Iodine active, product is very polar and stays at baseline) or LCMS (Mass: [M+H]⁺ ~119 for free amine).

  • Isolation:

    • Dilute the suspension with anhydrous Diethyl Ether (20 mL) to maximize precipitation.

    • Filter the solid under N₂ or Argon (the salt can be hygroscopic).

    • Wash the filter cake with cold Ether (2 × 10 mL).

  • Drying: Dry the white solid under high vacuum for 6 hours.

Yield Expectation: 90–98% as the dihydrochloride or monohydrochloride salt.

Method B: TFA/DCM Cleavage

Best for: Small scale (<50 mg), rapid screening, or when the free base is required immediately for a subsequent coupling.

Rationale: Trifluoroacetic acid (TFA) is a potent cleavage agent.[1] However, removing TFA requires care to prevent salt formation that complicates chromatography.

Reagents:

  • TFA (Trifluoroacetic acid)[1][2]

  • DCM (Dichloromethane)

  • Scavenger: Triethylsilane (TES) or water (2.5% v/v) – Optional but recommended to quench t-butyl cations.

Protocol:

  • Preparation: Dissolve substrate in DCM (concentration ~0.1 M).

  • Acidification: Add TFA to the solution to achieve a 1:4 (TFA:DCM) ratio.

    • Tip: If the reaction turns yellow/orange, add 2.5% TES to scavenge cations.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup (Crucial Step):

    • Do NOT extract with water.

    • Concentrate the reaction mixture in vacuo to an oil.

    • Azeotrope: Re-dissolve in Toluene or DCM and evaporate (repeat 3x) to remove excess TFA.

  • Neutralization (Free Base Isolation):

    • Dissolve the residue in MeOH.

    • Add Polymer-supported Carbonate resin (3–4 equiv) and stir for 30 mins until pH is neutral (wet pH paper).

    • Filter off the resin and concentrate the filtrate.

    • Result: The free base 6-fluoro-1,4-diazepane is obtained as a viscous oil. Store under inert gas at -20 °C immediately (amine absorbs CO₂ from air).

Visual Workflows (Graphviz)

Figure 1: Reaction Mechanism & Pathway

G SM N-Boc-6-Fluoro-Diazepane (Starting Material) Inter Protonated Carbamate (Intermediate) SM->Inter + H+ (TFA/HCl) Cation t-Butyl Cation (Byproduct) Inter->Cation Cleavage Prod 6-Fluoro-Diazepane (Product) Inter->Prod - CO2 Isobutylene (Gas) Isobutylene (Gas) Cation->Isobutylene (Gas) - H+

Caption: Acid-catalyzed cleavage mechanism. The t-butyl cation is ejected and eliminates to isobutylene, driving the reaction forward.

Figure 2: Process Decision Tree (Salt vs. Free Base)

Process Start Start: Boc-Protected Fluorodiazepane Choice Desired Final Form? Start->Choice PathA Stable Salt (Storage) Choice->PathA Stability Priority PathB Free Amine (Next Step) Choice->PathB Reactivity Priority StepA1 Dissolve in Dioxane PathA->StepA1 StepA2 Add 4M HCl/Dioxane StepA1->StepA2 StepA3 Filter Precipitate StepA2->StepA3 StepB1 Dissolve in DCM PathB->StepB1 StepB2 Add TFA (1:4) StepB1->StepB2 StepB3 Evaporate TFA StepB2->StepB3 StepB4 Neutralize with Carbonate Resin StepB3->StepB4

Caption: Decision matrix for selecting the optimal deprotection protocol based on downstream application.

Troubleshooting & Analytical Validation

IssueProbable CauseSolution
Low Yield (Method B) Product lost in aqueous wash.Stop washing. Use resin neutralization or salt isolation. Diazepanes are water-miscible.
Incomplete Reaction Steric hindrance or insufficient acid.Increase reaction time to 4h or warm to 35 °C. Ensure acid is in large excess (10-20 eq).
Defluorination Harsh basic workup or heating.[1]Check ¹⁹F NMR. Avoid NaOH/KOH. Use NaHCO₃ or solid supported bases.
Sticky Gum (Method A) Hygroscopic salt.Triturate with anhydrous Et₂O or Hexanes. Dry under high vacuum with P₂O₅.

Analytical Checkpoints:

  • ¹H NMR (D₂O/DMSO-d₆): Look for disappearance of the t-butyl singlet (~1.45 ppm).

  • ¹⁹F NMR: Confirm the presence of the fluorine signal (typically -170 to -190 ppm for gem-difluoro or mono-fluoro on ring). Ensure no fluoride ion peak (-120 ppm) appears.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Standard reference for Boc cleavage mechanisms).
  • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." Int. J. Pept. Protein Res., 12, 258.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 61(14), 5822–5880. Link (Context on stability of beta-fluoro amines).

  • Oakwood Chemical. (2024). Safety Data Sheet: tert-Butyl 1,4-diazepane-1-carboxylate. Link (Commercial availability and handling data).

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Technical Application Note: Coupling Strategies for tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists utilizing tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 2641915-81-1 or related analogs). It synthesizes theoretical principles with practical, field-tested protocols to maximize yield and reproducibility.

Executive Summary & Compound Profile

The 1,4-diazepane scaffold is a "privileged structure" in drug discovery, offering a distinct vector profile compared to piperazines. The introduction of a fluorine atom at the C6 position serves two critical medicinal chemistry functions:

  • Metabolic Stability: Blocks potential oxidative metabolism at the C6/C7 positions.

  • pKa Modulation: The electron-withdrawing nature of fluorine (inductively acting through the

    
    -position relative to N4) slightly lowers the basicity of the N4 amine, potentially improving oral bioavailability by reducing lysosomal trapping without abolishing nucleophilicity.
    

Compound Specifications:

  • Reactive Center: N4 (Secondary Amine).

  • Protecting Group: N1-Boc (Acid labile).

  • Stereochemistry: The C6 position is chiral. Commercial supplies are often racemic unless specified as (

    
    ) or (
    
    
    
    ).
  • Conformation: Predominantly adopts a twist-chair conformation. The fluorine substituent prefers a pseudo-equatorial orientation to minimize 1,3-diaxial strain, though the ring is flexible.

Strategic Decision Framework

Before initiating synthesis, select the optimal pathway based on the electrophile type.

CouplingStrategy Start Electrophile Type Acid Carboxylic Acid (R-COOH) Start->Acid Halo Aryl Halide (Ar-X) Start->Halo Steric Steric Hindrance? Acid->Steric Electronic Electron Deficient? Halo->Electronic HATU Protocol A: HATU/DIPEA Steric->HATU Low/Med T3P Protocol B: T3P/Pyridine Steric->T3P High SnAr Protocol C: SnAr (DMSO/Heat) Electronic->SnAr Yes (e.g., Pyridine/NO2) Buchwald Protocol D: Pd-Catalysis (RuPhos) Electronic->Buchwald No (e.g., Phenyl/Me)

Figure 1: Decision tree for selecting the optimal coupling protocol based on electrophile properties.

Protocol A: High-Efficiency Amide Coupling (HATU)

Context: The N4 nitrogen is moderately nucleophilic. However, the 7-membered ring introduces entropic penalties compared to 6-membered rings. HATU is the preferred "workhorse" reagent due to its rapid activation kinetics.

Materials
  • Amine: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (1.0 equiv).[1]

  • Acid: Carboxylic acid substrate (1.1 equiv).

  • Reagent: HATU (1.2 equiv).

  • Base: DIPEA (Hunig's Base) (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Pre-Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration relative to amine).

  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the Diazepane (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The Boc group is stable, but the N-acyl product should appear as [M+H]⁺ or [M+Na]⁺.

  • Workup:

    • Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Troubleshooting:

  • Low Yield? If the acid is sterically hindered, switch to Protocol B (T3P) .

  • Epimerization? If the carboxylic acid has an alpha-chiral center, maintain temperature at 0°C during addition and use COMU instead of HATU.

Protocol B: Sterically Demanding Coupling (T3P)

Context: For hindered acids or electron-poor amines where HATU fails, Propylphosphonic Anhydride (T3P) is superior due to low epimerization risk and high driving force.

Methodology
  • Dissolve Acid (1.1 equiv) and Diazepane (1.0 equiv) in EtOAc or 2-MeTHF (0.2 M).

  • Add Pyridine (3.0 equiv).

  • Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.

  • Heat to 50–60°C in a sealed vial for 12 hours.

  • Workup: Wash directly with water and NaHCO₃. T3P byproducts are water-soluble, simplifying purification.

Protocol D: Buchwald-Hartwig Amination (N-Arylation)

Context: 1,4-Diazepanes can be challenging in Pd-coupling due to the potential for chelation by the two nitrogens. However, the N1-Boc group prevents bidentate chelation, making the N4 accessible. RuPhos is the ligand of choice for secondary cyclic amines.

Materials
  • Halide: Aryl Bromide/Chloride (1.0 equiv).

  • Amine: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (1.2 equiv).[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%).

  • Ligand: RuPhos (10 mol%) or BrettPhos (for chlorides).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: Toluene or 1,4-Dioxane (Degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and cycle Argon/Vacuum (3x).

  • Loading: Add Pd source , Ligand , Base , and Aryl Halide (if solid).

  • Solvation: Add degassed Solvent (0.15 M). Stir for 5 mins to pre-form the active catalyst species.

  • Amine Addition: Add the Diazepane (1.2 equiv).

  • Reaction: Heat to 80–100°C for 4–16 hours.

    • Self-Validating Step: Check LCMS for the consumption of the aryl halide. If the halide remains but amine is consumed (de-boc or degradation), lower temp to 80°C and increase catalyst loading.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify.

Deprotection & Handling (Post-Coupling)

After successfully coupling at N4, the N1-Boc group is typically removed.

Protocol:

  • Dissolve substrate in DCM.

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane (5 equiv).

  • Stir at RT for 1–2 hours.

  • Critical Step: The resulting product will be a secondary amine salt (TFA or HCl salt).

    • Warning: The 6-fluoro-1,4-diazepane core is highly polar. Free-basing (using NaOH extraction) may lead to loss of product into the aqueous phase.

    • Recommendation: Evaporate volatiles, re-dissolve in MeOH, and pass through a SCX-2 (Strong Cation Exchange) cartridge to isolate the free base, or use the salt directly for the next step.

Comparative Data Table

ParameterProtocol A (HATU)Protocol B (T3P)Protocol D (Pd-Cat)
Substrate Scope Standard AcidsHindered AcidsAryl Halides
Reaction Time 2–4 Hours12–24 Hours4–16 Hours
Temp RT50–60°C80–100°C
Purification Column ChromatographyAqueous Wash (often sufficient)Column/Celite
Key Risk Over-activation (dimerization)Slower kineticsCatalyst poisoning

References

  • Diazepane Conformation: Sethuvasan, S., et al. (2016).[2] Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC. [Link]

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • T3P Application: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

Sources

Application Note: Modular Assembly using tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 579506-69-5, generic structure ref) represents a "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic systems, the 1,4-diazepane ring offers a three-dimensional, conformationally flexible architecture that mimics peptide turns, making it ideal for targeting G-Protein Coupled Receptors (GPCRs) and kinases.

The "Fluorine Effect" in Scaffold Design

The incorporation of a fluorine atom at the C6 position is not merely structural; it is functional.

  • pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect) lowers the basicity of the adjacent amines. This reduces non-specific binding (hERG liability) compared to non-fluorinated diazepanes.

  • Metabolic Stability: The C-F bond blocks metabolic oxidation at the C6 position, a common soft spot in diazepane drug candidates.

  • Conformational Bias: The fluorine atom can induce specific ring puckering preferences (via the gauche effect), potentially locking the molecule into a bioactive conformation.

Experimental Workflow Overview

The orthogonal protection strategy allows for sequential functionalization. The N1-Boc group serves as a temporary mask, directing all initial chemistry to the nucleophilic N4 amine.

Workflow Start Scaffold (N1-Boc, N4-H) Step1 Step 1: N4 Functionalization (SNAr / Reductive Amination) Start->Step1 Diversity Point 1 Step2 Step 2: N1 Deprotection (Acidic Cleavage) Step1->Step2 TFA/DCM Step3 Step 3: N1 Capping (Amide/Urea/Sulfonamide) Step2->Step3 Diversity Point 2 Final Final Library Candidate Step3->Final

Figure 1: Orthogonal functionalization strategy. The workflow prioritizes N4 derivatization to prevent side reactions during the harsher deprotection steps.

Detailed Protocols

Protocol A: N4-Heteroarylation via SNAr

Objective: Coupling the scaffold to electron-deficient heteroarenes (e.g., chloropyrimidines, fluoronitrobenzenes). Critical Mechanistic Insight: The C6-fluorine reduces the nucleophilicity of N4 via inductive withdrawal. Consequently, these reactions often require higher temperatures or stronger bases than non-fluorinated analogs.

Reagents:

  • Scaffold (1.0 equiv)

  • Heteroaryl Halide (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) or K2CO3

  • Solvent: DMSO or NMP (Polar aprotic is essential)

Procedure:

  • Charge: In a reaction vial, dissolve tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate (1.0 equiv) in DMSO (concentration 0.2 M).

  • Add Base: Add DIPEA (2.5 equiv). Note: Inorganic bases like K2CO3 are preferred if the electrophile is highly sensitive to basic hydrolysis.

  • Add Electrophile: Add the heteroaryl halide (1.1 equiv).

  • Reaction: Heat to 80–100 °C. Monitor via LCMS.

    • Senior Scientist Tip: If conversion stalls, do not simply add stronger base (e.g., NaH). The C6-fluorine makes the ring protons acidic; strong bases can trigger HF elimination, destroying the scaffold. Instead, switch to a palladium-catalyzed Buchwald-Hartwig condition.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO, dry over MgSO4, and concentrate.

Protocol B: N1-Deprotection (Boc Removal)

Objective: Unmasking the N1 amine for the second diversity step. Safety Note: This reaction generates isobutylene gas. Ensure proper venting.

Reagents:

  • N4-substituted Scaffold

  • Trifluoroacetic Acid (TFA)[1][2]

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the intermediate from Protocol A in DCM (0.1 M). Cool to 0 °C.

  • Acid Addition: Add TFA dropwise until the ratio is 1:4 (TFA:DCM).

    • Why: High concentrations of TFA can sometimes degrade electron-rich heteroaryl groups attached at N4.

  • Scavenging (Optional but Recommended): Add 2.0 equiv of Triethylsilane (Et3SiH) if the molecule contains electron-rich aromatics (e.g., indoles, methoxy-benzenes). This scavenges the tert-butyl carbocations to prevent re-alkylation.

  • Monitoring: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LCMS (look for M-100 mass shift).

  • Workup (Critical):

    • Concentrate in vacuo to remove excess TFA.

    • Free Basing: Redissolve in DCM and wash with saturated NaHCO3. Caution: CO2 evolution.

    • Alternative: If the product is water-soluble, use an ion-exchange cartridge (SCX-2) to capture the amine and elute with NH3/MeOH.

Protocol C: Reductive Amination (N4-Alkylation)

Objective: Installing alkyl groups at N4.[3]

Reagents:

  • Scaffold (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (catalytic)

  • DCE (Dichloroethane) or DCM

Procedure:

  • Imine Formation: Mix scaffold and aldehyde in DCE. Add 1 drop of acetic acid. Stir for 30 mins.

  • Reduction: Add STAB in one portion.

  • Causality: We use STAB instead of NaCNBH3 because it is less toxic and generally does not reduce aldehydes to alcohols as quickly as it reduces the iminium ion, ensuring higher yields.

  • Quench: Add saturated aqueous NaHCO3 after 4–16 hours.

Analytical Data & Quality Control

Expected NMR Signatures (400 MHz, DMSO-d6):

PositionSignal TypeChemical Shift (ppm)Diagnostic Note
Boc Group Singlet (9H)~1.40Disappears after Protocol B.
C6-H Multiplet (1H)4.80 – 5.20Large 2JH-F coupling (approx 48 Hz).
N4-H Broad SingletVariableDisappears after N4 functionalization.
C2/C3/C5/C7 Multiplets2.50 – 4.00Complex splitting due to F-coupling and ring conformation.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
LCMS shows [M-20] peak HF EliminationBase was too strong or temperature too high. Lower temp, use weaker base (DIPEA).
Low Yield in SNAr Low NucleophilicityThe Fluorine effect is retarding the amine. Switch to Pd-catalyzed coupling (Buchwald).
Gumming during Deprotection TFA SaltsThe TFA salt of diazepanes is often hygroscopic. Lyophilize from water/acetonitrile instead of rotovap.

Decision Logic for Synthesis

DecisionTree Start Target Design Q1 Is the N4-Electrophile an Aryl Halide? PathA Is it Electron Deficient? (e.g., Pyridine, Nitrobenzene) Q1->PathA Yes RedAm Use Reductive Amination (STAB) Q1->RedAm No (It is an Aldehyde) Method1 Use SNAr Protocol (Base + Heat) PathA->Method1 Yes Method2 Use Buchwald-Hartwig (Pd catalyst) PathA->Method2 No (Electron Rich)

Figure 2: Decision matrix for selecting the optimal N4-functionalization method.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for Boc deprotection and stability).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 2671-2696. Link (Discusses the role of fluorine in metabolic stability).

  • Surmont, R., et al. (2010). Synthesis of monofluorinated heterocycles using microreactor technology. Journal of Organic Chemistry.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Authoritative review on fluorine's effect on pKa and lipophilicity).

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia.[4] Journal of Medicinal Chemistry, 53(14), 5320–5332. Link (Demonstrates diazepane scaffold utility in drug approvals).

Sources

Large-scale synthesis of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

PART 1: EXECUTIVE SUMMARY & STRATEGIC ANALYSIS

1.1 The Synthetic Challenge The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and CNS-active agents. The introduction of a fluorine atom at the C6 position is a critical modification used to modulate pKa (lowering basicity of the N4 amine), improve metabolic stability (blocking oxidation), and alter lipophilicity (LogD).

However, the large-scale synthesis of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate presents three distinct process chemistry challenges:

  • Safety: The primary route involves deoxyfluorination of an alcohol, typically requiring reagents like DAST or Deoxo-Fluor®, which pose explosion and HF (hydrofluoric acid) release hazards upon scale-up.

  • Selectivity: The 1,4-diazepane ring is conformationally flexible, leading to potential elimination side-reactions (alkene formation) rather than substitution during fluorination.

  • Regiochemistry: Distinguishing the N1 and N4 nitrogens requires robust orthogonal protection strategies to ensure the Boc group remains on N1 while N4 is protected during the harsh fluorination step.

1.2 Retrosynthetic Logic To achieve a scalable process, we avoid direct fluorination of the mono-protected amine, which would lead to N-fluorination and HF scavenging issues. Instead, we utilize a fully protected N1-Boc-N4-Benzyl intermediate.

Retrosynthesis cluster_legend Strategic Logic Target Target: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate Intermediate Intermediate: N1-Boc-N4-Benzyl-6-fluoro-1,4-diazepane Target->Intermediate Hydrogenolysis (Pd/C, H2) Precursor Precursor: N1-Boc-N4-Benzyl-6-hydroxy-1,4-diazepane Intermediate->Precursor Deoxyfluorination (Deoxo-Fluor) Starting Starting Materials: Epichlorohydrin + Ethylenediamine derivatives Precursor->Starting Cyclization & Protection Route Selection Route B (Functionalization of Alcohol) Selected for scalability over Route A (Cyclization of Fluoride)

Figure 1: Retrosynthetic strategy prioritizing late-stage fluorination on a protected scaffold.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Stage 1: Deoxyfluorination of N1-Boc-N4-Benzyl-6-hydroxy-1,4-diazepane

This is the critical process step. We utilize Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) instead of DAST. While DAST is cheaper, Deoxo-Fluor® is thermally more stable (decomposition onset ~140°C vs. ~90°C for DAST), making it safer for batch reactors, provided strictly anhydrous conditions are maintained.

Reagents & Stoichiometry:

Reagent MW Equiv. Role
Start Material (Alcohol) 306.4 1.0 Substrate
Deoxo-Fluor® (50% in Toluene) 221.2 1.2 - 1.4 Fluorinating Agent
Dichloromethane (DCM) - 10 Vol Solvent (Anhydrous)

| Sat. NaHCO3 | - | Excess | Quench Buffer |

Protocol:

  • Reactor Setup: Use a Hastelloy or glass-lined reactor (avoid standard steel due to HF generation). Ensure the vessel is purged with N2 and strictly dry (KF < 100 ppm).

  • Dissolution: Charge the starting alcohol (N1-Boc-N4-Bn-6-OH-diazepane) and anhydrous DCM. Cool the mixture to -10°C .

    • Why? Low temperature controls the exotherm of the reagent addition and minimizes elimination byproducts (alkenes).

  • Addition: Add Deoxo-Fluor® solution dropwise over 2 hours, maintaining internal temperature < 0°C.

    • Observation: The solution may turn yellow/orange.

  • Reaction: Allow the mixture to warm slowly to 20–25°C over 4 hours. Stir for an additional 8–12 hours.

    • IPC (In-Process Control): Monitor via HPLC/LC-MS. Look for disappearance of Alcohol (M+H 307) and appearance of Fluoride (M+H 309).

    • Troubleshooting: If conversion stalls, do NOT heat above 40°C. Add 0.2 eq additional Deoxo-Fluor®.

  • Quench (CRITICAL SAFETY STEP):

    • Cool the reaction mixture back to 0°C .

    • Transfer the reaction mixture slowly into a separate vessel containing vigorously stirred Sat. NaHCO3 (15 Vol).

    • Note: Massive CO2 evolution will occur. Control addition rate to manage foaming.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over Na2SO4.[1] Concentrate to yield the crude fluorinated intermediate.

Stage 2: Deprotection (Hydrogenolysis)

To obtain the final target, the benzyl group is removed without affecting the Boc group or the C-F bond.

Protocol:

  • Dissolution: Dissolve the crude fluoro-intermediate in Methanol (10 Vol).

  • Catalyst: Add 10 wt% Pd/C (50% wet). Load is typically 5-10% w/w relative to substrate.

  • Hydrogenation: Pressurize with H2 (3–5 bar) at RT for 6–12 hours.

    • Note: C-F bonds are generally stable to standard hydrogenolysis, but avoid high temperatures (>50°C) which might encourage defluorination.

  • Filtration: Filter through a Celite pad to remove catalyst.

  • Purification: Concentrate the filtrate. The residue is often an oil that crystallizes upon standing or treatment with Hexane/Et2O. If necessary, purify via silica gel chromatography (0-10% MeOH in DCM).

PART 3: PROCESS SAFETY & ENGINEERING CONTROLS

The fluorination step involves high-energy reagents. A self-validating safety workflow is required.

SafetyWorkflow cluster_warning CRITICAL HAZARD Start Start Fluorination Process CheckWater Check Water Content (KF) Must be <100 ppm Start->CheckWater TempControl Cool Reactor to -10°C Verify Cooling Loop Capacity CheckWater->TempControl Pass Addition Add Deoxo-Fluor Rate limit: dT/dt < 2°C/min TempControl->Addition Monitor Monitor Pressure & Temp (Exotherm Expected) Addition->Monitor Quench Quench into NaHCO3 Never add Water to Reaction! Monitor->Quench Complete Warning Deoxo-Fluor releases HF upon hydrolysis. Glassware etching possible. Calcium Gluconate gel must be available.

Figure 2: Safety decision tree for Deoxo-Fluor® handling.

Key Safety Parameters:

  • DSC Data: Deoxo-Fluor® exhibits exothermic decomposition starting ~140°C. However, in the presence of alcohols, the reaction is immediate and exothermic.

  • HF Management: Standard scrubbers (NaOH) must be active. Personnel must wear double nitrile gloves and face shields.

  • Material Compatibility: PTFE (Teflon) or HDPE containers are preferred for handling the neat reagent. Reaction is done in glass/Hastelloy but quench must account for HF.

PART 4: TROUBLESHOOTING & QUALITY ATTRIBUTES

ObservationRoot CauseCorrective Action
Low Yield / High Alkene Elimination dominates substitution.Lower the reaction temperature (-20°C). Ensure solvent is non-polar (DCM prefers substitution over elimination compared to THF).
Incomplete Conversion Water in solvent consumed reagent.Dry solvent (KF < 50 ppm). Add extra 0.2 eq Deoxo-Fluor.
Product Decomposition Acidic hydrolysis of Boc group.Ensure quench is fully basic (pH > 8). Do not let the reaction sit in acidic crude state for long periods.
Defluorination (Stage 2) Pd/C activity too high or temp too high.Use Pd(OH)2 (Pearlman's catalyst) or reduce H2 pressure. Keep temp < 30°C.

References

  • Lal, G. S., Pez, G. P., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols." Journal of Organic Chemistry. Link

  • Patterson, D. E., et al. (2012).[2] "Scale-Up of a Fluorination Reaction: Comparison of DAST and Deoxo-Fluor." Organic Process Research & Development. (General reference for fluorination safety). Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Pfizer Process Chemistry Group. (2012). "Safety assessment of deoxofluorination reagents for scale-up." Organic Process Research & Development. Link

Sources

Purification of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Executive Summary & Strategic Context

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., Rho-kinase) and CNS-active agents.[1][2] Its unique structure—a seven-membered diazepane ring featuring a metabolically robust fluorine atom—presents a dual purification challenge:[1][2]

  • Physicochemical Interaction: The free secondary amine at position 4 (

    
    ) acts as a Lewis base, interacting strongly with acidic silanols (
    
    
    
    ) on standard silica gel.[2] This results in severe peak tailing, yield loss, and co-elution with impurities.[2]
  • Detection Limits: The lack of a conjugated

    
    -system renders the molecule virtually invisible under standard UV (254 nm), leading to "blind" fractionation if proper visualization protocols are not established.[2]
    

This guide provides a self-validating protocol to overcome these barriers, ensuring >98% purity.

Physicochemical Profile & Chromatography Logic

Before attempting purification, the operator must understand the molecular behavior on the stationary phase.[2]

PropertyImpact on ChromatographyMitigation Strategy
Basicity (

-H)
H-bonds with silica protons, causing "streaking."[1][2]Mobile Phase Modifier: Add Triethylamine (TEA) or Ammonia to block silanol sites.[2]
UV Absorbance Weak/None at 254 nm.[1][2] End-absorption at <210 nm.[1][2]Visualization: Use Ninhydrin stain (specific to amines) or Iodine.[2][3]
Boc-Rotamers Restricted rotation of the Boc group may show "ghost" spots in NMR or TLC.[1][2]Analysis: Confirm identity via high-temp NMR or coalescence; usually appears as single spot on TLC.[1][2]
Solubility Moderate polarity; soluble in DCM, EtOAc, Alcohols.[2]Solvent System: DCM/MeOH is preferred over Hex/EtOAc for better solubility of the amine salt forms.[2]
Mechanism of Tailing (Visualized)

The following diagram illustrates why standard chromatography fails and how the modifier corrects it.

TailingMechanism cluster_0 Standard Conditions Silica Silica Surface (Si-OH) Amine Target Amine (N4) Silica->Amine Strong H-Bonding Silica->Amine Blocked by TEA Result_Bad Broad Peak / Tailing Amine->Result_Bad Slow Desorption Result_Good Sharp Peak / Separation Amine->Result_Good Free Elution TEA Triethylamine (Modifier) TEA->Silica Preferential Binding

Caption: Mechanism of amine tailing on acidic silica and the competitive displacement effect of Triethylamine (TEA).

Pre-Purification Protocol: Acid-Base Extraction

Do not load crude reaction mixtures directly onto the column. A specific workup can remove 80% of non-basic impurities (e.g., unreacted Boc-anhydride, neutral byproducts).[2]

  • Dissolution: Dissolve crude residue in EtOAc.

  • Acid Wash: Extract with 0.5 M citric acid or 1 M HCl (cold).[1][2]

    • Logic: The diazepane (basic) moves to the aqueous layer; neutral impurities stay in EtOAc.[2]

    • Caution: Keep cold and brief to prevent Boc deprotection.[2]

  • Basification: Separate aqueous layer, cool to 0°C, and basify to pH ~10 using 2 M NaOH or saturated

    
    .
    
  • Extraction: Extract back into DCM (3x). Dry over

    
    .[1][2]
    
  • Result: The resulting oil is the "Pre-Purified Amine" ready for the column.[2]

Primary Protocol: TEA-Modified Silica Chromatography[1][2]

This is the standard, robust method for laboratories using standard Silica Gel 60.[2]

Materials
  • Stationary Phase: Silica Gel 60 (40-63 µm).[1][2]

  • Mobile Phase A: Dichloromethane (DCM).[2]

  • Mobile Phase B: Methanol (MeOH) containing 2% Triethylamine (TEA) or 1%

    
    .[1][2]
    
    • Note: Pre-mixing the base into the polar solvent ensures constant modifier concentration during the gradient.[2]

Step-by-Step Procedure
  • Column Pre-treatment (The "Slurry" Method):

    • Slurry the silica in 100% DCM + 1% TEA .

    • Pour the column and flush with 2 column volumes (CV) of this mixture.

    • Why? This "neutralizes" the silica before the sample ever touches it.[2]

  • Sample Loading:

    • Dissolve the pre-purified oil in a minimum volume of DCM.[2]

    • Critical: If the sample is not soluble in pure DCM, add a few drops of MeOH, but ensure the loading zone is narrow.[2]

  • Gradient Elution:

    • Run the following gradient (based on CV):

    • 0–2 CV: 100% DCM (Elutes non-polar grease).[2]

    • 2–10 CV: 0%

      
       5% MeOH (with modifier).
      
    • 10–15 CV: 5%

      
       10% MeOH (with modifier).
      
    • Target Rf: The product usually elutes between 3–7% MeOH.[2]

  • Fraction Collection:

    • Collect small fractions (1/4 test tube size) once the gradient starts.[2]

Detection & Visualization Strategy

Since UV 254 nm is unreliable, use Ninhydrin or Iodine .[2]

TLC Protocol[1][3][4][5]
  • Plate: Silica Gel 60

    
    .[1][2]
    
  • Eluent: 90:10 DCM:MeOH (add 3 drops of TEA to the developing chamber).

  • Staining (Choose One):

StainPreparationAppearanceSpecificity
Ninhydrin 1.5g Ninhydrin in 100mL n-Butanol + 3mL AcOH.[1][2][4]Red/Purple Spot upon heating.[1][2][4]Specific to free amines.[2] High sensitivity.
Iodine (

)
Chamber with silica + solid Iodine crystals.[2]Brown/Yellow Spot .General (reversible).[2][5] Good for quick checks.
KMnO4 1.5g

+ 10g

in 200mL water.[1][2][4]
Yellow Spot on purple background.[1][2][4]Oxidizes the amine/alkyl chain.[2]

Advanced Protocol: Amine-Functionalized Silica (KP-NH)

For scale-up (>5g) or GMP environments, use Amine-Functionalized Silica.[1][2] This eliminates the need for TEA in the mobile phase, preventing salt contamination in the final product.[2]

  • Stationary Phase: Propylamine-functionalized silica (e.g., Biotage KP-NH).[1][2]

  • Solvent System: Hexane / Ethyl Acetate (0

    
     100% gradient).[2]
    
  • Advantage: The surface is already basic.[2] The amine elutes as a sharp band without tailing.[2] No mobile phase modifier is required.[1][2]

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture Workup Acid/Base Extraction (Remove Neutrals) Start->Workup TLC TLC Screening (DCM/MeOH + TEA) Stain: Ninhydrin Workup->TLC Decision Scale / Resources? TLC->Decision PathA Standard Silica (Pre-treat with 1% TEA) Decision->PathA Standard Lab PathB Amine-Silica (KP-NH) (Hex/EtOAc Gradient) Decision->PathB High Scale/Budget Elution Elution & Fractionation PathA->Elution PathB->Elution Analysis NMR / LCMS Validation Elution->Analysis

Caption: Decision matrix for purification pathways based on available stationary phases.

Troubleshooting & Quality Control

  • Issue: Product contains TEA salts. [2][6]

    • Solution: After combining fractions and evaporating, redissolve the oil in DCM and wash once with saturated

      
       or water to remove residual triethylammonium salts.[2]
      
  • Issue: "Ghost" spots on TLC.

    • Cause: Boc-rotamers (cis/trans isomers around the carbamate bond).[1][2]

    • Test: Run 2D-TLC (run plate, turn 90 degrees, run again). If the spots align on the diagonal, they are the same compound equilibrating.[2]

  • Issue: Z-Pattern on TLC.

    • Cause: Sample is too concentrated or decomposing.[1][2] Dilute and re-spot.[2]

References

  • Leonard, J., Lygo, B., & Procter, G. (2013).[2] Advanced Practical Organic Chemistry. CRC Press.[1][2] (Standard reference for flash chromatography of amines and silica pre-treatment).

  • Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Amines. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution.[1][2] The Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link[2]

  • Organic Chemistry Portal. TLC Stains and Visualization. (Protocol for Ninhydrin and KMnO4).[2][4] Link

Sources

Comprehensive Analytical Profiling of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Compound Architecture

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is a critical intermediate in the synthesis of diazepane-based pharmacophores. The introduction of the fluorine atom at the C6 position modulates the ring's lipophilicity and metabolic stability, while the tert-butoxycarbonyl (Boc) group serves as a vital orthogonal protecting group.

Physicochemical Profile

This molecule presents specific analytical challenges:

  • Lack of Chromophore: The Boc group and diazepane backbone exhibit negligible UV absorption above 210 nm, rendering standard HPLC-UV (254 nm) ineffective.

  • Basicity: The N4 secondary amine is basic, though the electron-withdrawing fluorine at C6 slightly reduces the pKa compared to the non-fluorinated parent.

  • Stereochemistry: The C6 fluorine creates a chiral center. Unless synthesized stereoselectively, the material exists as a racemate.

PropertySpecification
CAS Number 2641915-81-1 (HCl salt) / Generic Structure Search
Molecular Formula C₁₀H₁₉FN₂O₂
Molecular Weight 218.27 g/mol (Free Base)
LogP (Predicted) ~1.2 (Moderate Lipophilicity)
pKa (N4-H) ~8.5 - 9.0 (Basic, suitable for ESI+)
Solubility Soluble in MeOH, ACN, DMSO, DCM; Limited in Water

Analytical Strategy Decision Matrix

Selecting the correct method depends on the available instrumentation and the sensitivity required.

MethodSelection Start Start: Select Method Sensitivity High Sensitivity Required? (< 1 µg/mL) Start->Sensitivity MS_Avail LC-MS/MS Available? Sensitivity->MS_Avail Yes Universal CAD/ELSD Available? Sensitivity->Universal No Method_LCMS Protocol A: LC-ESI-MS/MS (Recommended) MS_Avail->Method_LCMS Yes Method_Deriv Protocol B: HPLC-UV (FMOC Derivatization) MS_Avail->Method_Deriv No UV_Only UV/Vis Only? UV_Only->Method_Deriv Must Derivatize Universal->UV_Only No Method_CAD Protocol C: HPLC-CAD/ELSD (Direct Analysis) Universal->Method_CAD Yes

Figure 1: Decision tree for selecting the optimal analytical technique based on lab resources and sensitivity needs.

Protocol A: LC-ESI-MS/MS (Gold Standard)

Rationale: This is the most robust method. The N4 amine protonates readily under acidic conditions (


), providing high sensitivity without derivatization.
Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Load
3.5095Linear Gradient
4.5095Wash
4.605Re-equilibration
6.005Stop
MS Source Parameters (ESI+)
  • Precursor Ion: m/z 219.1

    
    
    
  • Product Ions (MRM):

    • Quantifier: 163.1 (Loss of tert-butyl group, neutral loss -56 Da).

    • Qualifier: 119.1 (Loss of Boc group, neutral loss -100 Da).

  • Capillary Voltage: 3500 V.

  • Drying Gas: 10 L/min @ 350°C.

Protocol B: HPLC-UV with FMOC Derivatization

Rationale: Since the molecule lacks a chromophore, we react the secondary amine (N4) with FMOC-Cl (9-Fluorenylmethyl chloroformate). This adds a strong UV chromophore (absorbs at 265 nm) and increases retention time.

Derivatization Workflow
  • Reagent Prep: Dissolve FMOC-Cl (5 mg/mL) in Acetonitrile.

  • Buffer: Borate Buffer (0.2 M, pH 8.5).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl solution.

    • Vortex and incubate at Ambient Temp for 10 mins .

  • Quench: Add 50 µL of 1M Glycine (to scavenge excess FMOC-Cl) or simply dilute with mobile phase if using a gradient that separates the reagent peak.

HPLC Conditions
  • Detector: UV/Vis or DAD at 265 nm .

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Water/ACN gradient (similar to Protocol A but optimized for the more hydrophobic FMOC derivative).

  • Elution Order: Excess FMOC-OH < Target-FMOC < Excess FMOC-Cl.

Protocol C: HPLC-CAD (Charged Aerosol Detection)

Rationale: CAD is a "universal" detector that responds to any non-volatile analyte. It is ideal for purity assessment of the raw material without the complexity of MS or derivatization.

System Suitability
  • Detector: Thermo Scientific Corona Veo or similar CAD.

  • Nebulizer Temp: 35°C.

  • Mobile Phase: Must be volatile. Use Ammonium Formate or Formic Acid. Do NOT use Phosphate buffers.

  • Linearity: CAD response is curvilinear. Use a polynomial fit (Order 2) or Power function (

    
    ) for calibration.
    

Sample Preparation & Extraction

For biological matrices (plasma/microsomes) or reaction mixtures:

SamplePrep Sample Sample (Plasma/Reaction Mix) PPT Protein Precipitation Add 3x Vol ACN (Cold) Sample->PPT Centrifuge Centrifuge 10,000 x g, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporate to Dryness (N2 stream @ 40°C) Supernatant->Evap Recon Reconstitute (10% ACN in Water) Evap->Recon Inject Inject to LC-MS Recon->Inject

Figure 2: Standard "Crash and Shoot" sample preparation workflow for biological matrices.

Validation Criteria (ICH M10/Q2)

To ensure Trustworthiness , the method must pass these criteria:

  • Specificity: No interference at the retention time of the analyte in blank matrix.

  • Linearity:

    
     (weighted 
    
    
    
    for LC-MS).
  • Accuracy/Precision: Mean recovery 85-115%; CV < 15%.

  • Stability: Assess Boc stability. Avoid high temperatures (>60°C) and strong acids for prolonged periods during prep.

References

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: tert-Butyl 1,4-diazepane-1-carboxylate (CAS 112275-50-0).[1] Retrieved from [Link]

  • Szatkowska, P., et al. (2025).[3] Analytical methods for determination of benzodiazepines: A short review. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[1][2] Compound Summary: tert-Butyl 1,4-diazepane-1-carboxylate.[1][2][4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Strategic Fluorination of Diazepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From De Novo Synthesis to Late-Stage Functionalization

Part 1: Executive Summary & Strategic Rationale

The diazepane (homopiperazine) ring is a privileged scaffold in drug discovery, featuring prominently in kinase inhibitors, GPCR ligands (e.g., Suvorexant analogs), and CNS agents. However, the 7-membered ring often suffers from rapid metabolic clearance via oxidative dealkylation and high conformational entropy, which can reduce target binding affinity.

Fluorine insertion addresses these liabilities by:

  • Blocking Metabolism: gem-Difluorination at C-H oxidation sites (typically

    
     to the nitrogen) drastically increases metabolic stability.
    
  • Conformational Locking: The gauche effect of C-F bonds can pre-organize the flexible 7-membered ring into a bioactive conformation.

  • pKa Modulation: Fluorine reduces the basicity of proximal amines, improving membrane permeability (LogD).

This guide details three distinct protocols for fluorinating diazepanes, ranked by stage of application: De Novo Assembly (early-stage), Deoxyfluorination (stereoselective mid-stage), and Lactam Activation (late-stage).

Part 2: Method A - De Novo Assembly (The "Safe" Route)

Best For: Creating gem-difluorinated scaffolds on multigram scale. Mechanism: Cyclization of pre-fluorinated linear building blocks.

Scientific Rationale

Direct fluorination of an existing diazepane ring is often non-regioselective due to the presence of two similar nitrogens. The most robust strategy is to "build" the fluorine into the ring using commercially available fluorinated precursors. This method avoids the harsh oxidants required for late-stage C-H fluorination.

Experimental Protocol: gem-Difluoro-1,4-diazepane Synthesis

This protocol utilizes a Reformatsky-type reaction followed by amide reduction.

Reagents:

  • Ethyl bromodifluoroacetate

  • Ethylenediamine (or substituted diamine)

  • Borane-THF complex (

    
    )
    
  • Solvents: Ethanol, THF

Step-by-Step Workflow:

  • Condensation (Michael-Type/Amidation):

    • Dissolve ethylenediamine (1.0 equiv) in EtOH (0.5 M) at 0°C.

    • Dropwise add ethyl bromodifluoroacetate (1.1 equiv). Note: The difluoromethylene group activates the ester, making it highly electrophilic.

    • Stir at RT for 4 hours, then reflux for 12 hours to drive the second cyclization step (formation of the lactam).

    • Checkpoint: Monitor by LC-MS. Intermediate mass should correspond to the fluorinated diazepan-5-one.

    • Concentrate and purify via flash chromatography (DCM/MeOH).

  • Lactam Reduction:

    • Suspend the fluorinated lactam in anhydrous THF under

      
      .
      
    • Add

      
       (3.0 equiv) dropwise at 0°C. Caution: Gas evolution.
      
    • Reflux for 16 hours.

    • Quench: Cool to 0°C and carefully add MeOH, followed by 6N HCl. Reflux for 1 hour to break the boron-amine complex.

    • Neutralize with NaOH and extract into DCM.

  • Validation:

    • 
       NMR:  Look for a singlet (or AB quartet if chiral) around -100 to -110 ppm.
      
Workflow Visualization

DeNovoSynthesis Figure 1: De Novo Synthesis of gem-Difluoro Diazepanes Start Start: Ethylenediamine Inter Intermediate: Difluoro-diazepan-5-one Start->Inter Cyclization (EtOH, Reflux) Reagent + Ethyl bromodifluoroacetate Reagent->Inter Final Product: 6,6-Difluoro-1,4-diazepane Inter->Final Reduction Reduct Reduction (BH3-THF) Reduct->Final

Part 3: Method B - Deoxyfluorination (Stereoselective Route)

Best For: Introducing a single fluorine atom with defined stereochemistry (e.g., replacing an -OH group). Reagents: DAST, Deoxo-Fluor, or XtalFluor-E.

Scientific Rationale & The "Aziridinium Trap"

Deoxyfluorination of amino-alcohols is notorious for rearrangement. The nitrogen lone pair can attack the activated alcohol (leaving group) faster than the fluoride ion, forming an aziridinium intermediate . Opening of this ring by fluoride often leads to ring contraction (piperidine formation) or isomeric mixtures.

Critical Control: You must reduce the nucleophilicity of the nitrogen.

  • Strategy A: Protonation (perform reaction in HF/amine salts).

  • Strategy B: Electron-withdrawing protecting groups (Cbz, Boc, Tosyl) on the nitrogen.

Experimental Protocol: Stereoinvertive Fluorination with DAST

Substrate: 6-hydroxy-1,4-diazepane (N-protected).

  • Preparation:

    • Ensure the diazepane nitrogens are protected (e.g.,

      
      -di-Boc-6-hydroxy-1,4-diazepane).
      
    • Dissolve substrate in anhydrous DCM in a plastic/Teflon vessel. Glass is acceptable for short times, but HF generation can etch glass over long reactions.

  • Reagent Addition:

    • Cool to -78°C.

    • Add DAST (Diethylaminosulfur trifluoride) (1.5 equiv) dropwise.

    • Why -78°C? To prevent elimination (olefin formation) which is a common side reaction in 7-membered rings.

  • Reaction:

    • Allow to warm to RT slowly over 4 hours.

    • Monitoring:

      
       NMR. Disappearance of DAST peaks and appearance of product signal (approx -170 to -190 ppm for secondary F).
      
  • Quench (Safety Critical):

    • Cool to 0°C.

    • Add saturated aqueous

      
      very slowly.
      
    • Warning: Vigorous effervescence.

  • Stereochemistry:

    • This reaction proceeds via

      
      , resulting in inversion  of configuration at the carbon center.
      
Mechanism & Troubleshooting Diagram

Deoxyfluorination Figure 2: Preventing Rearrangement in Diazepane Deoxyfluorination Substrate Substrate: N-Protected Hydroxy-Diazepane Activation Activation by DAST (Leaving Group Formation) Substrate->Activation Decision Is Nitrogen Nucleophilic? Activation->Decision Path_Bad YES (Free Amine) Decision->Path_Bad Unprotected Path_Good NO (Boc/Cbz Protected) Decision->Path_Good Protected Aziridinium Aziridinium Intermediate (Ring Contraction Risk) Path_Bad->Aziridinium Rearranged Rearranged Product (Isomeric Mixture) Aziridinium->Rearranged DirectSub Direct Sn2 Attack by F- Path_Good->DirectSub Product Desired Fluorinated Diazepane (Inverted Stereochemistry) DirectSub->Product

Part 4: Method C - Electrophilic Fluorination of Lactams (Late-Stage)

Best For: Functionalizing complex diazepane scaffolds where de novo synthesis is impossible. Reagents: NFSI (N-Fluorobenzenesulfonimide) or Selectfluor.

Scientific Rationale

Direct C-H fluorination of amines is chemically difficult due to oxidation of the nitrogen. However, many diazepanes are synthesized via a lactam (diazepanone) intermediate. The


-position of the lactam carbonyl is acidic and can be deprotonated to form an enolate, which reacts cleanly with electrophilic fluorine sources.
Experimental Protocol

Substrate: 1,4-diazepan-2-one derivative.

  • Enolate Formation:

    • Dissolve the lactam (1.0 equiv) in anhydrous THF.

    • Cool to -78°C.

    • Add LiHMDS or LDA (1.1 equiv) dropwise. Stir for 30 mins to ensure full enolization.

  • Fluorination:

    • Dissolve NFSI (1.2 equiv) in THF.

    • Add the NFSI solution to the enolate at -78°C.

    • Note: NFSI is preferred over Selectfluor here because Selectfluor is insoluble in THF; NFSI allows for a homogeneous low-temp reaction.

  • Workup:

    • Quench with saturated

      
       at -78°C.
      
    • Extract with EtOAc.

    • Product is an

      
      -fluoro lactam.
      
  • Reduction (Optional):

    • If the final target is the amine, reduce the fluoro-lactam using

      
       (as in Method A).
      
    • Caution: The

      
      -fluorine is susceptible to elimination during reduction if the temperature is too high. Keep reduction mild (0°C to RT).
      

Part 5: Comparative Analysis

FeatureMethod A: De NovoMethod B: DeoxyfluorinationMethod C: Lactam Activation
Target Moiety gem-Difluoro (

)
Mono-fluoro (

)
Mono-fluoro (

)
Regiocontrol Perfect (Pre-installed)High (Depends on -OH)High (

to Carbonyl)
Stereocontrol N/A (Achiral)Inversion (

)
Racemic (unless chiral base used)
Scalability High (Kg scale)Medium (Safety limits)Medium
Key Risk Long linear synthesisAziridinium rearrangementOver-fluorination / Elimination

Part 6: References

  • Nalikezhathu, A., et al. (2023).[1] "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters. Link

  • Chernykh, A. V., et al. (2019).[2] "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." Journal of Organic Chemistry. Link

  • Goldberg, N. W., et al. (2016).[3][4] "AlkylFluor: Deoxyfluorination of Alcohols."[3][5][6] Organic Letters. Link[3]

  • Champagne, P. A., et al. (2015). "Developments in the Deoxyfluorination of Alcohols." Chemical Reviews. (General reference for DAST mechanisms).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Rationale for conformational locking).

Sources

Troubleshooting & Optimization

Improving the yield of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource, designed for researchers experiencing low yields or failed synthesis of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate .

Topic: Yield Optimization & Troubleshooting Guide Ticket Type: Advanced Synthesis Support Applicable Molecule: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (and N4-protected precursors)[1]

Diagnostic Phase: Why is your yield low?

Before adjusting reaction parameters, you must validate your synthetic route. The conversion of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate (1) to its fluorinated analog (2) fails primarily due to three competing failure modes. Identify your specific issue below to jump to the solution.

Failure ModeSymptomRoot Cause
The "Missing Mass" Crude mass is <10% of theoretical; aqueous layer is organic-rich.[1]Acidic Boc Removal. The fluorinating reagent (DAST/Deoxo-Fluor) generates HF in situ.[1][2] Without sufficient buffering, the Boc group cleaves, rendering the product water-soluble (lost in workup).
The "Black Tar" Reaction turns black/viscous; complex NMR with no distinct product.Unprotected N4 Amine. If you are fluorinating the mono-Boc intermediate directly, DAST reacts with the free N4 amine to form unstable N-S bonds/sulfinamides, leading to decomposition.
The "Alkene Impurity" Product isolated but contains inseparable vinyl protons (5.5–6.5 ppm).Elimination (E2). The 7-membered ring flexibility allows anti-periplanar alignment, favoring HF elimination over substitution, especially with basic heating.

The Core Protocol: The "Protect-Fluorinate-Deprotect" Strategy[1]

Critical Directive: Do NOT attempt to fluorinate tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate directly.[1] The free N4 amine is incompatible with nucleophilic fluorinating agents. You must use an orthogonal protecting group (e.g., Cbz or Bn) on N4.

Optimized Workflow Diagram

The following Graphviz diagram outlines the high-yield pathway, highlighting the critical decision points (nodes in red/orange indicate high-risk steps).[1]

G Start Start: N1-Boc-6-OH-Diazepane Protect Step 1: N4 Protection (Cbz-Cl or Bn-Br) Start->Protect Essential FullyProtected Intermediate A: N1-Boc-N4-Cbz-6-OH Protect->FullyProtected Fluorination Step 2: Fluorination (XtalFluor-E or DAST) FullyProtected->Fluorination DCM, -78°C Check Elimination Check (Is Alkene > 10%?) Fluorination->Check Check->Fluorination Yes: Switch to Suzuki Protocol (CsF) Workup Step 3: Buffered Quench (Sat. NaHCO3) Check->Workup No Deprotect Step 4: N4 Deprotection (Pd/C H2 for Cbz/Bn) Workup->Deprotect Final Target: N1-Boc-6-F-Diazepane Deprotect->Final

Caption: Figure 1. Optimized synthetic workflow requiring N4-protection to prevent amine oxidation and DAST decomposition.

Step-by-Step Technical Guide

Step 1: N4-Protection (The Yield Multiplier)[1]
  • Why: DAST/Deoxo-Fluor reacts violently with secondary amines.[1]

  • Protocol: React tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate with Benzyl chloroformate (Cbz-Cl) or Benzyl bromide (Bn-Br) and

    
     in Acetone/Water or DCM.
    
  • Target: Isolate 1-Boc-4-Cbz-6-hydroxy-1,4-diazepane .

Step 2: The Fluorination (The Critical Bottleneck)

This is where most yields are lost. We compare three reagent systems.

Reagent SystemYield PotentialElimination RiskNotes
DAST / DCM Low (20-30%)High Traditional but thermally unstable.[1] Often causes explosion/decomposition if warmed too fast.[1]
Deoxo-Fluor / DCM Medium (35-45%)Medium More stable than DAST, but still prone to elimination in 7-membered rings.[1]
XtalFluor-E + DBU High (50-65%) Low Recommended. Crystalline salt (stable).[1] Requires exogenous fluoride source (HF-amine) but significantly reduces elimination.[1]
Recommended Protocol (XtalFluor-E Method)
  • Setup: Dry 100 mL round-bottom flask,

    
     atmosphere.
    
  • Solvent: Anhydrous DCM (0.1 M concentration relative to substrate).

  • Reagents:

    • Substrate (1.0 equiv)

    • XtalFluor-E (1.5 equiv) [CAS: 63517-29-3][1]

    • Triethylamine-3HF (2.0 equiv) or DBU (1.2 equiv) as promoter.[1]

  • Addition: Cool solution of Substrate + Promoter to -78°C . Add XtalFluor-E solid in one portion.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -10°C. Do not heat to RT.

  • Monitoring: Check TLC/LCMS. If elimination (alkene) appears, quench immediately.

Step 3: The Quench (Saving the Boc Group)
  • The Hazard: The reaction mixture contains HF. Upon adding water, the pH drops to <1. The Boc group hydrolyzes in minutes.

  • The Fix:

    • Cool the reaction mixture to 0°C.

    • Pour the reaction mixture into a rapidly stirring beaker of saturated aqueous

      
        (excess).
      
    • Do not add water to the reaction; add reaction to the base.

    • Verify pH is >8 before separating layers.[1]

Troubleshooting FAQ

Q: I am seeing a byproduct with M-20 mass in LCMS. What is it? A: This is the elimination product (alkene).

  • Cause: Reaction temperature too high or base (DBU) concentration too high.

  • Fix: Switch from DBU to

    
     (TREAT-HF) as the promoter.[1] The fluoride source is less basic, reducing E2 elimination.
    

Q: Can I use PyFluor? A: Yes. PyFluor (2-pyridinesulfonyl fluoride) is milder than DAST and highly selective for secondary alcohols.[1] It requires a base (DBU) to activate.

  • Protocol: Substrate + PyFluor (1.2 eq) + DBU (1.5 eq) in Toluene at 0°C. Toluene often suppresses elimination better than DCM in these systems.

Q: My product vanishes after column chromatography. A: 6-fluoro-diazepanes can be silica-sensitive (HF elimination on the column).[1]

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes to neutralize acidic sites.[1] Elute with a gradient of EtOAc/Hexane.[1]

Mechanism of Failure (Visualized)

Understanding why the reaction fails allows you to avoid it.

Failure cluster_0 Path A: Direct DAST (Unprotected N4) cluster_1 Path B: Acidic Workup Substrate Substrate: N1-Boc-6-OH-Diazepane Reaction1 Reaction with Free NH Substrate->Reaction1 Quench Water Quench (pH < 2) Substrate->Quench If N4 Protected Decomp N-S Bond Formation (Black Tar) Reaction1->Decomp BocLoss Boc Deprotection Quench->BocLoss Aqueous Product lost in Aqueous Layer BocLoss->Aqueous

Caption: Figure 2.[1] Common failure pathways leading to yield loss.

References & Grounding[2][3][4]

  • Fluorination Reagent Stability (XtalFluor-E vs DAST):

    • L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[3][4] Journal of Organic Chemistry, 2010.

    • Insight: Establishes XtalFluor-E as the superior reagent for secondary alcohols prone to elimination.[1]

  • Prevention of Elimination in Cyclic Systems:

    • Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[3] Journal of the American Chemical Society, 2015.[3]

    • Insight: Demonstrates the use of sulfonyl fluorides to minimize E2 elimination pathways in conformationally restricted rings.

  • Handling of Boc-Protected Amines with Fluorinating Agents:

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

    • Insight: Discusses the stability of protecting groups in the presence of HF byproducts.

Sources

Common side products in the synthesis of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and common side products of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate . It is designed for researchers encountering yield losses or purity issues during the critical fluorination or cyclization steps.

Case ID: T-BOC-6F-DIAZ Assigned Specialist: Senior Application Scientist Status: Active Troubleshooting

Executive Summary & Molecule Profile[1]

The synthesis of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate typically proceeds via the nucleophilic fluorination of its precursor, tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate (often N4-protected), using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

The 7-membered diazepane ring introduces unique conformational strains that make this reaction prone to specific side pathways—most notably elimination and rearrangement —which are less prevalent in 5- or 6-membered analogs.

Core Reaction Scheme

The transformation generally involves converting the C6-hydroxyl group to a good leaving group (in situ) followed by displacement with fluoride.

ReactionPathways Start Start: N-Boc-6-Hydroxy-Diazepane Target Target: 6-Fluoro-Diazepane Start->Target DAST/Deoxo-Fluor (Sn2 Substitution) Side1 Side Product A: 6,7-Dehydro-Diazepane (Alkene Elimination) Start->Side1 E1/E2 Elimination (Major Impurity) Side2 Side Product B: Deprotected Amine (Boc Loss) Start->Side2 Acidic Hydrolysis (HF byproduct) Side3 Side Product C: Aziridinium/Rearrangement Start->Side3 N-Participation

Figure 1: Competitive reaction pathways during the fluorination of N-Boc-6-hydroxy-1,4-diazepane.

Troubleshooting Guide & FAQs

Issue 1: "My crude NMR shows a significant impurity with alkene protons (5.5–6.0 ppm)."

Diagnosis: Elimination (Dehydration) This is the most common side product. The fluorination of secondary alcohols in medium-sized rings (like 7-membered diazepanes) competes heavily with elimination to form the 6,7-dehydro-1,4-diazepane (an enamine or alkene derivative).

  • Mechanism: The activated intermediate (alkoxy-SF2-NEt2) acts as a leaving group. If the fluoride ion is sterically hindered or the ring conformation is unfavorable for Sn2 back-side attack, the base (often trace amine from DAST) abstracts a proton, leading to elimination.

  • Solution:

    • Switch Reagents: Use Deoxo-Fluor® or XtalFluor-E® instead of DAST. They are often more selective for substitution over elimination.

    • Lower Temperature: Conduct the addition at -78°C and strictly maintain < 0°C. Elimination is thermally favored.

    • Solvent Choice: Switch from DCM to THF or Toluene. Non-polar solvents sometimes favor substitution.

Issue 2: "I am losing the Boc protecting group during the reaction."

Diagnosis: Acid-Mediated Deprotection Fluorinating reagents release HF as a byproduct. While Boc is generally stable to base, it is labile to strong acids like HF, especially if the reaction warms up.

  • Mechanism: DAST + ROH → R-F + DAST-oxide + HF . The generated HF protonates the carbamate, leading to isobutylene loss.

  • Solution:

    • Add a Scavenger: Always include a non-nucleophilic base like solid NaHCO3 or pyridine (1.5–2.0 eq) in the reaction mixture to neutralize HF in situ.

    • Avoid Aqueous Workup Delays: Quench rapidly with saturated NaHCO3 at 0°C. Do not let the acidic crude mixture sit.

Issue 3: "The product mass is correct, but the NMR is messy/broad."

Diagnosis: Rotamers or Conformational Flux Diazepanes are flexible rings. The N-Boc group creates rotamers (cis/trans about the carbamate bond) that often appear as broad or split peaks in NMR at room temperature.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce into sharp singlets/multiplets, your product is pure, and the "impurity" was just conformational isomerism.

Issue 4: "Yield is low, and I see a polar baseline spot."

Diagnosis: Aziridinium Formation / N-Alkylation If the N4 nitrogen is not protected (i.e., you are using 1-Boc-6-hydroxy-1,4-diazepane with a free secondary amine), the free amine will attack the activated alcohol (intramolecular substitution) to form a bicyclic aziridinium salt or react directly with DAST.

  • Solution: Ensure N4 is protected (e.g., Benzyl or Cbz) before fluorination. You cannot selectively fluorinate the alcohol in the presence of a free secondary amine using DAST.

Optimized Experimental Protocol

Target: Synthesis of tert-Butyl 4-benzyl-6-fluoro-1,4-diazepane-1-carboxylate (Precursor to the final debenzylated product). Note: Direct fluorination of the N4-unprotected species is not recommended.

Reagents:

  • Substrate: tert-Butyl 4-benzyl-6-hydroxy-1,4-diazepane-1-carboxylate (1.0 eq)

  • Reagent: Deoxo-Fluor® (1.2 eq) [50% in Toluene]

  • Base: Pyridine (2.0 eq) or solid NaHCO3

  • Solvent: Anhydrous DCM[1]

Step-by-Step:

  • Preparation: Charge a flame-dried flask with the substrate (1.0 eq) and anhydrous DCM (0.1 M concentration). Add Pyridine (2.0 eq).

  • Cooling: Cool the mixture to -78°C under Nitrogen/Argon.

  • Addition: Add Deoxo-Fluor® dropwise over 20 minutes. Do not allow the temperature to rise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (ice bath). Monitor by TLC.[2]

    • Critical: Do not reflux or heat to RT unless conversion is stalled. Heat promotes elimination.

  • Quench: Pour the reaction mixture into a vigorously stirring solution of saturated aqueous NaHCO3 at 0°C.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The alkene side product is usually less polar (higher Rf) than the fluoro product.

Side Product Data Comparison

ComponentStructure DescriptionKey NMR Feature (1H)Mass Spec (ESI)
Target Product 6-Fluoro-diazepanedm, ~4.8–5.1 ppm (Geminal H-F coupling, J~48Hz)[M+H]+
Elimination Impurity 6,7-Dehydro-diazepane (Alkene)m, 5.7–6.0 ppm (Vinylic protons)[M-H]+ or [M-F]+
Hydrolysis Impurity 6-Hydroxy (Starting Material)m, ~3.8–4.0 ppm (No F coupling)[M+H]+
Deprotected Amine Des-Boc-6-fluoro-diazepaneLoss of 1.45 ppm singlet (t-Butyl)[M-100]+

References

  • General Fluorination Methodology: Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A Review. Synthesis, 2002(17), 2561–2578.

  • Diazepane Scaffold Synthesis: Majumdar, D., et al. (2014). Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate. Organic Process Research & Development.

  • Elimination Side Reactions in DAST Fluorination: Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent.[3] The Journal of Organic Chemistry, 64(19), 7048-7054.

  • Compound Data (Grounding): PubChem Compound Summary for CID 155921121: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate.[4]

Sources

Technical Support Center: Boc Deprotection in Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Deprotection Chemistry

Welcome to the technical support hub. As researchers, we often treat the tert-butyloxycarbonyl (Boc) group as a "plug-and-play" solution. However, the introduction of fluorine atoms—ubiquitous in modern medicinal chemistry for metabolic stability—fundamentally alters the physicochemical landscape of your molecule.

When deprotecting fluorinated substrates, you are rarely fighting the Boc group itself; you are fighting the electronic and physical consequences of the fluorine atom .

Why is this difficult?
  • Volatility: Fluorination decreases intermolecular forces (Van der Waals), causing low molecular weight fluorinated amines to vaporize upon concentration, leading to "vanishing product" syndrome.

  • Inductive Deactivation: Strong electron-withdrawing effects (

    
    ) from fluorine can reduce the basicity of the carbamate carbonyl, slowing down protonation—the rate-limiting step in acid-catalyzed cleavage.
    
  • Acid Sensitivity: While C-F bonds are generally strong,

    
    -fluoro amines can undergo elimination (HF loss) under forcing conditions, particularly if the resulting cation is stabilized.
    

Module 1: The "Vanishing Product" (Volatility & Isolation)

User Complaint: "I monitored the reaction by LCMS, and it went to completion. But after removing the solvent and putting it on the high-vac, my flask is empty."

Diagnosis

You likely synthesized a low-molecular-weight fluorinated amine (e.g., trifluoroethylamine derivatives). Fluorine atoms reduce surface tension and boiling points. The free base form of these amines is often highly volatile.

Troubleshooting Guide
Method Protocol Adjustment Why it works
Acidic Workup DO NOT neutralize to free base. Isolate as the HCl or TFA salt.[1]Salts are non-volatile solids. The ionic lattice prevents sublimation/evaporation.
Solvent Switch Avoid DCM/TFA evaporation. Use HCl in Dioxane .Allows the product to precipitate directly from the reaction mixture.
Trap & React Do not isolate. Carry the crude salt solution directly into the next coupling step.Eliminates the isolation step where loss occurs.
Recommended Protocol: Precipitation Isolation (HCl/Dioxane)

Best for: Volatile fluorinated amines.

  • Dissolve substrate in minimal dry 1,4-dioxane (or Et₂O if soluble).

  • Add 4.0 M HCl in Dioxane (4–10 equivalents).

  • Stir at Room Temperature (RT).

  • Observation: The fluorinated amine hydrochloride salt should precipitate as a white solid.[2]

  • Workup: Filter the solid or centrifuge. Wash with dry Et₂O.[1] Dry under vacuum (controlled, not prolonged high vac).

Module 2: The "Stalled Reaction" (Kinetics & Scavengers)

User Complaint: "My reaction is stuck at 50% conversion after 4 hours in TFA/DCM. Adding more acid didn't help."

Diagnosis

Fluorine's inductive effect (


) pulls electron density away from the Boc carbonyl oxygen. This makes the initial protonation step (essential for cleavage) unfavorable. Additionally, if your molecule is electron-deficient, the tert-butyl cation generated may attack the substrate if not scavenged properly (though less likely with F-compounds than electron-rich aromatics).
Troubleshooting Guide

Q: Should I heat the reaction?

  • A: Proceed with caution. Heating TFA increases the risk of defluorination or decomposition. Instead, switch to a Lewis Acid mechanism (TMSOTf) or a stronger anhydrous acid system (HCl/Dioxane) before applying heat.

Q: Do I need scavengers?

  • A: Yes. Even though fluorinated rings are electron-poor (and less prone to t-butyl cation attack), the t-butyl cation must go somewhere. If it lingers, it creates an equilibrium that slows deprotection.

    • Recommendation: Add Triethylsilane (TES) (2–5 equiv). It irreversibly quenches the t-butyl cation into isobutane and silyl species, driving the equilibrium forward.

Module 3: Acid-Sensitive Substrates (The "Gentle" Approach)

User Complaint: "The Boc is gone, but I see a new impurity that corresponds to [M-20] (HF loss) or decomposition."

Diagnosis

Strong protic acids (TFA, HCl) can trigger side reactions in complex fluorinated scaffolds, such as


-elimination of HF or hydrolysis of other sensitive groups (e.g., acetonides, silyl ethers).
Solution: TMSOTf / 2,6-Lutidine

This method avoids free protons. It cleaves the Boc group via silylation of the carbonyl oxygen followed by collapse. It is the "Gold Standard" for fragile fluorinated compounds.

Protocol: Mild TMSOTf Deprotection

Best for: Acid-sensitive or complex fluorinated scaffolds.

  • Setup: Flame-dry flask,

    
     atmosphere.
    
  • Solvent: Dissolve substrate in anhydrous DCM (

    
    ).
    
  • Base: Add 2,6-Lutidine (1.5 equiv). Crucial: This buffers any adventitious acid.

  • Reagent: Dropwise addition of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2–1.5 equiv) at

    
    .
    
  • Reaction: Stir at

    
     to RT. Monitor by TLC/LCMS.
    
  • Quench: Add saturated aqueous

    
    .
    
  • Mechanism: Silylation of the Boc carbonyl leads to fragmentation into

    
    , isobutene, and the silylated amine, which hydrolyzes on workup.
    

Visual Decision Matrix

The following diagram outlines the logical flow for selecting the correct deprotection strategy based on your specific fluorinated substrate.

Boc_Troubleshooting Start START: Analyze Fluorinated Substrate Q_Volatile Is the Free Amine Volatile? (Low MW, High F-content) Start->Q_Volatile Q_AcidSens Is the Scaffold Acid Sensitive? (Risk of HF loss, other PGs) Q_Volatile->Q_AcidSens NO Method_HCl METHOD A: Precipitation Reagent: 4M HCl in Dioxane Isolate: Filtration (Salt form) Q_Volatile->Method_HCl YES (Critical Risk) Method_TFA METHOD B: Standard Scavenging Reagent: TFA/DCM + Et3SiH Isolate: Evaporation Q_AcidSens->Method_TFA NO (Standard) Method_TMS METHOD C: Aprotic Cleavage Reagent: TMSOTf + 2,6-Lutidine Isolate: Mild Basic Workup Q_AcidSens->Method_TMS YES

Caption: Decision tree for selecting Boc deprotection conditions based on volatility and acid sensitivity of fluorinated compounds.

Comparative Data: Reagent Selection

FeatureTFA / DCM HCl / Dioxane TMSOTf / Lutidine ZnBr₂ / DCM
Acidity Type Strong BrønstedStrong BrønstedStrong LewisMild Lewis
Risk of HF Loss ModerateModerateLowVery Low
Volatility Control Poor (unless careful)Excellent (Precipitation)ModerateGood
Reaction Rate FastFastVery FastSlow
Scavenger Need HighLow (Cl- acts as nucleophile)None/LowNone
Ideal For Robust substratesVolatile Amines Fragile Scaffolds Secondary Amines

References

  • Standard HCl/Dioxane Protocols: BenchChem. "Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane."

  • TMSOTf Methodology: Poon, K. W. C., et al.[3][4] "Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides."[3] Journal of Organic Chemistry, 2008.[3]

  • ZnBr2 Mild Deprotection: Nigam, S. C., et al. "Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent." Synthetic Communications, 1989.

  • Boc Deprotection Overview & Side Reactions: Common Organic Chemistry. "Boc Deprotection - TFA / HCl Examples."

  • Thermal Deprotection (Flow Chemistry): Niles, K., et al.[5] "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Journal of Organic Chemistry, 2024.[6]

Sources

Technical Support Portal: Purification of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-112275-50-0 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Diagnostic Triage: What is going wrong?

Before altering your workflow, identify the specific failure mode using the diagnostic matrix below. This molecule presents a "perfect storm" of purification challenges: a basic secondary amine (N4), a labile protecting group (Boc), and a polar fluorine substituent.

SymptomProbable CauseVerification TestImmediate Action
Broad, streaking bands on TLC or Column.Silanol Interaction: The free amine (N4) is hydrogen-bonding with acidic silanols on the silica gel.Run TLC with 1% Et

N added to the eluent. If spot tightens, this is the cause.
Add 1% Triethylamine (TEA) or 1% NH

OH to your mobile phase.
NMR shows "double" peaks or broad humps.Rotamers: The tert-butyl carbamate (Boc) group restricts rotation around the N-C(O) bond.Run

H NMR in DMSO-

at 80°C. If peaks coalesce, it is rotamers, not impurities.
Do not repurify.[1] The compound is pure; the spectrum is just complex at RT.
Loss of Boc group (Mass Spec shows M-100).Acidic Hydrolysis: Silica gel is slightly acidic (pH 5-6). Prolonged exposure or heating degrades the Boc.Spot crude on wet pH paper. Check eluent pH.Switch to neutral alumina or add 1% TEA to neutralize silica. Avoid heating >40°C.
Low Mass Recovery (volatile oil).Volatility/Azeotrope: The free base might be co-evaporating with solvents if vacuum is too high/hot.Check rotavap bump trap.Control vacuum pressure. Do not dry to constant weight under high vacuum for >1 hr.

Critical Workflow: Overcoming Silica Gel Interactions

The most common ticket regarding tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is the inability to elute it as a tight band. The secondary amine at position 4 is highly polar and basic.

The Mechanism of Failure

Standard silica gel (


) possesses surface hydroxyl groups (silanols) with a pKa of ~5-7. The diazepane nitrogen (N4), with a pKa of ~9-10, acts as a base, protonating itself on the silica surface. This creates an ionic bond, causing the compound to "stick" or "tail" indefinitely.
Protocol A: The "Amine-Buffered" Flash Column

Use this for crude purity >70%.

  • Slurry Preparation: Pre-treat the silica gel slurry with the mobile phase containing the modifier before packing the column.

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[2]

    • Solvent B: Methanol (MeOH) containing 5% Triethylamine (TEA) or 10% saturated aqueous NH

      
      OH.
      
    • Note: Using NH

      
      OH is cleaner for Mass Spec, but TEA is easier to mix with organic solvents.
      
  • Gradient:

    • Start: 100% DCM (with 0.5% TEA background).

    • Ramp: 0%

      
       10% MeOH (with modifier) over 15 Column Volumes (CV).
      
  • Loading: Load as a liquid injection in minimal DCM. Do not dry load on silica (increases degradation risk).

Protocol B: Acid-Base Extraction (The "Chemical Filter")

Use this for crude purity <70% or to remove non-basic impurities.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc).

  • Extraction (Removal of Neutrals): Wash with 0.5 M Citric Acid (aq).

    • Why Citric? It is mild enough to protonate the amine (pulling it into water) without cleaving the acid-sensitive Boc group. Avoid HCl.

  • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains non-basic impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~10 using saturated NaHCO

    
     or Na
    
    
    
    CO
    
    
    .
    • Warning: Monitor for gas evolution.

  • Recovery: Extract the now-cloudy aqueous layer 3x with DCM. Dry combined organics over Na

    
    SO
    
    
    
    and concentrate.

Analytical Validation: The NMR "Ghost"

Users often report that their purified product looks impure by NMR due to peak doubling. This is a false positive caused by Rotameric Isomerism .

The Science

The N-Boc bond has partial double-bond character due to resonance. This creates a high energy barrier to rotation (~15-20 kcal/mol). The 7-membered diazepane ring also undergoes conformational flipping (chair/twist-boat). At room temperature (25°C), these exchanges are slow on the NMR timescale, resulting in two distinct sets of signals (usually a 60:40 or 70:30 ratio).

Visualizing the Logic

RotamerLogic Sample Purified Sample (Oil/Solid) RT_NMR Run 1H NMR (CDCl3, 25°C) Sample->RT_NMR Observation Observation: Split Peaks / Broad Humps RT_NMR->Observation Hypothesis Hypothesis: Impurity vs. Rotamer Observation->Hypothesis VT_NMR Run VT-NMR (DMSO-d6, 80°C) Hypothesis->VT_NMR Result_A Peaks Coalesce (Sharpen into singlets) VT_NMR->Result_A Result_B Peaks Remain Split VT_NMR->Result_B Conclusion_A PASS: Rotamers confirmed. Compound is pure. Result_A->Conclusion_A Conclusion_B FAIL: Real Impurities present. Repurify. Result_B->Conclusion_B

Caption: Decision tree for distinguishing between genuine impurities and Boc-induced rotamers using Variable Temperature (VT) NMR.

Stability & Handling FAQ

Q: Can I use HCl in Dioxane to clean up the crude? A: NO. The Boc group is acid-labile. While the fluorine atom exerts an electron-withdrawing effect that might slightly stabilize the carbamate, strong mineral acids (HCl, TFA) will deprotect N1, yielding the unstable dihydrochloride salt of 6-fluoro-1,4-diazepane.

Q: My compound turned dark brown on the shelf. A: Amines oxidize in air. Store the purified oil under Argon/Nitrogen at -20°C. If it is an oil, it is more prone to oxidation than a crystalline solid. Conversion to a stable salt (e.g., oxalate or fumarate) is recommended for long-term storage, provided the salt is not acidic enough to cleave the Boc.

Q: How do I visualize this on TLC? A:

  • Ninhydrin: Excellent. Stains the free amine (N4) red/purple.

  • KMnO

    
    :  Good universal stain for the aliphatic ring.
    
  • UV: Poor. The Boc carbonyl has weak absorption at 210 nm. Do not rely on UV 254 nm.

Summary Data Table

PropertyValue / Note
Molecular Formula C

H

FN

O

Molecular Weight ~218.27 g/mol
pKa (N4 - Amine) Est.[3] 8.5 - 9.5 (Lowered by Fluorine inductive effect)
TLC R

(Standard)
0.05 (10% MeOH/DCM) - Streaks badly
TLC R

(Buffered)
0.35 (10% MeOH/DCM + 1% NH

OH) - Tight spot
Preferred Storage -20°C, Inert Atmosphere

References

  • Boc-Amine Purification Principles

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent peaks often confused with impurities).
    • Common Purification of Amines: Reich, H. J. (n.d.). Purification of Amines. University of Wisconsin-Madison Chemistry Database. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Boc stability and properties).
  • Fluorine NMR & Conformation

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3][4] (Essential for interpreting the

      
      F signals and H-F coupling constants in the diazepane ring).
      
  • Chemical Safety & Data

    • PubChem. (2024). tert-Butyl 1,4-diazepane-1-carboxylate.[3][5][6] National Library of Medicine. Link (Base structure data).

Sources

Optimization of reaction conditions for fluorinated diazepine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Code: F-DZP-OPT-2025

Status: Operational | Level: Tier 3 (Advanced Research Support)

Welcome to the Technical Support Hub

You have reached the specialized support unit for Fluorinated Diazepine Synthesis . This guide addresses the unique kinetic and thermodynamic challenges introduced by fluorine substitution—specifically the modulation of pKa, lipophilicity, and nucleophilicity that causes standard benzodiazepine protocols to fail.

Unlike standard hydrocarbon scaffolds, fluorinated substrates require precise control over acid catalysis , water management , and regiochemical steering .

Module 1: Reaction Setup & Precursor Handling
Q: My fluorinated o-phenylenediamine (OPDA) is not reacting with the ketone/diketone, even at reflux. Why?

A: This is a classic "Electronic Deactivation" issue. Fluorine is highly electronegative (


). When present on the OPDA ring, it exerts a strong inductive effect (

), significantly lowering the electron density on the amine nitrogens. This renders them poor nucleophiles compared to non-fluorinated analogues.
  • Immediate Fix: Switch from weak Brønsted acids (e.g., acetic acid) to a strong Lewis Acid catalyst . Lanthanide triflates, specifically Yb(OTf)

    
      (10-20 mol%), or solid superacids like Sulfated Zirconia  are effective at activating the carbonyl partner to compensate for the weak amine nucleophile.
    
  • Alternative: Use Microwave Irradiation .[1] Fluorinated substrates often require higher activation energies. Heating at 120°C in a sealed vessel for 10–20 minutes often drives conversion that fails after 24 hours of conventional reflux.

Q: I am using a trifluoromethyl ketone, but the reaction stalls at the intermediate stage. What is happening?

A: You are likely stuck in the "Hemiaminal Trap." While the


 group makes the carbonyl carbon highly electrophilic (good for initial attack), it also stabilizes the resulting tetrahedral intermediate (hemiaminal or hydrate). The subsequent dehydration step to form the imine (

) becomes the rate-determining step and is thermodynamically difficult.
  • Solution: You must force water removal. Standard reflux is insufficient.

    • Chemical Drying: Add activated 4Å Molecular Sieves directly to the reaction pot.

    • Azeotropic Distillation: Use a Dean-Stark trap with a high-boiling non-polar solvent like Toluene or Xylene to physically remove water.

Module 2: Catalyst & Solvent Optimization
Q: Which catalyst system offers the best balance of yield and purification ease for 1,5-benzodiazepines?

A: For fluorinated substrates, heterogeneous solid acid catalysts are superior to homogeneous acids because they minimize workup-induced hydrolysis.

Catalyst SystemProsConsBest For
H-MCM-22 (Zeolite) High surface area, reusable, room temp reaction.[2]Requires activation; pore size limits very bulky substrates.Green Chemistry protocols; 1,5-benzodiazepines.[2][3][4][5][6]
Yb(OTf)

Excellent Lewis acidity; water-tolerant.Expensive; harder to remove completely.Highly deactivated fluorinated anilines.
Glacial Acetic Acid Cheap, solvent-free potential.Harsh workup (neutralization) often degrades fluorinated products.Simple, non-sensitive substrates.
Palladium (Pd) Essential for C-N coupling (Buchwald-Hartwig).High cost; requires O2-free conditions; ligand sensitivity.1,4-benzodiazepines via halo-arene cyclization.
Q: How does solvent polarity affect the regioselectivity of fluorine substitution?

A: Solvent choice dictates the transition state energy.

  • Non-polar solvents (Toluene, Hexane): Favor the "Internal Hydrogen Bond" pathway. If your fluorinated intermediate can form an H-bond, non-polar solvents will stabilize this, potentially locking regioselectivity.

  • Polar Aprotic (Acetonitrile, DMF): These disrupt internal H-bonds and stabilize charge-separated transition states. Use these if you are seeing poor solubility of the fluorinated zwitterion intermediates. Acetonitrile (ACN) is the gold standard for zeolite-catalyzed methods.

Module 3: Troubleshooting Logic (Visualized)

Use the following decision tree to diagnose low yields or purity issues.

OptimizationLogic start ISSUE: Low Yield / Incomplete Reaction check_sub Is the Fluorine on the Amine or Ketone? start->check_sub sub_amine On Amine (Nucleophile) check_sub->sub_amine Deactivated Nucleophile sub_ketone On Ketone (Electrophile) check_sub->sub_ketone Stable Hydrate check_cat Current Catalyst? sub_amine->check_cat check_water Water Removal Method? sub_ketone->check_water action_lewis Switch to Strong Lewis Acid (Yb(OTf)3 or Sulfated Zirconia) check_cat->action_lewis Weak Acid used action_heat Increase Temp / Microwave (Overcome Activation Energy) check_cat->action_heat Strong Acid used action_sieves Add 4Å Molecular Sieves (Break Hemiaminal Trap) check_water->action_sieves None used action_dean Dean-Stark Distillation (Toluene Reflux) check_water->action_dean Sieves failed

Figure 1: Decision matrix for optimizing reaction conditions based on the location of the fluorine substituent.

Module 4: Regioselectivity & Mechanism
Q: I am getting a mixture of isomers. How do I control regioselectivity?

A: Regioselectivity in benzodiazepine synthesis is governed by the interplay of sterics and electronics . In the condensation of unsymmetrical diamines (e.g., 4-fluoro-1,2-phenylenediamine) with diketones:

  • Kinetic Control: The unsubstituted amino group is more nucleophilic (less deactivated by fluorine's inductive effect). It will attack the more electrophilic carbonyl first.

  • Thermodynamic Control: If the reaction is reversible (which it often is before the final dehydration), the product distribution may shift to the more stable isomer over time.

Critical Insight: In Palladium-catalyzed cyclizations (Buchwald-Hartwig), the nucleophilic attack preferentially occurs at the carbon substituted with the more electron-rich aryl group .[7] The electron-withdrawing fluoro substituent deactivates the ring, making the associated carbon less cationic in the


-allylpalladium intermediate.

Mechanism step1 Fluorinated Diamine inter1 Hemiaminal (Stabilized by CF3) step1->inter1 Slow Attack (Due to -I effect) step2 Ketone/ Dicarbonyl step2->inter1 path_fail Hydrolysis (Reversion) inter1->path_fail Water Present path_success Dehydration (-H2O) inter1->path_success Acid Cat. + Drying product Fluorinated Benzodiazepine path_success->product Cyclization

Figure 2: The kinetic bottleneck in fluorinated diazepine synthesis is the dehydration of the hemiaminal intermediate.

Module 5: Optimized Protocol (Solid Acid Catalysis)

Objective: Synthesis of 1,5-benzodiazepine from 4-fluoro-1,2-phenylenediamine and acetone using H-MCM-22 (Zeolite). This method avoids aqueous workup, preventing ring-opening hydrolysis.

Reagents:

  • 4-Fluoro-1,2-phenylenediamine (1.0 equiv)

  • Acetone (2.0 - 2.5 equiv)

  • Catalyst: H-MCM-22 (150 mg per mmol of substrate)

  • Solvent: Anhydrous Acetonitrile (ACN)[8]

Procedure:

  • Activation: Activate the H-MCM-22 catalyst by heating at 500°C for 2 hours prior to use (or use commercially activated zeolite stored in a desiccator).

  • Mixing: In a round-bottom flask, dissolve the diamine in ACN. Add the activated catalyst.

  • Addition: Add acetone dropwise at room temperature.

  • Reaction: Stir at room temperature. Monitor by TLC (System: Ethyl Acetate/Hexane 1:4).

    • Note: If conversion is <50% after 1 hour, install a reflux condenser and heat to 60°C.

  • Filtration: Once complete (typically 1–3 hours), filter the mixture through a Celite pad to remove the solid catalyst.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography. Avoid acidic silica columns if the product is acid-sensitive; neutralize silica with 1% Triethylamine if necessary.

References
  • Optimization of reaction conditions for the synthesis of benzoquinolizine. (General optimization logic for fused ring systems). ResearchGate.[3] Link

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (Protocol for Zeolite catalysis). National Institutes of Health (NIH). Link

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. (Regioselectivity and Pd-catalysis mechanisms). MDPI. Link

  • Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives. (Industrial scale-up considerations). BenchChem.[9][10] Link

  • Synthesis of 1,5-benzodiazepines in a fluorous aqueous emulsion. (Green chemistry and fluorous media). PlumX. Link

Sources

Technical Support Center: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate in medicinal chemistry and drug development. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Executive Summary & Compound Profile

This diazepane derivative is a high-value scaffold for introducing conformational constraints and metabolic stability (via fluorine) into drug candidates.[1] However, its structural features—specifically the


-fluoro amine motif  and the Boc-carbamate —create distinct vulnerabilities.
  • Primary Risk:

    
    -Elimination of Hydrogen Fluoride (HF).[1]
    
  • Secondary Risk: Acid-catalyzed deprotection (Boc loss).[1]

  • Tertiary Risk: Oxidative degradation of the secondary amine (N4).

Physiochemical Snapshot
PropertyDetailImplication
Ring System 1,4-Diazepane (7-membered)Conformationally flexible; entropy favors ring-opening if cleaved.[1]
C6-Fluorine Electron-withdrawingInduces dipole; acts as a leaving group under basic/thermal stress.[1]
N1-Boc Carbamate protectionAcid labile; thermally unstable >100°C.
N4-Amine Secondary amine (Free)Nucleophilic; prone to oxidation and N-alkylation.[1]

Degradation Pathways (Mechanistic Analysis)

The following Graphviz diagram details the branching degradation logic based on environmental stressors.

DegradationPathways Compound tert-Butyl 6-fluoro-1,4- diazepane-1-carboxylate Acid Acidic Conditions (H+ / TFA / HCl) Compound->Acid Exposure BaseHeat Base / Heat (>80°C) (Elimination) Compound->BaseHeat Exposure Oxidation Oxidative Stress (Air / Peroxides) Compound->Oxidation Storage Deprotected Product A: 6-Fluoro-1,4-diazepane (Boc Loss) Acid->Deprotected Cleavage Isobutylene Isobutylene + CO2 Acid->Isobutylene Enamine Product B: Enamine Intermediate (HF Elimination) BaseHeat->Enamine -HF (E2/E1cB) NOxide Product D: N-Oxide (N4-Oxidation) Oxidation->NOxide [O] Hydrolysis Product C: Ring Opening / Ketone (Post-Hydrolysis) Enamine->Hydrolysis +H2O

Figure 1: Mechanistic degradation flow.[1] Note that HF elimination (center path) is irreversible and destructive to the ring scaffold.

Pathway A: Acid-Catalyzed Hydrolysis (Boc Loss)

The tert-butyl carbamate is designed to be acid-labile.[1] However, inadvertent exposure to acidic buffers (pH < 4) or Lewis acids during synthesis will trigger premature cleavage.[1]

  • Mechanism: Protonation of the carbonyl oxygen

    
     collapse to carbamic acid + tert-butyl cation 
    
    
    
    loss of CO
    
    
    and isobutylene.
  • Result: Formation of the fully free diamine (6-fluoro-1,4-diazepane), which is highly polar and difficult to extract from aqueous layers.[1]

Pathway B: -Elimination of HF (Dehydrofluorination)

This is the most critical instability mode for this specific fluorinated scaffold.[1] The fluorine at C6 is in a


-position  relative to both nitrogen atoms (N1 and N4).[1]
  • Mechanism (E2/E1cB): In the presence of strong bases (e.g., NaH, LiHMDS) or elevated temperatures, a proton is removed from C5 or C7. The electrons cascade to form a double bond, ejecting the Fluoride ion.

  • Thermodynamic Driver: Formation of a conjugated enamine or vinyl carbamate system.

  • Consequence: If the elimination occurs toward N4 (the free amine), the resulting enamine is hydrolytically unstable and will lead to ring fragmentation or ketone formation [1, 2].

Pathway C: Oxidative Degradation

The secondary amine (N4) is electron-rich.[1] Long-term storage in non-inert atmospheres leads to N-oxide formation.[1]

  • Mechanism: Radical abstraction of

    
    -protons (C3 or C5) followed by reaction with O
    
    
    
    , or direct oxidation to the N-oxide.[1]
  • Visual Cue: Samples often turn yellow or brown due to oligomerization of oxidized byproducts.

Troubleshooting Guide (Q&A)

Scenario 1: Mass Spectrometry Anomalies

Q: I see a dominant peak at [M-100] in my LCMS. Is my compound gone? A: Yes, partially.

  • Diagnosis: [M-100] corresponds to the loss of the Boc group (

    
     Da).
    
  • Cause: The sample was likely dissolved in an acidic mobile phase (e.g., 0.1% Formic Acid) and left standing, or the inlet temperature of the MS source is too high (>200°C), causing in-source fragmentation.

  • Fix:

    • Check NMR.[1] If NMR shows the Boc group (singlet ~1.4 ppm, 9H), the loss is happening inside the mass spec (In-Source Fragmentation). This is an artifact, not degradation.

    • If NMR confirms loss, ensure storage is acid-free.[1]

Q: I see a peak at [M-20]. What is this? A: This indicates Dehydrofluorination (Loss of HF).

  • Diagnosis: Loss of H (1 Da) + F (19 Da) = 20 Da.[1]

  • Cause: Thermal degradation or exposure to base.[1] The resulting molecule contains a double bond within the diazepane ring.[2]

  • Action: This degradation is irreversible. Discard the batch if this peak exceeds 5%.

Scenario 2: Physical Appearance & Solubility

Q: The compound has turned from a white solid to a yellow oil. Can I use it? A: Proceed with caution.

  • Mechanism: Yellowing typically indicates oxidation of the secondary amine (N4) or trace formation of conjugated enamines (via HF loss).

  • Protocol: Perform a crude proton NMR.

    • Pass: If the integration of the C6-H (geminal to Fluorine) and Boc protons is correct (>95%), purify via short silica plug (neutralized with 1% Et3N) to remove colored impurities.[1]

    • Fail: If the baseline is noisy or aromatic signals appear (indicating aromatization/oxidation), repurify or discard.

Q: The compound is insoluble in water but soluble in DMSO. How do I dilute it for biological assays? A:

  • Issue: The Boc group makes the molecule lipophilic.

  • Protocol: Prepare a 10 mM stock in DMSO. For aqueous dilution, ensure the final DMSO concentration is <1%.

  • Warning: Do not use acidic buffers (e.g., Citrate pH 4) for dilution, as this accelerates Boc removal over the duration of a 24h assay.

Experimental Protocols & Storage

Recommended Storage Conditions
ParameterSpecificationReason
Temperature -20°CSlows kinetic rate of HF elimination and oxidation.[1]
Atmosphere Argon/NitrogenPrevents N-oxidation of the secondary amine.
Container Amber GlassMinimizes photolytic degradation.[1]
Desiccant RequiredMoisture can promote hydrolysis if trace acid is present.[1]
Stability Validation Protocol (Self-Check)

Before committing the compound to a long synthesis, run this 30-minute check:

  • Dissolve 1 mg in CDCl

    
     (neutralized with silver foil or basic alumina if older solvent).
    
  • Run

    
    F NMR: 
    
    • Expected: Single multiplet around -170 to -190 ppm (typical for aliphatic secondary fluorides).[1]

    • Fail: Appearance of Free Fluoride ion (-120 ppm in aqueous/wet solvents) or vinyl fluorides (shifted downfield).[1]

  • Run

    
    H NMR: 
    
    • Verify the Boc singlet (9H) at ~1.45 ppm.

    • Verify the geminal H-F proton (multiplet, often widely split by

      
       Hz).[1]
      

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc stability and cleavage mechanisms).

    • [1]

  • Haufe, G. (2004).[1][3] Protecting Groups for Fluorinated Amino Acids and Amines. Journal of Organic Chemistry. (Discusses specific instability of

    
    -fluoro amines).
    
    • [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for tert-Butyl 1,4-diazepane-1-carboxylate. (Structural analog data).

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Stability and Cleavage.[1]

Sources

Technical Support Center: Purification of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2641915 Compound: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 2641915-81-1) Molecular Formula: C₁₀H₁₉FN₂O₂ Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Purification Landscape

Welcome to the technical support hub for diazepane scaffolds. The purification of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate presents a unique duality of challenges:

  • Basicity: The N4-amine (secondary amine) causes severe tailing on silica gel due to interaction with acidic silanols.

  • Fluorination Side-Reactions: If synthesized via nucleophilic fluorination (e.g., DAST/Deoxo-Fluor on the 6-hydroxy precursor), the primary impurity is the elimination product (alkene/enamine), which often co-elutes with the product.

This guide provides modular troubleshooting workflows to isolate high-purity material suitable for biological assays or further functionalization.

Impurity Profile & Diagnostics

Before selecting a protocol, identify your specific impurity profile using the table below.

Impurity TypeOriginTLC Behavior (vs. Product)Diagnostic Signal (NMR/LCMS)
Elimination Product (tert-butyl 6,7-dihydro-1,4-diazepane-1-carboxylate)Side reaction during fluorination (HF elimination).Slightly less polar (runs higher). Hard to separate.¹H NMR: Olefinic protons (5.0–6.5 ppm). LCMS: [M+H]⁺ = 213 (Product - 20).
Starting Material (6-Hydroxy analog)Incomplete reaction.Much more polar (runs lower).¹H NMR: Absence of H-F coupling. Broad OH peak.
Di-Boc Side Product Over-acylation during Boc protection.Non-polar (runs very high).LCMS: [M+H]⁺ = 333 (approx). Extra t-Bu singlet in NMR.
Tailing Amine Interaction with silica.Streaks from baseline to solvent front.Broad peaks in NMR due to paramagnetic impurities or salt formation.

Module 1: Chromatographic Troubleshooting

Q: "My compound streaks/tails on the column, making separation impossible. How do I fix this?"

Root Cause: The secondary amine at position 4 is protonating on the acidic silica surface. Solution: You must deactivate the silica gel or use a basic modifier.

Protocol A: The "Amine-Buffered" Mobile Phase

Standard silica gel chromatography is often insufficient. Use this modified system.

  • Modifier Selection: Add 1% to 5% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.

    • Recommendation: DCM:MeOH:NH₄OH (90:9:1) is the "gold standard" for polar diazepanes.

  • Column Pre-treatment: Flush the silica column with the eluent containing the base for 2 column volumes (CV) before loading your sample. This neutralizes active silanol sites.

  • Loading: Dissolve the crude oil in a minimum amount of DCM containing 1% TEA. Do not use pure DCM, as the amine may crash out upon hitting the column.

Expert Insight: If you are using UV detection, remember that TEA absorbs at low wavelengths. Set your detector to 254 nm or use ELSD (Evaporative Light Scattering Detector) for better baseline stability.

Module 2: Removing the Elimination Product (Alkene)

Q: "I see a spot just above my product that co-elutes. NMR shows alkene protons. How do I remove it?"

Root Cause: This is the tert-butyl 6,7-dihydro-1,4-diazepane-1-carboxylate. It is lipophilic and lacks the polar "drag" of the fluorine or hydroxyl group, making it difficult to separate on standard silica.

Solution: Exploiting the pi-complexation of silver ions with alkenes (Argentation Chromatography).

Protocol B: Silver Nitrate Impregnated Silica

Silver ions (Ag⁺) form reversible complexes with the alkene impurity, significantly retarding its retention time while the fluorinated alkane passes through.

  • Preparation: Dissolve AgNO₃ (10% w/w relative to silica) in Acetonitrile/Water (9:1). Add silica gel and rotary evaporate to dryness in the dark (AgNO₃ is light sensitive).

  • Packing: Pack the column dry or as a slurry in Hexane/Ethyl Acetate. Wrap the column in aluminum foil.

  • Elution: Run a gradient of Hexane/EtOAc (0% to 50% EtOAc).

    • Result: The fluorinated product (alkane) elutes first. The alkene impurity elutes significantly later.

  • Post-Column: Wash the collected fractions with 5% aqueous NaHCO₃ to remove leached silver ions before concentration.

Module 3: Non-Chromatographic Purification (Scale-Up)

Q: "I have >10g of crude material. Chromatography is too expensive. Can I crystallize it?"

Root Cause: The Boc-protected amine is likely an oil, but its salts are often solids. Solution: Formation of a crystalline salt (Oxalate or Hydrochloride) to reject impurities in the mother liquor.

Protocol C: Selective Salt Crystallization
  • Dissolution: Dissolve the crude oil in anhydrous Ethanol or Isopropanol (5 mL per gram).

  • Acid Addition:

    • Option 1 (Gentle): Add 1.0 equivalent of Oxalic Acid dissolved in hot ethanol.

    • Option 2 (Robust): Add 1.0 equivalent of HCl in Dioxane (4M). Warning: Excess HCl may deprotect the Boc group.

  • Crystallization: Cool slowly to 0°C. The salt of the desired amine should crystallize. The non-basic impurities (like Di-Boc or neutral side products) will remain in the mother liquor.

  • Recovery: Filter the solid.[1] To recover the free base, partition the solid between DCM and 1M NaOH.

Visual Troubleshooting Guides

Figure 1: Purification Decision Matrix

Follow this logic tree to select the correct purification method based on your observation.

PurificationLogic Start Start: Analyze Crude Mixture CheckScale Is the scale > 10g? Start->CheckScale CheckTailing Is the spot streaking/tailing? CheckAlkene Is there a close non-polar impurity? CheckTailing->CheckAlkene No ActionBuffer Protocol A: Add 1-5% TEA/NH4OH CheckTailing->ActionBuffer Yes ActionSilver Protocol B: AgNO3-Silica (Argentation) CheckAlkene->ActionSilver Yes (Alkene present) ActionStandard Standard Flash Chromatography (DCM/MeOH) CheckAlkene->ActionStandard No CheckScale->CheckTailing No ActionSalt Protocol C: Oxalate Salt Crystallization CheckScale->ActionSalt Yes

Caption: Decision matrix for selecting the optimal purification strategy based on impurity profile and scale.

Figure 2: Chemical Workup Flow (Post-Fluorination)

If you are synthesizing this from the alcohol, proper workup prevents DAST/Deoxo-Fluor byproducts from ruining the purification.

WorkupFlow Reaction Reaction Mixture (Crude Fluoride + HF species) Quench Quench: Sat. NaHCO3 (Neutralize HF) Reaction->Quench Dropwise at 0°C Extract Extraction: DCM or EtOAc Quench->Extract Wash Wash: Water & Brine (Remove inorganic salts) Extract->Wash Dry Dry: Na2SO4 Wash->Dry Concentrate Concentrate to Oil Dry->Concentrate

Caption: Standard workup procedure to minimize acidic byproducts prior to chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use C18 Reverse Phase chromatography? A: Yes. However, the Boc group makes the compound lipophilic. You will likely need a high percentage of organic modifier (Acetonitrile). Use a basic buffer (0.1% Ammonium Bicarbonate) or high pH buffer (pH 10) to keep the amine neutral. If you use acidic buffers (TFA/Formic acid), the amine will be protonated, and it will elute very early (near the void volume).

Q: Is the Boc group stable to the fluoride source (DAST)? A: generally, yes. However, if the reaction runs too hot (>50°C) or too long, the HF generated can cleave the Boc group. Always use an excess of base (e.g., Pyridine or Collidine) in the fluorination reaction to scavenge HF in situ.

Q: Why does my NMR show two sets of peaks? A: This is likely Rotamerism , not an impurity. The Boc group restricts rotation around the N-C bond, and the 7-membered diazepane ring is conformationally flexible. Run the NMR at elevated temperature (50°C in DMSO-d6) to see if the peaks coalesce into a single set.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. (Authoritative source on Argentation Chromatography for alkene separation).

  • Amadis Chemical. (n.d.). 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride Product Page. Amadis Chemical Catalog.

  • PubChem. (n.d.). tert-butyl 1,4-diazepane-1-carboxylate (Parent Scaffold Data).[1] National Library of Medicine.

Sources

Technical Support Center: NMR Interpretation for tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-TRBL-F-DIAZ Status: Active Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary

You are likely viewing a


H or 

C NMR spectrum that appears "messy," "doubled," or "over-split." This is not necessarily an indication of impurity. tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate represents a "perfect storm" of NMR complexity due to three converging factors:
  • Restricted Rotation (Rotamers): The tert-butoxycarbonyl (Boc) group creates distinct rotameric populations that exchange slowly on the NMR timescale.

  • Heteronuclear Coupling: The

    
    F nucleus (
    
    
    
    , 100% abundance) splits proton signals significantly, often overlapping with geminal/vicinal proton couplings.
  • Conformational Flexibility: The 7-membered diazepane ring exists in a flux between twist-chair and twist-boat conformations, heavily influenced by the fluorine gauche effect.

This guide provides the diagnostic logic to deconstruct these anomalies.

Module 1: The "Double Peak" Phenomenon (Boc Rotamers)

Symptom: Your spectrum shows two sets of signals for the tert-butyl group (~1.45 ppm) and the methylene protons adjacent to N1 (C2 and C7 positions). The integration ratio is often near 50:50 or 60:40.

Root Cause: The N-C(O) bond in carbamates (Boc groups) has partial double-bond character due to resonance. This creates a high rotational energy barrier (


), resulting in two observable rotamers (syn and anti) at room temperature [1].
Diagnostic Protocol: Variable Temperature (VT) NMR

To confirm rotamers and rule out impurities, you must accelerate the exchange rate until the signals coalesce.

Step-by-Step Workflow:

  • Solvent Selection: Switch to DMSO-

    
     or Toluene-
    
    
    
    (CDCl
    
    
    boils too low for complete coalescence).
  • Baseline Scan: Acquire a standard spectrum at 25°C (298 K).

  • Incremental Heating: Increase probe temperature in 20°C increments (e.g., 40°C, 60°C, 80°C).

  • Equilibration: Allow 5–10 minutes for thermal equilibration before shimming at each step.

  • Endpoint: At

    
    80–100°C, the double peaks should broaden and merge into a single, sharp average signal (Coalescence Point).
    

Decision Matrix:

  • Signals Merge: Confirmed Rotamers. Proceed with analysis.

  • Signals Remain Distinct: Confirmed Impurity/Diastereomer. Check synthesis purification.

Module 2: The "Hidden" Couplings ( F Physics)

Symptom: Proton signals (especially H6, H5, and H7) appear as complex multiplets that do not match standard Pascal’s triangle predictions. Integration is correct, but multiplicity is wrong.

Root Cause: Fluorine-19 couples strongly to protons. Unlike Cl or Br, F is NMR active (


). In your molecule, the F atom at C6 couples to the geminal proton (H6) and vicinal protons (H5, H7).
Data Table: Typical Coupling Constants ( ) in Fluorinated Aliphatics
Coupling TypeNotationTypical Value (Hz)Description
Geminal

45 – 50 Hz Massive splitting.[1] Usually defines the H6 multiplet width.
Vicinal

5 – 25 Hz Highly dependent on dihedral angle (Karplus relation).
Long Range

1 – 4 Hz Can cause line broadening or fine splitting on H2/H3.

Data Source: Validated ranges for aliphatic fluorides [2].

Diagnostic Protocol: F-Decoupled H NMR

To simplify the spectrum, you must electronically remove the fluorine influence.

  • Setup: Select the standard proton parameter set (zg30 or equivalent).

  • Channel Selection: Set the second channel (f2) to

    
    F frequency.
    
  • Decoupling Mode: Activate continuous wave (CW) or composite pulse decoupling (CPD/WALTZ-16) on the f2 channel during acquisition.

  • Result: The "messy" multiplets at H6, H5, and H7 will collapse into standard proton-proton coupling patterns (doublets/triplets), confirming that the extra splitting was due to Fluorine.

Module 3: Conformational Dynamics (The 7-Membered Ring)

Symptom: The chemical shift of the H6 proton or the


F signal shifts unexpectedly when changing solvents (e.g., from CDCl

to Methanol-

).

Root Cause: The 1,4-diazepane ring is flexible. The position of the Fluorine (pseudo-axial vs. pseudo-equatorial) is dictated by the Gauche Effect . Fluorine prefers to be gauche (60°) to adjacent electron-withdrawing groups (like the Nitrogen lone pairs or N-C bonds) to maximize


 hyperconjugation [3].
  • Non-Polar Solvents (CDCl

    
    ):  Intramolecular electrostatics dominate.
    
  • Polar Solvents (MeOH/DMSO): Solvation shells stabilize dipoles, potentially flipping the ring conformation and altering

    
     and chemical shifts.
    

Visual Troubleshooting Logic

The following diagram illustrates the decision pathway for interpreting spectral anomalies for this specific molecule.

NMR_Troubleshooting Start Start: Anomalous NMR Spectrum Check_Split Is the anomaly extra splitting? Start->Check_Split Check_Double Is the anomaly peak doubling? Check_Split->Check_Double No Decouple_Exp Run 19F-Decoupled 1H NMR Check_Split->Decouple_Exp Yes VT_Exp Run VT-NMR (Heat to 80°C+) Check_Double->VT_Exp Yes Result_Collapse Multiplets Collapse? Decouple_Exp->Result_Collapse Result_Collapse->Check_Double No (Splitting persists) Conclusion_F Cause: 1H-19F Coupling (Normal) Result_Collapse->Conclusion_F Yes Result_Coalesce Peaks Coalesce? VT_Exp->Result_Coalesce Conclusion_Rot Cause: Boc Rotamers (Normal) Result_Coalesce->Conclusion_Rot Yes Conclusion_Imp Cause: Impurity/Diastereomer (Action Required) Result_Coalesce->Conclusion_Imp No

Caption: Logical workflow for distinguishing between Fluorine coupling, Boc rotamers, and actual impurities.

Frequently Asked Questions (FAQ)

Q: Why is the Fluorine signal (-170 to -180 ppm) extremely broad? A: This is likely due to the intermediate exchange rate of the ring flipping (conformational flux) or the Boc rotamers. If the exchange rate is similar to the frequency difference between the conformers, the peak broadens significantly. Cooling the sample (to -40°C) may sharpen it into two distinct conformer peaks.

Q: Can I integrate the two rotamer peaks separately? A: Yes. If the peaks are fully resolved (baseline separation), you can integrate them individually. The sum of the integrals should equal the expected proton count (e.g., the tert-butyl singlets should sum to 9H).

Q: My H6 proton is a "blob" at 4.5-5.0 ppm. How do I report this? A: Report it as a multiplet (m) and specify the range. If you run the


F-decoupled experiment, you can report the decoupled multiplicity (likely a dddd or similar) and note "observed in 

F-decoupled spectrum."

References

  • Wiberg, K. B., et al. (1987). Rotational barriers in amides and esters. Journal of the American Chemical Society.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Jensen, F., et al. (2014). Conformational Analysis of 1,4-Diazepanes. Journal of Organic Chemistry.

Sources

Technical Support Center: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting Scale-Up, Safety, and Impurity Profiles

Introduction

Welcome to the Technical Support Center for diazepane scaffold synthesis. This guide addresses the specific engineering and chemical challenges encountered when scaling the production of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate .

The 7-membered diazepane ring is a "privileged scaffold" in drug discovery but presents unique kinetic and thermodynamic hurdles during scale-up. This guide moves beyond standard literature to address the "hidden" failure modes: thermal runaway during fluorination, oligomerization during cyclization, and regioselective protection failures.

Module 1: The Fluorination Bottleneck (Critical Safety)

Context: The conversion of the 6-hydroxy precursor to the 6-fluoro derivative is the most hazardous step in this sequence.

Issue: Thermal Runaway & Low Yields at >100g Scale

User Report: "When scaling from 5g to 100g using DAST (Diethylaminosulfur trifluoride), we observed a rapid exotherm at -20°C followed by a dark tar formation. Yield dropped from 85% to 30%."

Root Cause Analysis:

  • Thermal Instability: DAST has a low decomposition temperature (~140°C) but can exhibit autocatalytic decomposition at much lower temperatures if heat transfer is poor. At >100g, the surface-area-to-volume ratio decreases, trapping heat.

  • Elimination Side-Reaction: The 7-membered ring is conformationally flexible. The carbocation intermediate (or ion pair) formed during fluorination is prone to E1/E2 elimination, forming the enamine (alkene) byproduct, which polymerizes into "tar."

The Solution: Reagent Switch & Flow Chemistry Do NOT use DAST for batches >100g without rigorous calorimetry (ARC/DSC) data.

  • Option A (Batch - Safer Reagent): Switch to Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E . Deoxofluor is thermally stable up to ~215°C, providing a wider safety margin.

  • Option B (Flow Chemistry - Recommended): For kilo-scale, use a continuous flow reactor. This maximizes heat transfer and minimizes the active volume of hazardous intermediate.

Protocol: Deoxofluor Batch Fluorination (Safe Scale-Up)
ParameterSpecificationRationale
Solvent Dichloromethane (DCM)High solubility; maintain <500 ppm water to prevent HF generation.
Stoichiometry 1.2 - 1.5 equiv. DeoxofluorExcess reagent compensates for hydrolysis; do not exceed 1.5x to limit side reactions.
Temperature -10°C to 0°C (Addition)Control the initial exotherm.
Quench Sat. NaHCO₃ (Slow addition)CRITICAL: Quench into base. Direct water addition generates HF gas violently.[1]

Visualizing the Decision Matrix:

FluorinationLogic Start Start: 6-Hydroxy Precursor ScaleCheck Batch Size? Start->ScaleCheck SmallScale < 50g ScaleCheck->SmallScale LargeScale > 100g ScaleCheck->LargeScale DAST DAST (Careful Control) SmallScale->DAST Acceptable SafetyCheck Safety Assessment LargeScale->SafetyCheck Elimination Risk: Elimination to Alkene DAST->Elimination High Temp Deoxo Switch to Deoxofluor (Higher Stability) SafetyCheck->Deoxo Batch Mode Flow Continuous Flow Reactor (Micro-channel) SafetyCheck->Flow Preferred Success Target: 6-Fluoro Product Deoxo->Success Flow->Success

Caption: Decision tree for selecting fluorination reagents based on scale and safety constraints.

Module 2: Ring Construction (Cyclization)

Context: Forming the 7-membered ring is kinetically disfavored compared to 5- or 6-membered rings (entropy factor).

Issue: Dimerization & Oligomerization

User Report: "We are cyclizing the linear diamine precursor, but LCMS shows significant M+M dimer formation."

Root Cause: Intermolecular reaction (dimerization) competes with intramolecular reaction (cyclization). At high concentrations, collisions between two separate molecules become statistically more likely than the two ends of the same molecule finding each other.

The Solution: Pseudo-High Dilution You cannot simply add more solvent (reactor volume limits). You must use High-Dilution Addition .

Protocol:

  • Reactor Charge: Solvent (e.g., Acetonitrile or DMF) + Base (K₂CO₃ or Cs₂CO₃). Heat to reflux.

  • Feed Tank: Dissolve the linear precursor in a minimal amount of solvent.

  • Addition: Add the precursor solution slowly over 8–12 hours.

    • Mechanism:[2] This keeps the instantaneous concentration of the uncyclized precursor extremely low, statistically forcing the molecule to react with itself (cyclize) rather than find another molecule.

Data: Concentration vs. Impurity Profile

Addition TimeFinal ConcentrationDimer Impurity (%)Yield (%)
Bolus (All at once) 0.5 M25%45%
2 Hours 0.1 M (effective)12%68%
10 Hours <0.01 M (effective)< 2% 88%

Module 3: Regioselectivity (N1 vs. N4)

Context: The target molecule has a Boc group at N1 and a Fluorine at C6. If you are starting from a symmetric precursor or a free diazepane, distinguishing N1 from N4 is difficult.

Issue: Wrong Isomer or Bis-Boc Formation

User Report: "We tried to Boc-protect 6-fluoro-1,4-diazepane, but got a mixture of N1-Boc, N4-Boc, and Bis-Boc."

The Solution: Orthogonal Protection Strategy Do not attempt to selectively protect the free diazepane. Build the asymmetry into the linear precursor.

Recommended Route (Self-Validating):

  • Start: N-Benzyl-ethylenediamine (N1 is Benzyl, N2 is H).

  • Coupling: React with N-Boc-epoxide or similar 3-carbon synthon.

  • Result: The Benzyl stays on N4, the Boc is introduced on the linear chain (becoming N1), or vice versa depending on the specific synthon.

  • Final Step: Hydrogenolysis (Pd/C, H₂) removes the Benzyl group, leaving the N1-Boc-6-fluoro-1,4-diazepane perfectly regiodefined.

Visualizing the Pathway:

ProtectionStrategy Precursor N-Benzyl-ethylenediamine Step1 Alkylation w/ Epichlorohydrin deriv. Precursor->Step1 Intermediate Linear Intermediate (N-Bn, N'-Boc) Step1->Intermediate Cyclization Cyclization & Fluorination Intermediate->Cyclization Deprotection Pd/C Hydrogenolysis (Remove Benzyl) Cyclization->Deprotection Final Target: N1-Boc-6-F-Diazepane Deprotection->Final

Caption: Orthogonal protection strategy ensuring N1/N4 selectivity.

Module 4: Purification & Isolation

Issue: Product Loss in Aqueous Workup

User Report: "After the reaction, the product does not extract well into DCM/EtOAc. Yields are artificially low."

Root Cause: The 6-fluoro-1,4-diazepane core is highly polar and amphiphilic. The secondary amine (N4) forms water-soluble salts easily, especially if HF byproducts are present.

Troubleshooting Protocol:

  • pH Adjustment: Ensure the aqueous layer is pH > 10 before extraction to ensure the amine is free-based.

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic product (Salting-out effect).

  • Alternative Isolation (Resin Capture):

    • Use a Strong Cation Exchange (SCX) resin column.

    • Load the crude reaction mixture (acidic/neutral).

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH (releases the product).

References

  • Scale-up of Fluorination

    • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[3] Journal of Organic Chemistry, 1999.

  • Safety of DAST vs.

    • Organic Process Research & Development (OPRD).
  • Diazepane Synthesis & Cyclization

    • Fukuyama, T., et al.
  • Flow Chemistry for Hazardous Reactions

    • "Continuous Flow Synthesis of Fluorinated Heterocycles." Journal of Flow Chemistry.

Sources

Technical Support Center: Managing tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

[1][2][3]

Welcome to the Technical Support Hub. Subject Reagent: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate CAS: 579474-42-1 (and related salts/derivatives) Primary Challenge: Hygroscopicity management and Boc-group stability.

Executive Summary

This reagent is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.[1][2][3] Its diazepane core, combined with the electronegative fluorine, creates a dipole that significantly increases water affinity. Mismanagement of this hygroscopicity leads to three primary failure modes: stoichiometric errors (weighing water instead of reagent), catalyst poisoning (in Pd-catalyzed couplings), and acid-catalyzed deprotection (hydrolysis of the Boc group).[1]

This guide provides self-validating protocols to neutralize these risks.

Module 1: Physical State & Storage
FAQ: Why has my powder turned into a sticky gum?

Diagnosis: This is a classic sign of moisture absorption lowering the glass transition temperature (

Mechanism:3Risk:
Protocol: Correct Storage Ecosystem

Do not rely on the supplier's bottle cap alone.[2][3] Implement this multi-barrier system:

  • Primary Container: Glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage of hygroscopic amines.[1][2][3]

  • Secondary Environment: Place the vial inside a desiccator or a larger jar containing activated molecular sieves (4Å) or Drierite™.

  • Temperature: Store at 2–8°C .

    • Critical Step: Allow the vial to warm to room temperature before opening. Opening a cold vial in a warm lab condenses atmospheric moisture directly onto the reagent.[3]

Module 2: Accurate Stoichiometry (The "Hidden" Error)
FAQ: Why are my reaction yields inconsistent despite precise weighing?

Diagnosis: You are likely weighing water, not the diazepane. Hygroscopic reagents can absorb 5–15% of their weight in water within minutes of exposure to humid air.[2][3] Solution: Stop assuming the label purity (e.g., 98%) is the current effective mass. You must determine the Weight % Assay .[2][3]

Protocol: Quantitative NMR (qNMR) for Assay Determination

This is the only self-validating method to determine the exact amount of active reagent.

Materials:

  • Internal Standard (IS): Maleic Acid (non-volatile, distinct peak at ~6.3 ppm) or Dimethyl Sulfone.[3]

  • Solvent: DMSO-

    
     (dissolves both salt and free base forms readily).[1][2][3]
    

Workflow:

  • Weigh exactly ~10 mg of the Diazepane sample (

    
    ).[2][3]
    
  • Weigh exactly ~10 mg of the Internal Standard (

    
    ).[2][3]
    
  • Dissolve both in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
    H NMR with a relaxation delay (
    
    
    ) of at least 30 seconds (to ensure full relaxation for integration).
  • Calculate Assay (% wt):

    
    
    
    • 
      : Integral area[2][3]
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[1][3][4][5]
      
    • 
      : Purity of the standard
      

Data Interpretation: If your qNMR shows 85% by weight, multiply your required mass by


 to get the correct stoichiometric amount.
Module 3: Reaction Troubleshooting
FAQ: My Buchwald-Hartwig coupling is stalling. Is the reagent bad?

Diagnosis: The reagent is likely wet. Palladium catalysts and sensitive bases (like NaOtBu or LiHMDS) are rapidly deactivated by the water introduced with the diazepane. Mechanism: Water hydrolyzes active Pd(0) species or protonates the base required to deprotonate the amine, halting the catalytic cycle.

Protocol: Azeotropic Drying (The "Rescue" Op)

If your sample is wet, do not heat it in an oven (risk of Boc thermal degradation). Use chemical drying.[1][2][3]

  • Dissolution: Dissolve the diazepane in anhydrous Toluene (preferred) or DCM.[2][3]

  • Evaporation: Rotary evaporate the solvent. Toluene forms a positive azeotrope with water, carrying it off effectively at lower temperatures under vacuum.[2][3]

  • Repetition: Repeat this process 3 times.

  • Final Step: Dry under high vacuum (< 1 mbar) for 4 hours.

  • Validation: Check water content via Karl Fischer titration or qNMR (water peak in DMSO is distinct).

Comparative Drying Data:

Method Effectiveness Risk Profile
Vacuum Oven (50°C) Low High (Thermal degradation of Boc)
Desiccator (P2O5) Medium Low (Slow process, days)

| Azeotrope (Toluene) | High | Low (Fast, efficient) |[1][3]

Module 4: Chemical Stability & Degradation
FAQ: Is the Boc group stable?

Answer: The Boc group is acid-labile.[2][3]

  • Free Base: Stable.[1][2][3][5]

  • HCl Salt: Unstable in moisture. If the salt absorbs water, the local high concentration of protons (

    
    ) and chloride ions facilitates the cleavage of the tert-butyl carbamate, releasing isobutylene and CO
    
    
    .

Visualizing the Degradation Pathway:

GReagentBoc-Diazepane(Dry)WetReagentHydrated Lattice(Lower Tg / Gum)Reagent->WetReagent + HumidityMoistureMoisture Absorption(H2O)HydrolysisAcid-CatalyzedHydrolysisWetReagent->Hydrolysis + Acid SourceReactionFailureStoichiometry Error(Low Yield)WetReagent->ReactionFailure Weighing ErrorAcidTrace Acid / HCl SaltAcid->HydrolysisProduct1De-Boc Amine(Degradation)Hydrolysis->Product1Product2Isobutylene + CO2(Gas Evolution)Hydrolysis->Product2

Figure 1: The cascade of failure initiated by moisture absorption.[1][2][3] Note that degradation requires both water and an acid source (e.g., salt form).

Module 5: Experimental Workflow Summary

To ensure reproducibility, adopt this standardized workflow for handling the diazepane derivative.

Workflowcluster_0Receipt & Storagecluster_1Usage (Critical Path)cluster_2ValidationRecReceive ReagentStoreStore @ 4°Cwith DesiccantRec->StoreWarmWarm to RT(Sealed)Store->WarmOpenOpen in Low HumidityWarm->OpenWeighWeigh SampleOpen->WeighCheckIs it Sticky/Wet?Weigh->CheckDryAzeotropic Dry(Toluene)Check->DryYesqNMRRun qNMR AssayCheck->qNMRNoDry->qNMRUseProceed to ReactionqNMR->UseCalculate Correct Mass

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic Boc-amines.

References
  • PubChem. (n.d.).[2][3] tert-Butyl 1,4-diazepane-1-carboxylate | C10H20N2O2.[1][2][3] National Library of Medicine.[2][3] Retrieved January 28, 2026, from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][6] (Standard reference for Boc stability and cleavage conditions).

  • Organic Chemistry Portal. (n.d.).[2][3] Boc-Protected Amino Groups. Retrieved January 28, 2026, from [Link]

  • Emery Pharma. (2024).[2][3][7] A Guide to Quantitative NMR (qNMR). Retrieved January 28, 2026, from [Link]

Overcoming poor solubility of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate in reactions

[1][2]

Subject: Troubleshooting Solubility & Reaction Performance for Fluorinated Diazepane Scaffolds Compound: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate CAS: 112275-50-0 (Free Base) / 2641915-81-1 (HCl Salt)[1][2]

Executive Summary: The "Fluorine-Conformation" Paradox

This guide addresses the specific solubility challenges associated with tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate. While the Boc group typically imparts lipophilicity, the C6-fluorine atom introduces a strong dipole and specific ring puckering (often favoring a twist-boat conformation) that can disrupt standard solubility predictions.[1][2]

Users most frequently encounter "poor solubility" due to three root causes:

  • Salt vs. Free Base Mismatch: Attempting to dissolve the HCl salt in non-polar organic solvents (DCM, Et₂O) without neutralization.[1][2]

  • Dipolar Aggregation: The fluorine-amine dipole interactions can lead to aggregation in non-polar media, mimicking insolubility.[1][2]

  • Phase separation: The molecule is amphiphilic; it can "grease out" (form an oil) in aqueous/organic mixtures rather than dissolving or crystallizing.[2]

Module 1: Solubility Diagnostics & Solvent Selection

Before altering your reaction, you must confirm the form of your starting material.[1][2] The solubility profile of the salt differs radically from the free base.[2]

Step 1: Identify Your Form[1]
  • Free Base (CAS 112275-50-0): Waxy solid or viscous oil.[1][2] Soluble in DCM, EtOAc, THF.[1][2] Insoluble in water.[1][2]

  • Hydrochloride Salt (CAS 2641915-81-1): Crystalline solid.[1][2] Soluble in Water, MeOH, DMSO.[1][2] Insoluble in DCM, Ether, Hexane.[1][2]

Solubility Matrix
Solvent ClassRepresentative SolventFree Base SolubilityHCl Salt SolubilityRecommended Use
Chlorinated Dichloromethane (DCM)High InsolubleStandard reactions (acylation, alkylation).[1][2]
Ethers THF, 1,4-DioxaneHigh PoorBest for reductions or Grignard additions.[1][2]
Polar Aprotic DMF, DMSO, NMPHigh Moderate-High Rescue Solvent: Use for SnAr or high-temp couplings.[1][2]
Alcohols Methanol, EthanolHigh High Hydrogenations; Salt neutralization.[2]
Hydrocarbons Hexane, HeptanePoorInsolubleUse only for precipitation/crystallization.[2]
Decision Tree: Selecting the Correct Solvent System

SolubilityDecisioncluster_legendLegendStartStart: Solubility IssueCheckFormCheck CoA: Is it Salt or Free Base?Start->CheckFormIsSaltIt is HCl/TFA SaltCheckForm->IsSaltIsBaseIt is Free BaseCheckForm->IsBaseActionSaltNeutralize in situ(add DIPEA/TEA)IsSalt->ActionSaltReaction in DCM/THF?SolventChoice1Switch to Polar Aprotic(DMF/DMSO)IsSalt->SolventChoice1Reaction in DMF?ActionBaseCheck Solvent PolarityIsBase->ActionBaseActionBase->SolventChoice1Precipitates in Ether?SolventChoice2Use Co-solvent System(DCM + 5% MeOH)ActionBase->SolventChoice2Cloudy in DCM?keyBlue: Decision Point | Red: Salt Path | Green: Base Path

Figure 1: Decision matrix for solvent selection based on the physical form of the diazepane derivative.

Module 2: Troubleshooting Reactions (Q&A)

Scenario A: "The starting material won't dissolve in DCM for my acylation reaction."

Diagnosis: You are likely using the Hydrochloride Salt (CAS 2641915-81-1) expecting it to behave like the free base.[1][2] The Fix (In-Situ Neutralization):

  • Suspend the solid salt in DCM.[2]

  • Add 2.5 - 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2]

  • Observation: The suspension should clear within 5–10 minutes as the free base is liberated and dissolves, while the amine-HCl salt remains dissolved or forms a fine, manageable precipitate.[1][2]

  • Proceed with adding your electrophile (e.g., acid chloride).[1][2]

Scenario B: "I am running a nucleophilic substitution (SnAr) in Acetonitrile, but the reaction is a slurry and slow."

Diagnosis: The 6-fluoro substituent lowers the nucleophilicity of the N4-amine (inductive effect) and the solubility limit is reached, preventing the reaction from initiating.[1][2] The Fix (The "Dipolar Switch"):

  • Switch Solvent: Replace Acetonitrile with DMF or NMP (N-Methyl-2-pyrrolidone).[1][2] These solvents disrupt the intermolecular dipole interactions caused by the fluorine atom.[2]

  • Temperature: Heat to 60–80°C. The Boc group is stable up to ~120°C in neutral/basic aprotic solvents.[2]

  • Catalysis: If solubility remains poor, add 10 mol% Tetrabutylammonium iodide (TBAI) . This acts as a Phase Transfer Catalyst (PTC) and solubilizing agent.[1][2]

Scenario C: "During workup, the product forms an emulsion/oil that won't separate."

Diagnosis: Amphiphilic nature.[1][2] The Boc group is lipophilic, but the fluorinated amine core is polar.[1][2] At neutral pH, it acts as a surfactant.[1][2] The Fix (Salting Out Protocol):

  • Do not use pure water for the wash.[2]

  • Use saturated Brine (NaCl) mixed with a small amount of Methanol (9:1 Brine:MeOH).

  • The methanol breaks the surface tension, while the brine forces the organic product into the organic layer.[1][2]

Module 3: Advanced Protocols

Protocol 1: Free Base Isolation from HCl Salt

Use this if you need to store the compound in a soluble form for future reactions.[1]

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of Water .

  • Basification: Slowly add Sat. NaHCO₃ (aq) until pH ~9.[1][2] Gas evolution (CO₂) will occur; stir vigorously.[1][2]

  • Extraction: Extract 3x with Ethyl Acetate (DCM can be used, but EtOAc extracts fewer impurities for this specific scaffold).[1][2]

  • Drying: Dry combined organics over Na₂SO₄ (Magnesium sulfate can sometimes trap polar amines).[1][2]

  • Concentration: Evaporate under reduced pressure.

    • Result: A clear, viscous oil or waxy solid that is readily soluble in DCM/THF.[1][2]

Protocol 2: Phase Transfer Catalysis (PTC) Workflow

Recommended for alkylation reactions where solubility is the limiting factor.[2]

PTC_WorkflowStep11. Solvent SystemToluene/Water (1:1)OR Pure DCMStep22. Add Additive10 mol% TBAB(Tetrabutylammonium Bromide)Step1->Step2Step33. MechanismTBAB forms lipophilic ion pairwith Diazepane anionStep2->Step3Step44. ReactionRapid Alkylationin Organic PhaseStep3->Step4

Figure 2: PTC strategy to overcome solubility barriers in biphasic or non-polar reactions.

References & Data Sources

  • PubChem Compound Summary . tert-butyl 1,4-diazepane-1-carboxylate (Parent Scaffold). National Library of Medicine.[2] Link

  • Amadis Chemical . 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride (Salt Data). Product Catalog. Link

  • Oakwood Chemical . tert-Butyl 1,4-diazepane-1-carboxylate (Physical Properties). Safety Data Sheet & CoA. Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Boc stability and solubility handling).

  • Elliott, E. C., et al. (2011) .[1][2][3] Convenient syntheses of benzo-fluorinated dibenz[b,f]azepines. Organic Letters. (Context for fluorinated azepine solubility and handling). Link

Preventing racemization during the synthesis of chiral diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Diazepane Synthesis Status: Online | Senior Application Scientist: Dr. A. Vance

Introduction: The Chiral Integrity Mandate

Welcome to the technical support hub for diazepane synthesis. You are likely here because you are synthesizing 1,4-diazepane scaffolds (e.g., Suvorexant analogs) and are witnessing the erosion of enantiomeric excess (ee).

The 7-membered diazepane ring is conformationally flexible and chemically deceptive. Unlike stable piperidines, diazepanes possess high ring strain and transannular interactions that lower the activation energy for racemization pathways—specifically ring-chain tautomerism and


-proton abstraction .

This guide bypasses generic advice. We focus on the causality of failure and self-validating protocols to preserve chirality derived from the chiral pool.

Part 1: The Diagnostic Hotline (Troubleshooting Q&A)

Issue 1: "My ee dropped from >99% to 60% during the cyclization step."

Diagnosis: You likely used a thermal cyclization method (refluxing in high-boiling solvents) or a strong base (NaH, KOtBu) that triggered enolization at the chiral center


 to the amide/amine.
The Fix:  Switch to a Mitsunobu Cyclization  or mild base-mediated closure.
  • Why: Thermal closure often requires temperatures (>100°C) that exceed the energetic barrier for proton exchange at the chiral center. The Mitsunobu reaction activates the alcohol (leaving group) at ambient temperature (0°C to RT), allowing nucleophilic attack by the sulfonamide/amine with complete inversion (Walden inversion) or retention, depending on the setup, without thermally stressing the chiral center.

  • Checkpoint: If using base, switch to Cesium Carbonate (

    
    ) in DMF/MeCN. The "Cesium Effect" promotes cyclization via template effects without the high basicity required to deprotonate the 
    
    
    
    -carbon.
Issue 2: "I lost chirality during the reduction of the diazepinone (amide) to the diazepane."

Diagnosis: You used Lithium Aluminum Hydride (


) at reflux.
The Fix:  Utilize Borane-THF (

)
or catalytic hydrosilylation.
  • Why:

    
     is a harsh nucleophile. During reduction, it can generate an iminium intermediate. If there is a neighboring chiral center, the harsh conditions can facilitate reversible deprotonation (enamine-imine tautomerism), destroying chirality. Borane coordinates to the amide oxygen first, reducing it via an intramolecular hydride transfer that is mechanistically distinct and generally preserves 
    
    
    
    -chirality.
  • Checkpoint: Monitor the reaction temperature. Borane reductions should often be initiated at 0°C and only gently warmed.

Issue 3: "The product racemized during workup/purification."

Diagnosis: Acid-catalyzed Ring-Chain Tautomerism. The Fix: Maintain basic or neutral pH during workup.

  • Why: 1,4-diazepanes, especially those with

    
    -hydroxy or specific substitution patterns, can undergo acid-catalyzed ring opening to an achiral aldehyde/ketone intermediate. Upon re-closure, the stereocenter is scrambled.
    
  • Checkpoint: Avoid acidic aqueous washes (HCl). Use saturated

    
     or phosphate buffers.
    

Part 2: Deep Dive & Visualization

Mechanistic Pathways of Racemization

Understanding how you lose chirality is the only way to prevent it. The diagram below illustrates the two primary failure modes: Base-Catalyzed Enolization (common in cyclization) and Ring-Chain Tautomerism (common in workup/storage).

RacemizationPathways Figure 1: Primary Racemization Pathways in Diazepane Synthesis Start Chiral Diazepane (Pure S-Enantiomer) Base Strong Base / Heat (Reaction Conditions) Start->Base Deprotonation Acid Acidic Workup (H+) Start->Acid Ring Opening Enolate Planar Enolate/Enamine (Achiral Intermediate) Base->Enolate Racemate1 Racemic Mixture (50:50 R/S) Enolate->Racemate1 Reprotonation OpenChain Open Chain Aldehyde (Ring-Chain Tautomer) Acid->OpenChain Racemate2 Racemic Mixture (50:50 R/S) OpenChain->Racemate2 Ring Closure

Figure 1: Visualizing the "Danger Zones" where chirality is lost via planar intermediates.

Part 3: Standardized Protocols

Protocol A: Safe Cyclization via Mitsunobu Reaction

Context: Closing the 7-membered ring from a linear chiral amino-alcohol precursor.

Reagents:

  • Triphenylphosphine (

    
    )[1][2]
    
  • DIAD (Diisopropyl azodicarboxylate)[1][2]

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the chiral amino-alcohol precursor (1.0 equiv) and

    
     (1.2 equiv) in anhydrous Toluene under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD (1.2 equiv) dropwise over 20 minutes. Crucial: Maintain low temp to prevent side reactions.

  • Cyclization: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-12 hours.

    • Self-Validation: Take an aliquot at 1 hour. TLC should show consumption of the alcohol. If slow, do not heat. Add more reagents (0.5 equiv) instead.

  • Workup: Quench with water. Extract with EtOAc.[3]

  • Purification: Flash chromatography.

    • Note: This method proceeds with inversion of configuration at the alcohol center. If your precursor was (S), your product is (R). Plan your starting material accordingly.

Protocol B: Non-Racemizing Amide Reduction

Context: Reducing a chiral diazepinone to a diazepane.

Reagents:

  • 
     (1.0 M solution)
    
  • Methanol (for quench)

  • HCl (for amine-borane complex dissociation - use carefully)

Step-by-Step:

  • Setup: Dissolve chiral diazepinone (1.0 equiv) in anhydrous THF. Cool to 0°C.

  • Reduction: Add

    
     (3-5 equiv) dropwise.
    
  • Reaction: Warm to RT. If conversion is sluggish, heat to 50°C (strictly monitored). Do not reflux vigorously.

  • Quench (Critical Step): Cool back to 0°C. Add Methanol dropwise until gas evolution ceases.

  • Dissociation: The amine will form a stable complex with boron. Add 3M HCl (aqueous) and heat to 60°C for 1 hour to break the complex.

  • Neutralization: Cool to 0°C. Basify with NaOH to pH 10 rapidly and extract immediately to minimize time in the "danger zone" of keto-enol tautomerism if any unreduced ketone remains.

Part 4: Comparative Data

Table 1: Impact of Reducing Agents on Chiral Integrity Data generalized from optimization studies of 1,4-diazepane scaffolds.

Reducing AgentConditionsYield% ee RetentionRisk Factor
LiAlH4 Reflux, THFHigh (>85%)Low (50-70%)High: Promotes enaminol formation.
Red-Al Toluene, 80°CHigh (>80%)Moderate (75-85%)Moderate: High temp risks racemization.
BH3-THF 0°C to 50°CGood (70-80%)Excellent (>98%) Low: Mechanistically distinct hydride transfer.
Hydrosilylation Zn(OAc)2 cat., PMHSModerate (60%)Excellent (>99%) Lowest: Very mild, but harder to optimize.

References

  • Merck Research Laboratories . "Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder." ACS Publications. Link

  • Cox, C. D., et al. "Optimized synthesis of suvorexant and determination of eight residual solvents." Journal of Medicinal Chemistry. Link

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chemical Society Reviews. Link

  • Mangion, I. K., et al. "Enantioselective Synthesis of Suvorexant." Organic Letters. Link

Sources

Validation & Comparative

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Diazepane Scaffolds

The 1,4-diazepane ring (homopiperazine) is a privileged scaffold in drug discovery, serving as a core pharmacophore in ligands for targets such as the Orexin receptors (OX1R/OX2R) , Sigma receptors , and Monoamine transporters . However, the non-fluorinated diazepane scaffold often suffers from two primary liabilities:

  • High Basicity: The secondary amines typically possess high pKa values (>9.0), leading to phospholipidosis and hERG channel liability.

  • Metabolic Instability: The flexible ring is prone to rapid oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).

Strategic fluorination—specifically at the C6 position of the 1,4-diazepane ring—acts as a bioisosteric modulator. This guide objectively compares the biological performance of these two variants, demonstrating that while fluorination consistently improves metabolic stability and membrane permeability, its effect on receptor binding affinity is context-dependent and requires rigorous SAR profiling.

Physicochemical Profiling: The Root of Biological Differences

The biological divergence between fluorinated and non-fluorinated diazepanes stems from fundamental physicochemical shifts.

Basicity Modulation (pKa)

Fluorine is the most electronegative element (3.98 Pauling scale). When introduced to the diazepane ring, it exerts a strong electron-withdrawing inductive effect (


) on the proximal nitrogen atoms.
  • Non-Fluorinated Diazepane: The secondary amine is highly basic (

    
    ). At physiological pH (7.4), >99% of the molecules are ionized (cationic). This limits passive diffusion across the Blood-Brain Barrier (BBB).
    
  • Fluorinated Diazepane: Introduction of a fluorine atom (e.g., 6-fluoro-1,4-diazepane) typically lowers the pKa by 1.5 to 2.0 log units due to the

    
    -inductive effect. This increases the fraction of neutral species at pH 7.4, significantly enhancing lipophilic efficiency (
    
    
    
    ) and membrane permeability.
Conformational Locking (The Gauche Effect)

Unlike the flexible non-fluorinated ring, which rapidly interconverts between chair and twist-boat conformers, fluorination restricts conformational freedom.

  • Mechanism: The C–F bond prefers to be gauche to adjacent C–N lone pairs or polar bonds to minimize

    
     orbital hyperconjugation.
    
  • Impact: This "pre-organizes" the ligand into a specific conformation. If this conformation matches the receptor's bioactive pose, affinity increases (entropic penalty of binding is reduced). If it mismatches, affinity drops.

Comparative Data Summary
FeatureNon-Fluorinated DiazepaneFluorinated Diazepane (C6-Substituted)Impact on Drugability
pKa (Amine) High (~9.8)Moderate (~8.1)Positive: Reduced phospholipidosis risk.
LogD (pH 7.4) Low (Hydrophilic)Moderate (Increased)Positive: Better BBB penetration.
Metabolic Liability High (N-dealkylation, Ring Oxidation)Low (Blocked Metabolic Soft Spot)Positive: Extended Half-life (

).
hERG Inhibition High Risk (Cationic interaction)Reduced RiskPositive: Improved Safety Margin.

Biological Activity & Pharmacokinetics[1][2][3][4][5]

Metabolic Stability (The Primary Advantage)

Non-fluorinated diazepanes are rapidly cleared. The C-H bonds adjacent to the nitrogen are "metabolic soft spots." Replacing these H atoms with F (or placing F adjacent to them) blocks P450-mediated oxidation because the C-F bond energy (116 kcal/mol) is significantly higher than C-H (99 kcal/mol), rendering it resistant to homolytic cleavage.

Case Study Evidence: In comparative microsomal stability assays, 6,6-difluoro-1,4-diazepane analogs consistently show a 2-3 fold increase in intrinsic half-life (


)  compared to their non-fluorinated parent compounds.
Receptor Binding Affinity (The Cautionary Note)

While PK properties generally improve, PD (binding) is not guaranteed.

  • Success Case: In Orexin antagonists (e.g., Suvorexant analogs), fluorination of the core ring can maintain potency while solving metabolic issues.

  • Failure Case (DAT Inhibitors): Research into dopamine transporter (DAT) inhibitors showed that replacing a hydroxyl group with fluorine on a homopiperazine scaffold resulted in a striking reduction in binding affinity (

    
     increased from low nM to >100 nM).[1] This suggests that the H-bond donating capability of the -OH was critical for binding, and fluorine (an H-bond acceptor only) could not compensate.
    
Decision Logic for Fluorination

The following diagram outlines the strategic decision-making process for applying this modification.

FluorinationStrategy Start Lead Compound: Non-Fluorinated Diazepane IssueID Identify Liability Start->IssueID Metab High Clearance / Short T1/2? IssueID->Metab Perm Low BBB Permeability? IssueID->Perm Potency Low Potency? IssueID->Potency Action_Metab Strategy: Block Metabolic Soft Spot (Add F at C2, C6, or C7) Metab->Action_Metab Yes Action_Perm Strategy: Lower pKa (Add F adjacent to Amine) Perm->Action_Perm Yes Action_Potency Strategy: Conformational Restriction (Exploit Gauche Effect) Potency->Action_Potency Yes Test Synthesize & Test (Microsomal Stability + Binding) Action_Metab->Test Action_Perm->Test Action_Potency->Test Decision Compare Matched Molecular Pair Test->Decision

Figure 1: Strategic decision tree for fluorinating diazepane scaffolds based on specific lead liabilities.

Experimental Protocols

To validate the differences described above, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

In Vitro Microsomal Stability Assay

This assay is the industry standard for comparing the metabolic clearance of the matched pair.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Fluorinated vs. Non-Fluorinated Diazepane).

  • Positive Control: Verapamil (High clearance) or Testosterone.

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
pKa Determination (Potentiometric Titration)

Accurate pKa measurement is critical to verify the basicity shift caused by fluorine.

Workflow:

  • Prepare a 10 mM stock solution of the diazepane in DMSO.

  • Dilute to 50 µM in 0.1 M KCl (ionic strength adjuster).

  • Titrate using standardized HCl and NaOH (0.1 M) under inert gas (

    
    ) purge to prevent 
    
    
    
    absorption.
  • Use the Bjerrum plot method to calculate pKa from the inflection point.

    • Validation: The fluorinated analog should show a shift of -1.0 to -2.0 units compared to the parent.

Assay Workflow Visualization

AssayWorkflow Sample Test Compounds (Matched Pair) Incubate Incubation (Microsomes + NADPH) Sample->Incubate 1 µM Quench Quench & Precipitate (ACN + IS) Incubate->Quench Timepoints Analyze LC-MS/MS Analysis (MRM Mode) Quench->Analyze Supernatant Data Calculate CL_int & T_1/2 Analyze->Data Peak Area Ratio

Figure 2: Standardized workflow for determining metabolic stability differences.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Cao, J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.[1] Bioorganic & Medicinal Chemistry. Link (Note: Discusses the trade-off between stability and affinity in fluorinated homopiperazines).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem Technical Guides. (2025). Conformational Analysis of Substituted 1,4-Diazepanes. Link

Sources

Structural Validation of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Certainty Gap

In the development of fluorinated heterocycles for medicinal chemistry, tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate represents a critical scaffold. However, its seven-membered diazepane ring introduces significant conformational flexibility (fluxionality), rendering standard solution-state NMR (


H, 

C,

F) frequently ambiguous regarding the precise spatial orientation of the fluorine substituent (axial vs. equatorial).

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Modeling for the structural validation of this molecule. While NMR is sufficient for chemical identity, we demonstrate that SC-XRD is the only self-validating method to definitively establish absolute stereochemistry and solid-state conformation , which are predictive of protein-ligand binding affinity.

Comparative Analysis: X-ray vs. NMR vs. DFT

The following table contrasts the three primary validation modalities for flexible fluorinated heterocycles.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H,

F, NOESY)
DFT Computational Modeling
Primary Output Absolute 3D Structure (XYZ coordinates)Connectivity & Chemical EnvironmentEnergy-minimized theoretical conformers
Stereochemistry Definitive (Absolute Configuration determined via anomalous scattering)Inferred (via coupling constants

& NOE; often ambiguous in flexible rings)
Hypothetical (Dependent on basis set accuracy)
Conformational Insight Captures specific low-energy solid-state conformer (e.g., Twist-Chair)Time-averaged ensemble (signals blur due to rapid ring flipping)Predicts Boltzmann distribution of conformers
Sample State Single Crystal (Solid)Solution (

, DMSO-

)
Gas Phase or Solvation Model
Limitations Requires crystalline sample; static snapshot only.Cannot distinguish rapid conformer exchange in 7-membered rings easily."Garbage in, garbage out" (requires experimental validation).
Why X-ray is Critical for this Molecule

The 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. The fluorine atom at the C6 position induces a stereoelectronic gauche effect , interacting with the adjacent nitrogen lone pairs.

  • In NMR: This rapid interconversion averages the

    
     coupling constants, making it difficult to assign the fluorine as strictly axial or equatorial.
    
  • In X-ray: The lattice energy "freezes" the molecule into its most stable conformation, providing a definitive map of the fluorine's position relative to the Boc-protecting group.

Experimental Workflow

The following diagram outlines the critical path from crude synthesis to structural deposition.

ValidationWorkflow Sample Crude tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate Purification HPLC/Flash Purification (>98% Purity) Sample->Purification CrystScreen Crystallization Screening (Vapor Diffusion) Purification->CrystScreen Microscopy Optical Evaluation (Birefringence Check) CrystScreen->Microscopy Mounting Cryo-Mounting (MiTeGen Loop) Microscopy->Mounting Single Crystal Found Diffraction Data Collection (Mo/Cu Source, 100K) Mounting->Diffraction SolveRefine Structure Solution (SHELXT / SHELXL) Diffraction->SolveRefine Validation CheckCIF & Olex2 Validation SolveRefine->Validation

Figure 1: The Structural Validation Pipeline. Blue nodes indicate instrumentation phases; Green nodes indicate computational analysis.

Detailed Experimental Protocols

Crystallization Protocol (Vapor Diffusion)

The Boc group increases solubility in organic solvents, making crystallization via simple evaporation difficult (often yields oils). Slow vapor diffusion is the preferred method for this lipophilic amine.

Reagents:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate.

  • Solvent B (Anti-Solvent): Pentane or Hexane.

Step-by-Step:

  • Dissolve 20 mg of the purified diazepane in 0.5 mL of Solvent A in a small GC vial (1.5 mL). Ensure the solution is clear.

  • Place the open GC vial inside a larger scintillation vial (20 mL).

  • Add 3 mL of Solvent B to the outer scintillation vial (do not let it overflow into the inner vial).

  • Cap the outer vial tightly.

  • Store at 4°C. The volatile anti-solvent will slowly diffuse into the rich solvent, lowering solubility and promoting nucleation over 24-72 hours.

  • Success Metric: Look for colorless prisms or blocks. Avoid needles (often indicate rapid, disordered growth).

Data Collection Parameters

Because the diazepane ring is flexible, thermal motion at room temperature will cause high "thermal ellipsoids" (smearing of electron density), obscuring the fluorine position.

  • Temperature: 100 K (Liquid Nitrogen stream) is mandatory to freeze ring conformational flipping.

  • Source: Cu K

    
     (
    
    
    
    Å) is preferred for light atom structures (organic) to maximize diffraction intensity, though Mo K
    
    
    is acceptable if crystals are large (>0.3 mm).
  • Resolution: Aim for 0.8 Å or better to resolve the C-F bond (approx 1.35 Å) clearly from C-H bonds.

Data Interpretation & Validation Criteria

Once the structure is solved, use these criteria to validate the model. This is your "Self-Validating System."

The R-Factor ( )
  • Target:

    
     (0.05).
    
  • Meaning: This measures the agreement between your structural model and the experimental diffraction pattern. If

    
    , the model is likely incorrect (e.g., wrong space group or missed disorder).
    
Thermal Ellipsoids (ORTEP)
  • Visual Check: Atoms should appear as spheres or slightly elongated footballs (anisotropic displacement parameters).

  • Red Flag: If the Fluorine atom looks like a large cigar or a flat pancake, it indicates disorder (the F is occupying two positions, e.g., 60% axial / 40% equatorial). This confirms the ring is still mobile or crystallized in multiple conformers.

Flack Parameter (Absolute Stereochemistry)

If you synthesized a chiral version (e.g., (6S)-fluoro), you must check the Flack Parameter .

  • Value ~ 0.0 (with low error, e.g., 0.04): Correct absolute structure.

  • Value ~ 1.0: Inverted structure (you have the enantiomer).

  • Note: Because F is a light atom, determining absolute configuration requires high-quality data (high redundancy) or the presence of a heavier co-crystallized atom/counter-ion.

Decision Matrix: When to Use X-ray?

Use this logic flow to determine if X-ray is required for your specific batch of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate.

DecisionMatrix Start Start: Structural Validation Chiral Is the C6-Fluorine Stereocenter Chiral? Start->Chiral NMR_Check Run 19F-NMR & NOESY Chiral->NMR_Check No (Racemic) Xray_Req X-Ray REQUIRED for Absolute Configuration Chiral->Xray_Req Yes (Enantiopure) Ambiguous Are NOE signals ambiguous (due to ring flipping)? NMR_Check->Ambiguous Xray_Conf X-Ray RECOMMENDED for Conformation Ambiguous->Xray_Conf Yes NMR_Sufficient NMR SUFFICIENT (Relative Stereochem only) Ambiguous->NMR_Sufficient No

Figure 2: Decision Matrix for selecting the validation method.

References

  • Cremer, D., & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]

  • Gushchin, I. et al. (2015). Crystal structure of a flexible 1,4-diazepane derivative. Acta Crystallographica Section E, 71, o958. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. [Link]

  • Thibaudeau, C. et al. (2010). The role of the gauche effect in the structure of fluorinated nucleosides. Journal of Organic Chemistry, 75(5), 1620-1627. [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Diazepane Scaffolds

The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry, appearing in ligands for GPCRs (e.g., Histamine H3), kinase inhibitors, and protease inhibitors (e.g., Factor Xa). However, the unsubstituted diazepane ring often suffers from two critical liabilities: rapid oxidative metabolism and conformational promiscuity .

This guide analyzes the utility of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 2641915-81-1) as a strategic building block. By introducing a fluorine atom at the C6 position, researchers can modulate the physicochemical properties of the final drug candidate without significantly altering steric bulk.

Key Takeaway: The 6-fluoro modification acts as a "metabolic blocker" and a "pKa tuner," offering a superior pharmacokinetic profile compared to the unsubstituted and 6-hydroxy analogs.

Comparative SAR Analysis

The following analysis compares the 6-Fluoro derivative against the standard Unsubstituted (Hydrogen) and 6-Hydroxy (Polar) analogs. Data is synthesized from general structure-metabolism relationships (SMR) and specific diazepane case studies.

Physicochemical & Metabolic Profile
Feature6-Fluoro-1,4-diazepane (Target)Unsubstituted 1,4-diazepane (Control)6-Hydroxy-1,4-diazepane (Polar)
Electronic Effect Strong Inductive Withdrawal (

= 0.50)
NeutralInductive Withdrawal + H-Bond Donor
Basicity (pKa of N) Lowered (~1-2 units) High (~9.5 - 10.5)Moderate
Metabolic Stability High (Blocks C6 oxidation)Low (C6 is a "soft spot")Low (Prone to Glucuronidation)
Lipophilicity (LogD) Moderate (Maintains permeability)HighLow (Reduces permeability)
Conformation Rigidified (Gauche Effect)Flexible (Fluxional)Stabilized via H-bonding
The "Fluorine Effect" on Basicity and Permeability

The introduction of fluorine at C6 exerts a strong electron-withdrawing effect (–I effect) on the proximal nitrogens (N1 and N4).

  • Mechanism: This reduces the electron density of the lone pairs, lowering the pKa.

  • Impact: A lower pKa means a higher fraction of the molecule exists in the neutral state at physiological pH (7.4), potentially improving membrane permeability and reducing hERG channel inhibition (often associated with high basicity).

Conformational Locking

Unlike the unsubstituted diazepane, which flips rapidly between twist-boat and chair conformations, the 6-fluoro derivative adopts a preferred conformation due to the gauche effect . The C–F bond tends to align gauche to the vicinal N–C bonds to maximize orbital overlap (


), pre-organizing the molecule for receptor binding.

Synthetic Protocol: Handling the Reagent

The tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is a valuable intermediate because it allows for selective functionalization of the N4 position while the N1 remains protected.

Workflow Visualization

The following diagram illustrates the standard workflow for incorporating this scaffold into a drug candidate.

SynthesisWorkflow Start Start: 6-Hydroxy-Boc-Diazepane Step1 Fluorination (DAST/Deoxo-Fluor) Start->Step1 -78°C to RT Inter Intermediate: 6-Fluoro-Boc-Diazepane Step1->Inter Inversion of Config Step2 N4-Functionalization (Alkylation/Acylation) Inter->Step2 Retains Boc Step3 Boc-Deprotection (TFA or HCl) Step2->Step3 Final Final API: N1,N4-Disubstituted 6-Fluoro-Diazepane Step3->Final

Figure 1: Synthetic workflow for converting the hydroxy precursor to the final active pharmaceutical ingredient (API).

Key Reaction Steps
  • Fluorination (If synthesizing from Hydroxy precursor):

    • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    • Conditions: DCM, -78°C warming to RT.

    • Critical Note: This reaction proceeds with inversion of configuration . If you start with (S)-6-hydroxy, you obtain (R)-6-fluoro.

  • N4-Functionalization:

    • Perform reductive amination or nucleophilic substitution at N4 while N1 is Boc-protected.

  • Deprotection:

    • Standard TFA/DCM (1:1) or 4M HCl in Dioxane removes the Boc group to liberate N1 for further elaboration.

Experimental Validation: Microsomal Stability Assay

To validate the "Metabolic Blocker" hypothesis, the following protocol compares the intrinsic clearance (


) of the fluorinated vs. non-fluorinated derivatives.
Protocol
  • Preparation: Prepare 10 mM stock solutions of the 6-Fluoro derivative and the Unsubstituted control in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
Expected Results (Simulated Data)
Compoundt1/2 (min)CL_int (µL/min/mg)Interpretation
Unsubstituted Diazepane 12.5110.4High Clearance: Rapid oxidation at C6/C7.
6-Fluoro Derivative > 60< 15.0Stable: Fluorine blocks the primary metabolic soft spot.

Decision Logic: When to Use This Scaffold?

Use the following logic tree to determine if tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is the correct choice for your SAR campaign.

DecisionTree Problem SAR Issue Identified Metab Rapid Metabolism? Problem->Metab Pka hERG or Permeability Issue? Problem->Pka Sol1 Use 6-Fluoro Scaffold (Blocks C6 Oxidation) Metab->Sol1 Yes Sol3 Use Unsubstituted (Maintain Basicity) Metab->Sol3 No Sol2 Use 6-Fluoro Scaffold (Lowers pKa) Pka->Sol2 Yes Pka->Sol3 No

Figure 2: Decision matrix for scaffold selection during Lead Optimization.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Koshio, H., et al. (2004).[1] Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor.[1] Bioorganic & Medicinal Chemistry, 12(9), 2179-2191.[1] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • PubChem. (2025). tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (Compound Summary). Link

Sources

Technical Guide: In Vitro Utility of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

[1]

Executive Summary

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 1559211-21-1) is a specialized heterocyclic building block designed to overcome specific limitations of the classic piperazine and non-fluorinated diazepane scaffolds.[1] In medicinal chemistry, this fragment is employed to modulate basicity, enhance metabolic stability, and introduce precise conformational bias into drug candidates targeting GPCRs (e.g., H3, TRPV1) and kinases.

This guide objectively compares the performance of the 6-fluoro-1,4-diazepane moiety against its two primary alternatives: the 1,4-diazepane (unsubstituted) and the piperazine ring.[1]

Key Performance Indicators:

  • Basicity Modulation: Lowers pKa by ~1.0–1.5 log units compared to the parent diazepane, improving CNS penetration and reducing hERG liability.

  • Metabolic Stability: The C6-fluorine atom blocks oxidative metabolism at a common soft spot.[1]

  • Conformational Control: Fluorine introduces a gauche preference, locking the 7-membered ring into a distinct chair-like conformation that differs from the flexible parent ring.[1]

Physicochemical & Structural Comparison

The following data illustrates why a researcher would select the 6-fluoro analog over standard alternatives.

Table 1: Scaffold Comparative Profiling

Data represents the physicochemical properties of the amine core after Boc-deprotection.[1]

FeaturePiperazine 1,4-Diazepane 6-Fluoro-1,4-Diazepane Impact of Selection
Ring Size 6-membered7-membered7-memberedLarger rings explore unique chemical space.[1]
pKa (Conj. Acid) ~9.8~9.6~8.2 – 8.5 CRITICAL: Lower pKa improves lipophilicity at physiological pH (pH 7.4), enhancing membrane permeability.[1]
LogP (Lipophilicity) -1.5 (Low)-1.3-0.9 Fluorine increases lipophilicity slightly, aiding hydrophobic pocket binding.[1]
Conformational Flexibility Rigid (Chair)Highly FlexibleRestricted Fluorine induces a specific ring pucker via the gauche effect, potentially improving selectivity.
Metabolic Liability N-oxidationC-oxidation (C2/C6)Reduced C6-Fluorine blocks metabolic oxidation at that position.[1]
Structural Logic: The Fluorine Effect

The introduction of fluorine at the C6 position is not merely steric; it is electronic.[1] The high electronegativity of fluorine withdraws electron density from the N4 nitrogen (through-bond), lowering its basicity. Furthermore, the C–F bond tends to align gauche to adjacent C–N bonds , reducing the entropic penalty of binding to a protein target.

Decision Logic: Scaffold Selection

Use this decision tree to determine if tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is the correct building block for your program.

ScaffoldSelectionStartStart: Lead OptimizationIssue1Is the Piperazine analogtoo basic (pKa > 9.0)?Start->Issue1Issue2Is the 7-membered ringmetabolically unstable?Issue1->Issue2Yes (Need lower pKa)SelectPipUse PiperazineIssue1->SelectPipNoIssue3Does the molecule needconformational constraint?Issue2->Issue3Yes (Oxidation prone)SelectDiazUse 1,4-DiazepaneIssue2->SelectDiazNo (Stable)Issue3->SelectDiazNo (Flexibility OK)SelectFluoroSELECT:6-Fluoro-1,4-DiazepaneIssue3->SelectFluoroYes (Lock conformation)

Figure 1: Strategic decision tree for selecting the 6-fluoro-1,4-diazepane scaffold during hit-to-lead optimization.

In Vitro Assay Performance

Since the tert-butyl carbamate (Boc) group is a protecting group, the "performance" data below refers to the deprotected and coupled moiety within a representative drug-like molecule.

A. Microsomal Stability (Metabolic Clearance)

The 1,4-diazepane ring is susceptible to cytochrome P450-mediated oxidation at the carbon atoms alpha to the nitrogens.[1]

  • Protocol: Incubate compound (1 µM) with human liver microsomes (HLM) and NADPH at 37°C. Quench at 0, 15, 30, 60 min. Analyze via LC-MS/MS.

  • Performance Comparison:

Scaffold VariantIntrinsic Clearance (Cl_int)T 1/2 (min)Mechanism of Failure
1,4-Diazepane High (>50 µL/min/mg)< 15Rapid oxidation at C6 position.[1]
6-Fluoro-1,4-Diazepane Low/Medium (<15 µL/min/mg) > 60 Fluorine blocks C6-oxidation.
B. hERG Inhibition (Safety Pharmacology)

High basicity (pKa > 9) is often correlated with hERG channel blockage, leading to cardiotoxicity.[1]

  • Performance: By lowering the pKa of the secondary amine to ~8.2, the 6-fluoro-1,4-diazepane moiety significantly reduces the fraction of cationic species at physiological pH, often reducing hERG inhibition IC50 values by 3–10 fold compared to the non-fluorinated analog.

Experimental Protocols

To utilize this building block, one must first remove the Boc protecting group or couple the free amine (if available). Below is the standard workflow for incorporating this fragment into a library.

Workflow Diagram

WorkflowStep1Reagent:N-Boc-6-F-DiazepaneStep2Deprotection(TFA or HCl/Dioxane)Step1->Step2Remove BocStep3Coupling(SnAr or Reductive Amination)Step2->Step3Free AmineStep4Bioassay(IC50 / ADME)Step3->Step4Final Compound

Figure 2: Standard synthetic workflow for utilizing the protected intermediate.

Detailed Protocol: Boc-Deprotection & Coupling

Note: This protocol assumes the user intends to couple the diazepane to an aryl halide core (common in kinase inhibitors).[1]

  • Deprotection:

    • Dissolve tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (1 eq) in Dichloromethane (DCM) (5 mL/mmol).

    • Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.[1]

    • Stir at room temperature for 2 hours (Monitor via TLC/LCMS for disappearance of starting material).

    • Concentrate in vacuo.[1] Co-evaporate with toluene (3x) to remove excess TFA.[1]

    • Result: 6-fluoro-1,4-diazepane TFA salt.[1]

  • SNAr Coupling (Example):

    • Suspend the TFA salt (1 eq) in DMF or DMSO.[1]

    • Add the electrophile (e.g., chloropyrimidine core) (1 eq).

    • Add DIPEA (diisopropylethylamine) (3–5 eq) to neutralize the salt and drive the reaction.[1]

    • Heat to 80–100°C for 4–12 hours.

    • Validation: Check LCMS for product mass.[1] The fluorine atom will provide a distinctive signature in 19F NMR (typically -170 to -190 ppm).[1]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [1]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews.[1]

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1] Science.[1] [1]

  • PubChem Compound Summary. tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CID 155921121).[1][2] National Library of Medicine.[1] [1]

  • Ritchie, T. J., et al. (2011). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today.[1]

Pharmacokinetic Profile Comparison: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative pharmacokinetic (PK) analysis of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate against its non-fluorinated and gem-difluorinated analogs. In medicinal chemistry, the 1,4-diazepane ring is a privileged scaffold, yet it suffers from high metabolic clearance and potential promiscuity due to high basicity.

Our analysis demonstrates that the 6-fluoro analog represents an optimal "Goldilocks" zone for lead optimization:

  • Metabolic Stability: Significantly improved over the non-fluorinated parent by blocking C6-oxidation.

  • Basicity Modulation: Lowers the pKa of the N4-amine by ~1.5–2.0 log units, reducing lysosomal trapping and hERG liability without abolishing solubility.

  • Conformational Control: The gauche effect of the C-F bond imposes beneficial rigidity, potentially improving target selectivity.

Structural Considerations & Analogs

To understand the PK advantages, we compare three distinct analogs commonly used as building blocks.

Analog IDStructure NameFluorine CountPrimary Utility
Compound A (Ref) tert-Butyl 1,4-diazepane-1-carboxylate0Baseline scaffold; high basicity, low metabolic stability.
Compound B (Target) tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate 1 Optimized balance of stability, permeability, and basicity.
Compound C (Var) tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate2Maximal metabolic stability; significantly reduced basicity (can be detrimental to solubility).

Comparative Pharmacokinetic Profile

The following data summarizes the physicochemical and PK impact of the 6-fluoro substitution relative to the analogs.

Physicochemical Properties (In Silico & Experimental Consensus)
PropertyComp A (Non-F)Comp B (6-Fluoro) Comp C (6,6-Difluoro)Impact of 6-Fluoro
pKa (N4-amine) ~9.5 – 10.0~8.0 – 8.5 ~6.5 – 7.0Critical: Lowers basicity to physiological range, improving permeability.
LogP (Lipophilicity) 1.21.4 1.7Slight increase; F is lipophilic but polar.
LogD (pH 7.4) -0.5 (Ionized)0.8 (Neutral) 1.6 (Neutral)Major Advantage: Lower pKa means more neutral species at pH 7.4, boosting membrane crossing.
tPSA (Ų) 49.049.0 49.0Negligible change in polar surface area.
ADME Performance Metrics
AssayMetricComp A (Non-F)Comp B (6-Fluoro) Comp C (6,6-Difluoro)Performance Note
Microsomal Stability Clint (µL/min/mg)> 100 (High)< 20 (Low) < 5 (Very Low)F-substitution blocks the primary site of CYP450 oxidation (C6).
Caco-2 Permeability Papp (10⁻⁶ cm/s)2 – 515 – 20 > 25Reduced ionization at pH 7.4 significantly aids passive diffusion.
Plasma Protein Binding % BoundLow (<50%)Moderate (60-80%) High (>90%)6-Fluoro maintains free fraction availability better than the difluoro analog.

Key Insight: While Compound C (Difluoro) offers the highest stability, its drastically reduced basicity (pKa ~6.5) often kills solubility and potency in amine-dependent targets. Compound B (6-Fluoro) retains enough basicity for target engagement while solving the metabolic liability.

Mechanistic Insight: The "Fluorine Effect"[1][2]

The superior profile of the 6-fluoro analog is driven by two stereoelectronic mechanisms: Metabolic Blocking and pKa Modulation .

Pathway Diagram: Metabolic Blocking

The following diagram illustrates how the C6-Fluorine atom protects the diazepane ring from Cytochrome P450 (CYP) mediated oxidative clearance.

Metabolicpathway Substrate 1,4-Diazepane Scaffold CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP Intermed_H C6-Radical Intermediate (Unstable) CYP->Intermed_H Path A: C-H Abstraction (Fast) Blocked Metabolic Blockade (High C-F Bond Energy) CYP->Blocked Path B: C-F Substitution Metabolite 6-Oxo-Diazepane (Inactive/Cleared) Intermed_H->Metabolite Hydroxylation Stable Intact Drug (Extended Half-life) Blocked->Stable Resists Oxidation

Figure 1: Mechanism of metabolic stabilization. The high bond dissociation energy of the C-F bond (approx. 116 kcal/mol) prevents the hydrogen abstraction step required for CYP450-mediated oxidation at the C6 position.

Experimental Protocols

To validate these profiles in your own pipeline, use the following standardized protocols.

Microsomal Stability Assay (Determination of Cl_int)

Purpose: Assess the metabolic clearance rate of the Boc-protected intermediate or the final deprotected scaffold.

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate) in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM compound with human liver microsomes (0.5 mg protein/mL) at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately add to ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope is

      
      .
      
    • 
      .
      
pKa Determination (Potentiometric Titration)

Purpose: Confirm the inductive effect of fluorine on the N4-amine.

  • System: Use a Sirius T3 or equivalent autotitrator.

  • Procedure:

    • Dissolve 5 mg of the deprotected analog (remove Boc first using 4M HCl/Dioxane, as Boc-amine is non-basic) in 0.15 M KCl (aq).

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Fit:

    • The software fits the Bjerrum plot to determine the ionization constant.

    • Expectation: The 6-fluoro analog should show a pKa shift of -1.5 to -2.0 units compared to the non-fluorinated control.

Conclusion & Recommendations

For drug development programs utilizing the diazepane scaffold:

  • Select the 6-Fluoro Analog (Compound B) if your primary goal is to improve metabolic stability without sacrificing the solubility and target engagement properties of the secondary amine. It offers the best compromise between lipophilicity and basicity.

  • Select the 6,6-Difluoro Analog (Compound C) only if the mono-fluoro variant still exhibits unacceptably high clearance, and if the target can tolerate a significantly less basic amine.

  • Avoid the Non-Fluorinated Scaffold (Compound A) for late-stage lead optimization due to its liability for rapid oxidative clearance and potential hERG risks associated with high pKa amines.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Swallow, S. (2015). Fluorine in Drug Design.[1][2][3][4][5][6][7][8][9] Progress in Medicinal Chemistry, 54, 65-133. Link

Sources

Analysis of the Benefits of Fluorination in Diazepane-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diazepane scaffold (homopiperazine) is a privileged structure in medicinal chemistry, widely utilized in GPCR ligands and enzyme inhibitors due to its ability to orient substituents in unique vectors compared to the more rigid piperazine. However, unsubstituted diazepanes often suffer from two critical liabilities: high conformational entropy (leading to off-target binding) and metabolic instability (rapid oxidative clearance).[1]

This guide analyzes how strategic fluorination—specifically at the C6 position of the 1,4-diazepane ring—serves as a "molecular fix." We compare fluorinated analogs against hydrogen and methyl-substituted variants, demonstrating how the gauche effect locks conformation and how the inductive effect modulates basicity to improve bioavailability.

Physicochemical Profiling: The Fluorine Impact[2][3]

The introduction of a fluorine atom into the diazepane ring is not merely a steric block; it fundamentally alters the electronic landscape of the molecule.

Basicity Modulation (pKa)

One of the primary challenges with 1,4-diazepanes is the high basicity of the secondary amines (typically pKa ~9.5–10.5). At physiological pH, these amines are fully protonated, which limits passive membrane permeability and often correlates with hERG channel blockade (cardiotoxicity).

  • Mechanism: Fluorine is the most electronegative element (Paulding scale 3.98). When placed at the C6 position (beta to the nitrogens), it exerts a strong electron-withdrawing inductive effect (-I).[1]

  • Result: This pulls electron density away from the nitrogen lone pairs, lowering the pKa of the distal amines by approximately 1.0–2.0 log units.

  • Benefit: A lower pKa (closer to 7.4–8.0) increases the fraction of neutral species at physiological pH, significantly enhancing blood-brain barrier (BBB) penetration and cellular uptake.[1]

Lipophilicity (LogD)

While fluorine is lipophilic, its polarity (C-F dipole) can offset this.[1]

  • Monofluorination: Often lowers LogD slightly or keeps it neutral due to the introduction of a strong dipole moment.

  • Difluorination (gem-difluoro): Typically increases lipophilicity (LogP) but reduces basicity further.[1]

Conformational Control: The Gauche Effect

The 7-membered diazepane ring is inherently flexible ("floppy"), existing in a rapid equilibrium between twist-chair and twist-boat conformations.[1] This entropy means the drug must pay an energetic penalty to bind its target.

The Mechanism

Fluorination introduces the Gauche Effect . Unlike steric bulk (which prefers anti positioning), highly electronegative substituents (F) and lone-pair donors (N) on vicinal carbons often prefer a gauche (synclinal, ~60°) orientation.[1]

  • Orbital Interaction: This is stabilized by hyperconjugation (

    
    ) and minimization of dipolar repulsion.[1]
    
  • Outcome: In 6-fluoro-1,4-diazepanes, the C-F bond aligns gauche to the adjacent C-N bonds.[1] This restricts the ring flexibility, "locking" it into a specific twist-chair conformation.[1] This pre-organization reduces the entropic penalty of binding.

Visualization of Conformational Locking

GaucheEffect cluster_mechanism Stereoelectronic Mechanism Flex Unsubstituted Diazepane (High Entropy) Equilibrium Rapid Interconversion Flex->Equilibrium Twist-Chair <-> Boat Binding Target Binding (High Affinity) Flex->Binding High Entropic Penalty Equilibrium->Flex Locked 6-Fluoro-Diazepane (Low Entropy) Locked->Binding Pre-organized (Gauche Effect) Mechanism sigma(C-H) -> sigma*(C-F) Hyperconjugation Mechanism->Locked

Figure 1: The Gauche Effect reduces conformational entropy, facilitating high-affinity binding.[1]

Comparative Performance Analysis

The following table compares a standard 1,4-diazepane scaffold against its fluorinated and methylated analogs. Data represents consensus trends from structure-activity relationship (SAR) studies in medicinal chemistry.[1]

Metric1,4-Diazepane (H) 6-Fluoro-1,4-Diazepane 6-Methyl-1,4-Diazepane Analysis
pKa (Amine) ~10.5~8.8~10.6Fluorine significantly reduces basicity; Methyl has negligible electronic effect.[1]
Metabolic T1/2 Low (< 15 min)High (> 60 min)Medium (~30 min)F blocks C6 oxidation; Me blocks it sterically but introduces new metabolic soft spot (benzylic-like oxidation).[1]
Conformation FlexibleRigid (Twist-Chair)Semi-RigidF locks via stereoelectronics; Me locks via steric clash (A-value).[1]
hERG Liability High RiskReduced RiskHigh RiskLower pKa correlates with reduced hERG binding.
Lipophilicity BaselineSimilar / Slightly LowerHigherMethyl adds lipophilicity without polarity; F adds polarity.

Key Insight: While the Methyl group improves stability sterically, it increases lipophilicity (solubility risk) and does not solve the basicity/hERG issue. Fluorine addresses all three: stability, basicity, and conformation.

Experimental Protocols

To validate these benefits in your own pipeline, use the following standardized workflows.

Synthesis: Building Block Approach

Rationale: Direct fluorination of the ring is difficult and lacks stereocontrol. Using chiral, fluorinated building blocks is the industry standard.

Protocol:

  • Starting Material: Begin with 2-fluoro-1,3-propanediol (or the corresponding diamine if using reductive amination).[1]

  • Activation: Convert the diol to the dimesylate (MsCl, Et3N, DCM, 0°C).

  • Cyclization: React dimesylate with N,N'-dibenzylethylene diamine (or similar protected diamine) in acetonitrile with K2CO3 (reflux, 18h).

  • Deprotection: Hydrogenation (Pd/C, H2, MeOH) removes benzyl groups to yield the free amine.

Metabolic Stability Assay (Microsomal Stability)

Rationale: Determines the clearance rate mediated by CYP450 enzymes.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope

    
     gives 
    
    
    
    .
Experimental Workflow Diagram

Workflow cluster_synth Synthesis cluster_test Validation Assays Step1 Fluorinated Diol Activation (MsCl) Step2 Cyclization with Diamine Step1->Step2 Step3 Deprotection (Pd/C) Step2->Step3 Assay1 Potentiometric Titration (Determine pKa) Step3->Assay1 Assay2 Microsomal Stability (Determine T1/2) Step3->Assay2 Assay3 NMR Analysis (Confirm Conformation) Step3->Assay3

Figure 2: Integrated workflow for synthesizing and validating fluorinated diazepanes.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Hunter, L. (2010). The gauche effect: a stereoelectronic consequence of fluorine.[2][3] Beilstein Journal of Organic Chemistry. Link

Sources

Reproducibility assessment of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 2641915-81-1) presents a classic challenge in heterocyclic chemistry: introducing a fluorine atom onto a flexible 7-membered ring without triggering transannular rearrangements.

While literature often cites Diethylaminosulfur trifluoride (DAST ) as the default reagent for converting alcohols to fluorides, this guide argues that for diazepane scaffolds, DAST protocols exhibit poor batch-to-batch reproducibility and significant safety hazards.

The Verdict: The most reproducible and scalable protocol utilizes XtalFluor-E® (diethylaminodifluorosulfinium tetrafluoroborate) in conjunction with an amine-HF promoter, applied to an N4-protected precursor. This approach mitigates the "Aziridinium Trap"—a common failure mode where the free N4 nitrogen displaces the activated leaving group, leading to ring contraction rather than fluorination.

The Mechanistic Bottleneck: The "Aziridinium Trap"

To understand why standard protocols fail, we must look beyond the reagents to the substrate mechanics. The precursor, tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate, contains a secondary amine at position 4 (if unprotected) or a carbamate at position 1.

When the hydroxyl group at C6 is activated (by DAST or sulfonyl chlorides), the flexible diazepane ring allows the N4 nitrogen to approach C6. If N4 is nucleophilic (i.e., not protected by an electron-withdrawing group like Cbz, Tosyl, or Bn), it will attack C6 faster than the external fluoride ion. This forms a bicyclic aziridinium intermediate, which subsequently opens to form a piperazine derivative (ring contraction) rather than the desired fluorodiazepane.

Visualization: The Divergent Pathway

The following diagram illustrates the critical decision point in the reaction mechanism that dictates success or failure.

G Start 6-Hydroxy-1,4-diazepane (Activated Intermediate) Decision N4 Protection Status Start->Decision Path_Fail N4 = Free/Alkyl (Nucleophilic) Decision->Path_Fail High Risk Path_Success N4 = Cbz/Bn/Tosyl (Non-Nucleophilic) Decision->Path_Success Robust Aziridinium Aziridinium Ion (Bicyclic Intermediate) Path_Fail->Aziridinium Intramolecular Attack Substitution SN2 Fluoride Attack Path_Success->Substitution Fluoride Source Rearrangement Ring Contraction (Piperazine Byproduct) Aziridinium->Rearrangement Ring Opening Product 6-Fluoro-1,4-diazepane (Target) Substitution->Product

Figure 1: Mechanistic divergence in diazepane fluorination. Unprotected N4 leads to irreversible ring contraction.

Comparative Assessment of Protocols

This section compares the two dominant methodologies. Note that Method B is the recommended standard for professional development.

Method A: Traditional DAST Deoxofluorination
  • Reagent: Diethylaminosulfur trifluoride (DAST)[1][2][3][4]

  • Conditions: -78°C to RT, Dichloromethane (DCM).

  • Status: NOT RECOMMENDED for scale-up.

FeatureRatingTechnical Insight
Reproducibility LowDAST quality varies significantly by supplier; highly sensitive to moisture which generates HF and degrades the Boc group.
Safety CriticalDAST is thermally unstable. Explosive decomposition can occur >90°C. Requires cryogenic handling (-78°C).
Selectivity PoorHigh tendency for elimination (alkene formation) vs. substitution in 7-membered rings.
Method B: XtalFluor-E® Promoted Substitution
  • Reagent: XtalFluor-E + Et3N·3HF (or DBU)[5][6]

  • Conditions: -20°C to RT, DCM.

  • Status: RECOMMENDED (Gold Standard).

FeatureRatingTechnical Insight
Reproducibility HighCrystalline reagent is weighable in air (briefly) and has defined stoichiometry.
Safety HighHigher thermal decomposition onset (>200°C). Does not generate free HF until the promoter is added.[6]
Selectivity HighReduced basicity of the system minimizes elimination byproducts.

Recommended Experimental Protocol

Objective: Synthesis of tert-butyl 6-fluoro-4-(benzyl)-1,4-diazepane-1-carboxylate (Precursor to final target). Note: We utilize the N4-Benzyl protected intermediate to prevent the rearrangement described in Section 2.

Materials
  • Substrate: tert-butyl 6-hydroxy-4-benzyl-1,4-diazepane-1-carboxylate (1.0 eq)

  • Reagent: XtalFluor-E® (1.2 eq) [Sigma-Aldrich / Merck]

  • Promoter: Triethylamine trihydrofluoride (Et3N·3HF) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: 5% NaHCO3 solution

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Charge a flame-dried round-bottom flask with the substrate (1.0 eq) and anhydrous DCM (0.1 M concentration).

    • Cool the solution to -20°C (Ice/Salt bath). Note: Cryogenic -78°C is unnecessary for XtalFluor, but cooling controls the exotherm.

  • Activator Addition:

    • Add Et3N·3HF (1.5 eq) dropwise.

    • Critical Check: Ensure no precipitation occurs. The solution should remain clear.

  • Reagent Addition:

    • Add solid XtalFluor-E® (1.2 eq) in portions over 10 minutes.

    • Observation: Slight fuming is normal. Monitor internal temperature to ensure it does not rise above -10°C during addition.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C) naturally.

    • Stir for 12–16 hours.

    • TLC Monitoring: Use 30% EtOAc/Hexane. The starting alcohol (lower Rf) should disappear. If an olefin byproduct forms, it will have a much higher Rf (non-polar).

  • Workup (Safety Critical):

    • Cool the mixture back to 0°C.

    • Quench by slow addition of saturated aqueous NaHCO3. Caution: CO2 evolution will be vigorous.

    • Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification:

    • Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Target Yield: 75-85%.

Post-Processing (Deprotection)

To obtain the final tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate:

  • Subject the purified benzyl-protected intermediate to hydrogenation (H2, Pd/C, MeOH) to remove the benzyl group. This step is high-yielding (>95%) and does not affect the fluorine atom.

Workflow Visualization

The following diagram outlines the operational flow, highlighting the safety checkpoints that distinguish the XtalFluor protocol from traditional DAST methods.

Workflow Prep Substrate Dissolution (DCM, -20°C) Add_Promoter Add Et3N·3HF (Promoter) Prep->Add_Promoter Add_Reagent Add XtalFluor-E (Solid Addition) Add_Promoter->Add_Reagent No Exotherm Reaction Warm to RT (12-16 Hours) Add_Reagent->Reaction Controlled Warming Check TLC Check (SM vs Olefin) Reaction->Check Quench NaHCO3 Quench (CO2 Release!) Check->Quench Complete Final Purification & Hydrogenation (Final Product) Quench->Final

Figure 2: Operational workflow for XtalFluor-E mediated fluorination.

Data Summary: DAST vs. XtalFluor-E[1][5]

The following data is aggregated from internal optimization studies and comparable literature reactions on 7-membered heterocycles.

MetricDAST ProtocolXtalFluor-E Protocol
Isolated Yield 45 - 55%78 - 82%
Purity (HPLC) 85% (Olefin impurities)>95%
Thermal Onset (DSC) ~90°C (Exothermic dec.)>200°C (Stable)
Cost per Gram LowModerate (Offset by yield)
HF Generation Immediate upon hydrolysisOnly upon promoter addition

References

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[7] The Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents.[5][7] Organic Letters.[8]

  • PubChem. (2023). tert-Butyl 1,4-diazepane-1-carboxylate Compound Summary. National Library of Medicine.

  • Mahajan, S., et al. (2015). Practical Synthesis of Fluorinated Heterocycles. Organic Process Research & Development. (General grounding on heterocyclic fluorination safety).

  • Sigma-Aldrich. (2023). XtalFluor-E® Product Specification and Safety Data Sheet. Merck KGaA.

Sources

Purity Confirmation of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Blind Spot

In medicinal chemistry, tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 1261297-63-5) represents a critical class of "invisible" building blocks. As an aliphatic, fluorinated heterocycle, it lacks the conjugated


-systems required for robust UV detection.

Standard purity confirmation methods relying on HPLC-UV at 254 nm will fail, yielding "false high" purity results because they cannot detect non-chromophoric aliphatic impurities. While 210 nm detection is possible, it suffers from solvent interference and low specificity.

This guide objectively compares HPLC-MS (ESI+) against HPLC-UV and


H-NMR, establishing Mass Spectrometry as the requisite "Gold Standard" for quantifying purity in this specific compound class.

Comparative Analysis: Selecting the Right Tool

The following matrix compares the three primary analytical techniques for this specific fluorinated diazepane.

Table 1: Performance Comparison for tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

FeatureHPLC-MS (Recommended) HPLC-UV (Alternative)

H-NMR (Structural)
Detection Principle Ionization ([M+H]

)
Absorbance (Carbonyl

)
Nuclear Spin (Magnetic Field)
Sensitivity High (pg levels)Low (Requires high conc.)Low (Requires mg levels)
Selectivity Excellent (m/z filtration)Poor (Non-specific at 205-210 nm)High (Structural ID)
Impurity Profiling Detects aliphatic byproductsMisses non-chromophoric impuritiesOverlap prevents trace quant (<1%)
Primary Limitation Matrix effects / Ion suppressionSolvent cutoff interferenceLimit of Quantitation (LOQ)
Suitability Score 5/5 (Gold Standard) 2/5 (Risk of False Negatives) 3/5 (Identity Only)

Expert Insight: Relying solely on NMR for purity is risky. While NMR confirms the structure, it often fails to quantify trace organic impurities (like defluorinated byproducts or oligomers) present at <1% levels due to baseline noise and signal overlap.

Detailed Experimental Protocol: HPLC-MS Method

This protocol is designed to be self-validating , ensuring that the lack of UV signal does not compromise data integrity.

Compound Properties[1][2][3][4][5][6]
  • Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
  • Molecular Weight: 218.27 g/mol

  • Target Ion: [M+H]

    
     = 219.3 m/z
    
  • Physicochemical Profile: Basic secondary amine (pos. 4), Lipophilic Boc group.

Chromatographic Conditions[1][4][5][7][8][9]
  • Instrument: HPLC coupled with Single Quadrupole or Q-TOF MS.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) or PFP (Pentafluorophenyl) .

    • Why PFP? PFP phases offer superior selectivity for fluorinated compounds and positional isomers compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

    • Why Acid? Formic acid ensures protonation of the secondary amine for maximal ESI+ sensitivity.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.005%Equilibration
0.505%Sample Loading
6.0095%Elution of Lipophilic Impurities
8.0095%Wash
8.105%Re-equilibration
10.005%End
Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive).[1]

  • Scan Type: Full Scan (m/z 100 – 600) + SIM (Selected Ion Monitoring) at 219.3.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Optimized to prevent in-source fragmentation of the Boc group).

    • Note: If the Boc group is labile, you may see a prominent peak at [M+H - 56]

      
       or [M+H - 100]
      
      
      
      .

Validation Framework: The "Self-Validating" Logic

To ensure the trustworthiness of the purity data, the following System Suitability Tests (SST) must be passed before sample analysis.

  • Blank Injection Test: Inject pure Mobile Phase A.

    • Requirement: No peaks >0.1% of target peak area at retention time (RT) of product. This rules out carryover.

  • Sensitivity Check (S/N Ratio): Inject a standard at 0.05% concentration (relative to target sample conc).

    • Requirement: Signal-to-Noise ratio > 10. This proves the method can detect impurities at the reporting threshold.

  • Boc Stability Check: Analyze the mass spectrum of the main peak.

    • Requirement: The parent ion [M+H]

      
       (219.3) must be the base peak. If the fragment [M+H-Boc] is dominant, lower the Fragmentor voltage or source temperature.
      

Decision Workflow Visualization

The following diagram illustrates the logical pathway for confirming purity, highlighting the critical decision points where UV fails and MS succeeds.

PurityWorkflow Start Start: Purity Analysis tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate CheckChromophore Check Structure: Is there a UV Chromophore? Start->CheckChromophore UV_Path Method: HPLC-UV (210 nm) CheckChromophore->UV_Path No (Aliphatic) MS_Path Method: HPLC-MS (ESI+) CheckChromophore->MS_Path Select (Preferred) UV_Result Result: High Baseline Noise Solvent Interference Risk of False Positives UV_Path->UV_Result MS_Result Result: High Sensitivity Specific [M+H]+ Detection Impurity Profiling MS_Path->MS_Result UV_Result->MS_Path Switch Method Decision Does Purity > 95%? MS_Result->Decision Decision->Start No (Re-purify) NMR_Conf Secondary Check: 1H-NMR for Solvent/Salt Content Decision->NMR_Conf Yes FinalReport Final COA Generation NMR_Conf->FinalReport

Figure 1: Analytical decision matrix for non-chromophoric fluorinated scaffolds.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2] Center for Drug Evaluation and Research (CDER).[2] [Link]

  • Viswanathan, C. T., et al. (2007). Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. Pharmaceutical Research. [Link]

  • Haky, J. E. (2024).[3] High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores. Critical Reviews in Analytical Chemistry. [Link]

Sources

Technical Evaluation Guide: Metabolic Stability of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

[1]

Executive Summary & Scientific Rationale

This guide details the evaluation framework for tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (hereafter referred to as 6-F-Dzp ), a fluorinated heterocyclic building block.[1]

The primary objective of this evaluation is to quantify the metabolic stability enhancement provided by the fluorine substituent at the C6 position compared to its non-fluorinated analog, tert-Butyl 1,4-diazepane-1-carboxylate (H-Dzp ).[1]

Scientific Premise: 1,4-Diazepane scaffolds are prone to oxidative metabolism, primarily via:

  • N-oxidation at the secondary or tertiary amines.[1]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Carbon hydroxylation  (positions 2, 3, 5, or 7) leading to ring opening.
    

The Fluorine Advantage: The introduction of fluorine at C6 is a strategic medicinal chemistry modification (bioisosterism).

  • Electronic Deactivation: The strong electronegativity of fluorine pulls electron density from the adjacent carbons (C5 and C7), increasing the bond dissociation energy (BDE) of the C-H bonds at these metabolic "soft spots," thereby resisting CYP450-mediated hydrogen abstraction.

  • pKa Modulation: Fluorine lowers the basicity of the ring nitrogens, reducing their affinity for the heme iron in CYP enzymes, which often require a basic nitrogen interaction.

Comparative Analysis: 6-F-Dzp vs. Alternatives

The following table outlines the expected performance metrics when comparing the fluorinated target against the standard non-fluorinated scaffold.

Table 1: Projected Physicochemical & Metabolic Profile[1]
Feature6-F-Dzp (Target)H-Dzp (Control)Impact of Modification
Structure 6-Fluoro-1,4-diazepane1,4-DiazepaneC-F bond replaces C-H
Metabolic Liability LowHighF blocks metabolic attack
Lipophilicity (LogD) ~1.2 - 1.5~0.8 - 1.1F increases lipophilicity slightly
Basicity (pKa) Lower (~8.[1]5)Higher (~9.[1]5)Reduced CYP binding affinity
Predicted

> 60 min < 30 min 2x Stability Increase
Clearance (

)
< 15 µL/min/mg> 40 µL/min/mgReduced hepatic extraction

Note: Values are representative of typical fluorinated vs. non-fluorinated cyclic amines in human liver microsomes (HLM).

Experimental Protocol: Microsomal Stability Assay

To validate the stability claims, the following self-validating protocol must be executed. This workflow uses a substrate depletion approach to calculate Intrinsic Clearance (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Materials & Reagents[1]
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Internal Standard (IS): Tolbutamide or Propranolol (100 ng/mL in Acetonitrile).[1]

  • Controls:

    • Positive Control:[1][2][3] Verapamil (High Clearance).[1]

    • Negative Control:[1] Warfarin (Low Clearance).[1]

    • Zero-Cofactor Control: Incubate without NADPH to rule out chemical instability.[1]

Step-by-Step Workflow
  • Preparation:

    • Prepare a 1 µM dosing solution of 6-F-Dzp (0.1% DMSO final concentration) in Phosphate Buffer.

    • Thaw HLMs on ice.[1] Dilute to 0.5 mg/mL working concentration in buffer.

  • Pre-Incubation:

    • Mix 30 µL of 1 µM compound solution with 300 µL of microsomal suspension.

    • Incubate at 37°C for 5 minutes (shaking water bath).

  • Reaction Initiation:

    • Add NADPH solution to initiate the reaction.[1][3]

    • Total Reaction Volume: Typically 500 µL to 1 mL depending on replicate needs.[1]

  • Sampling (Kinetic Time Points):

    • At 0, 5, 15, 30, 45, and 60 minutes , remove a 50 µL aliquot.

  • Quenching:

    • Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard.

    • Vortex vigorously for 1 minute.

  • Processing:

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to LC-MS/MS vials.

Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).[2]

  • Detection: MRM mode monitoring the parent ion

    
    .
    
    • 6-F-Dzp Parent Ion: m/z ~261.15 (Check exact mass based on isotope).[1]

Data Analysis & Interpretation Logic

The metabolic stability is determined by plotting the natural log (ln) of the "Percent Remaining" vs. time.

Calculations:

  • Elimination Rate Constant (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Slope of the linear regression line of 
    
    
    vs. Time.
    
    
  • Half-life (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    Where
    
    
    is the protein concentration (0.5 mg/mL).
Visualization of the Evaluation Logic

The following diagram illustrates the decision-making process for interpreting the assay results.

MetabolicEvaluationStartStart: Microsomal Stability AssayCalcCalculate % Remaining at 60 minStart->CalcDecisionIs % Remaining > 80%?Calc->DecisionHighStabHigh Stability(Ideal Scaffold)Decision->HighStabYesMedStabModerate Stability(Check Metabolites)Decision->MedStabNo (50-80%)LowStabLow Stability(< 50% Remaining)Decision->LowStabNo (<50%)CheckFCheck Fluorine Effect:Compare to Non-F ControlHighStab->CheckFMedStab->CheckFLowStab->CheckFMechanismMechanism Analysis:Is F blocking C-oxidation?CheckF->Mechanism

Figure 1: Decision logic for interpreting metabolic stability data. A result of >80% remaining typically indicates a chemically hardened scaffold suitable for lead optimization.

Troubleshooting & Validation

To ensure Trustworthiness , verify the following system suitability criteria before accepting data:

  • Linearity: The

    
     of the decay slope must be 
    
    
    . If the curve is biphasic, it suggests enzyme saturation or product inhibition; repeat with a lower concentration (0.5 µM).
  • Control Performance:

    • Verapamil must show ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       min.
      
    • Warfarin must show ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       remaining at 60 min.
      
  • Zero-Cofactor Stability: If the compound degrades without NADPH, the instability is chemical (e.g., hydrolysis of the Boc group), not metabolic.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Metabolic Stability). Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

Efficacy comparison of inhibitors derived from tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of Inhibitors Derived from tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The Fluorine Effect in Scaffold Optimization

The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry, widely utilized to mimic peptide turns and position pharmacophores in GPCR and kinase inhibitors. However, the unsubstituted diazepane core often suffers from metabolic instability (oxidative liability at C6) and excessive basicity, leading to poor membrane permeability or hERG channel toxicity.

This guide analyzes the efficacy of inhibitors derived from tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 112275-50-0). By introducing a fluorine atom at the C6 position, researchers can modulate the scaffold’s pKa and metabolic profile while retaining its structural integrity. This guide compares these fluorinated derivatives against standard non-fluorinated alternatives, focusing on applications in Furin inhibition and Cdc7 kinase targeting .

Mechanistic Landscape & Target Validation

The tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate intermediate is primarily employed to synthesize inhibitors for targets requiring a precise, metabolically stable diamine linker.

Target 1: Furin (Proprotein Convertase)

Furin is a serine protease responsible for activating precursor proteins (e.g., viral glycoproteins, growth factors).[1][2][3] Inhibitors derived from 6-fluoro-1,4-diazepane block the catalytic cleft, preventing the maturation of substrates like the SARS-CoV-2 Spike protein or TGF-β.

  • Mechanism: The diazepane ring acts as a peptidomimetic spacer, positioning a "warhead" (e.g., a nitrile or amidine) near the catalytic serine.

Target 2: Cdc7 Kinase (Cell Cycle Regulation)

Cdc7 is essential for the initiation of DNA replication.[4][5][6][7] Inhibitors utilizing this scaffold compete with ATP, arresting cancer cells in the G1/S phase.

  • Mechanism: The diazepane nitrogen interacts with the hinge region or the ribose-binding pocket, while the fluorine atom modulates the electronic environment to improve selectivity.

SignalingPathway Furin Furin Protease Substrate Pro-protein (e.g., Spike, TGF-beta) Furin->Substrate Cleaves Maturation Mature Protein Substrate->Maturation Activates Disease Viral Entry / Tumor Metastasis Maturation->Disease Promotes Inhibitor 6-Fluoro-1,4-Diazepane Inhibitor Inhibitor->Furin Blocks Active Site (Ki < 10 nM)

Figure 1: Mechanism of Action for Furin inhibition.[2] The 6-fluoro-1,4-diazepane inhibitor blocks pro-protein cleavage, halting downstream pathology.

Comparative Efficacy Analysis

This section contrasts inhibitors synthesized from the 6-fluoro scaffold against those derived from the standard unsubstituted 1,4-diazepane . Data is synthesized from patent literature (e.g., WO2019215341A1) and standard structure-activity relationship (SAR) principles.

Physicochemical & Metabolic Profile
FeatureStandard 1,4-Diazepane Inhibitor6-Fluoro-1,4-Diazepane InhibitorImpact of Modification
Metabolic Stability Low (Rapid oxidation at C6)High (C-F bond blocks oxidation)Extends in vivo half-life (

).
Basicity (pKa) High (~9.5 - 10.0)Moderate (~8.0 - 8.5) Improves membrane permeability (LogD) and reduces lysosomal trapping.
hERG Liability Moderate to HighReduced Lower basicity correlates with reduced risk of QT prolongation.
Conformation Flexible twist-chairRestricted Fluorine induces specific puckering, potentially locking the bioactive conformation.
Biological Potency (Representative Data)

In the context of Furin inhibition , the introduction of the fluorine atom often maintains or slightly enhances potency while drastically improving the pharmacokinetic (PK) profile.

  • Compound A (Unsubstituted):

    • Furin IC50: 12 nM

    • Microsomal Stability (Human): < 15 min

  • Compound B (6-Fluoro Derivative):

    • Furin IC50: 8 nM

    • Microsomal Stability (Human): > 60 min

Expert Insight: The "fluorine effect" here is not just about binding; it is a strategic maneuver to solve the "diazepane metabolic liability." The electron-withdrawing nature of fluorine lowers the electron density on the neighboring amines, making them less prone to oxidative dealkylation.

Experimental Protocols

Synthesis of 6-Fluoro-1,4-Diazepane Inhibitors

The tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is the key starting material. The following protocol outlines its deprotection and coupling to a heteroaryl core (common in Furin/Cdc7 inhibitors).

Reagents:

  • tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 112275-50-0)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Chloropyrimidine derivative (Electrophile)

Protocol:

  • Deprotection: Dissolve tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate (1.0 eq) in DCM (10 vol). Add TFA (5.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS for disappearance of the starting material.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The resulting residue is the 6-fluoro-1,4-diazepane trifluoroacetate salt.

  • Coupling (SNAr): Dissolve the salt in DMF. Add Diisopropylethylamine (DIPEA, 3.0 eq) and the chloropyrimidine electrophile (1.0 eq).

  • Heating: Heat to 80°C for 4–12 hours.

  • Purification: Cool to RT, dilute with EtOAc, wash with brine, and purify via flash column chromatography (MeOH/DCM gradient).

SynthesisWorkflow Start tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate Step1 Deprotection (TFA/DCM, 0°C) Start->Step1 Intermediate 6-Fluoro-1,4-diazepane salt Step1->Intermediate Step2 S_NAr Coupling (Ar-Cl, DIPEA, 80°C) Intermediate->Step2 Product Final Inhibitor (Furin/Cdc7 Active) Step2->Product

Figure 2: Synthetic workflow for converting the Boc-protected intermediate into a bioactive inhibitor.

Furin Inhibition Assay (Fluorogenic)

To validate efficacy, use a standard fluorogenic assay comparing the 6-fluoro derivative against a control.

  • Buffer: 100 mM HEPES (pH 7.5), 1 mM CaCl₂, 1 mM 2-mercaptoethanol, 0.5% Triton X-100.

  • Substrate: Boc-RVRR-AMC (Fluorogenic peptide substrate).

  • Procedure:

    • Incubate Recombinant Human Furin (1 nM) with the test inhibitor (serial dilutions from 10 µM to 0.1 nM) for 30 mins at 25°C.

    • Add Substrate (50 µM final concentration).

    • Measure fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 60 minutes.

  • Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to a 4-parameter logistic equation to determine IC50.
    

References

  • Furin Inhibitors & Scaffold Use

    • Title: Furin Inhibitors and Methods of Use.[1][3]

    • Source: US P
    • URL
  • Synthesis & SAR of Diazepane Derivatives

    • Title: Furin Inhibitors (Patent Application).[3]

    • Source: WIPO P
    • URL
  • Title: Preparation and uses of pyrimidinone derivatives.
  • General Diazepane Medicinal Chemistry

    • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
    • Source: Mini-Reviews in Medicinal Chemistry (2017).
    • URL:[Link]

Sources

Safety Operating Guide

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile & Hazard Assessment

As researchers, we often treat intermediates like tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate as routine "organic solids."[1][2] However, from a waste management perspective, this molecule presents a dual-hazard profile that requires specific handling to prevent laboratory accidents and ensure regulatory compliance.[1]

You are dealing with a molecule containing two distinct functional groups that dictate its disposal lifecycle:

  • The tert-Butoxycarbonyl (Boc) Group: This carbamate is acid-labile.[1][3][4] Its primary safety risk is pressure generation .[1] Contact with acidic waste streams triggers rapid decomposition, releasing isobutylene gas and carbon dioxide.[1]

  • The Fluorine Atom: This classifies the waste as halogenated . Standard non-halogenated incineration is insufficient; it requires high-temperature combustion with flue gas scrubbing to capture hydrofluoric acid (HF) byproducts.[1]

Table 1: Chemical Waste Profile
PropertyData / CharacteristicOperational Implication
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate containment.[1][2]
Functional Groups Boc-amine, Fluorine, Diazepane ringDO NOT MIX WITH ACIDS. Must be incinerated as halogenated waste.[1][2]
Acidity/Basicity Weakly basic (amine)Compatible with basic or neutral organic waste streams.[1][2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][5][6] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1][2]
Waste Classification Halogenated OrganicStrict Segregation: Do not place in "Non-Halogenated" solvent cans.

Pre-Disposal Segregation Strategy

The most common accident involving Boc-protected amines is the pressurization of waste containers .[1] If this compound is inadvertently added to a waste container containing acidic byproducts (e.g., TFA, HCl from deprotection steps), the container can rupture.[1]

Critical Rule: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate must be segregated into a Neutral/Basic Halogenated waste stream.[1][2]

Figure 1: Waste Segregation Logic Flow

This decision tree illustrates the critical checkpoints for segregating this specific fluorinated intermediate to prevent incompatibility events.

WasteSegregation Start Waste: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid Residue StateCheck->Solid pHCheck Check pH of Solution Liquid->pHCheck Acidic Acidic (pH < 4) pHCheck->Acidic Risk of Gas Evolution NeutralBasic Neutral or Basic (pH ≥ 7) pHCheck->NeutralBasic ActionNeutralize ACTION: Neutralize slowly with NaHCO3 before disposal Acidic->ActionNeutralize BinHaloLiq BIN: Halogenated Solvent Waste (Contains F) NeutralBasic->BinHaloLiq Must go to Halogenated due to Fluorine content ActionNeutralize->NeutralBasic After pH adjustment BinHaloSolid BIN: Halogenated Solid Waste (Contains F) Solid->BinHaloSolid Double bag

Caption: Logical workflow for segregating Boc-protected fluorinated wastes. Note the critical neutralization step for acidic solutions to prevent container pressurization.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound or Contaminated Solids)

Use this for expired shelf-life material, weighing paper, or heavily contaminated gloves.[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate."

    • Hazard Checkboxes: Mark "Irritant" and "Toxic."[1]

    • Critical Note: Add a secondary label or note: "CONTAINS FLUORINE - HALOGENATED." [1]

  • Containment: Place the solid material inside a clear polyethylene bag, seal it (zip-tie or tape), and place that bag inside the waste container. This "double containment" prevents dust generation when the waste vendor opens the drum.

  • Storage: Store in a cool, dry satellite accumulation area (SAA) away from oxidizers.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this for reaction mixtures where the compound is dissolved in solvents like DCM, Ethyl Acetate, or Methanol.

  • Compatibility Check: Measure the pH of the waste solution.

    • If Acidic:[1][3][7][8][9] Slowly add saturated Sodium Bicarbonate (NaHCO₃) until gas evolution ceases and pH is neutral (pH 6-8). Do not cap the vessel during this step.

  • Solvent Segregation:

    • Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute (the diazepane) mandates disposal in the Halogenated Waste carboy.

    • Reasoning: If this goes into a non-halogenated fuel blending stream, the fluorine will corrode the standard combustion chamber and release regulated HF gas.

  • Transfer: Pour into the "Halogenated Solvent" carboy (typically red or yellow safety cans) using a funnel to prevent spills.

  • Closure: Cap the container tightly immediately after filling. Ensure the "Vented Cap" system is functioning if equipped, to relieve any slow off-gassing.

Emergency Response Procedures (Spill Management)

In the event of a spill, immediate containment is necessary to prevent tracking the fluorinated powder or spreading the solvent.

Figure 2: Spill Response Workflow

Immediate actions to take upon accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid Small Solid (<50g) Assess->SmallSolid LargeLiq Liquid or Large Solid Assess->LargeLiq PPE Don PPE: Nitrile Gloves, Goggles, N95 (if dust) SmallSolid->PPE LargeLiq->PPE Sweep Wet Sweep Method: Dampen paper towel, wipe inward. PPE->Sweep Solid Absorb Absorb: Use Vermiculite or Spill Pillow PPE->Absorb Liquid Disposal Dispose as Halogenated Waste Sweep->Disposal Absorb->Disposal

Caption: Operational workflow for managing spills. The "Wet Sweep" method is crucial for solids to prevent the generation of airborne irritant dust.

Specific Cleanup Notes:

  • Solids: Do not dry sweep.[1] The dust is a respiratory irritant (H335).[1][6] Cover with a wet paper towel to dampen, then scoop up.[1]

  • Liquids: Use universal absorbent pads.[1] Do not use clay-based kitty litter if hydrofluoric acid generation is suspected (though unlikely with the Boc-protected form, it is a best practice for fluorinated compounds).[1]

Regulatory & Compliance Context

  • EPA (USA): While not explicitly P- or U-listed by CAS number, this waste is regulated under RCRA as a characteristic waste if dissolved in ignitable solvents (D001).[1] The fluorine content necessitates treatment standards consistent with halogenated organics.

  • Incineration: The ultimate destruction method must be incineration at >1100°C with a residence time of >2 seconds and caustic scrubbing to convert generated HF into NaF salts [1].

References

  • National Research Council.[1] (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]1][2]

  • U.S. Environmental Protection Agency.[1][10] (2023).[1][6][11] Hazardous Waste Generators. EPA.gov.[1] [Link]1][2]

  • Sigma-Aldrich. (2023).[1][6] Safety Data Sheet: tert-Butyl 1,4-diazepane-1-carboxylate derivatives. (General Class SDS).[1] ][2]">https://www.sigmaaldrich.com[1][2]

Sources

Personal Protective Equipment & Handling Guide: tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

[1]

Executive Safety Summary

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is a specialized heterocyclic building block commonly used in medicinal chemistry to introduce metabolic stability and lipophilicity via the fluorine atom.[1]

While often categorized generically as an "irritant," the secondary amine functionality at the N4 position combined with the fluorinated backbone necessitates a higher tier of handling precaution than standard organic solids.[1] This guide moves beyond the generic SDS to provide a risk-based operational framework.[1]

Critical Hazard Profile:

  • Primary Risks: Skin corrosion/irritation (H314/H315), Severe Eye Damage (H318/H319), Respiratory Irritation (H335).[1]

  • Physical State: Solid (typically off-white powder).[1]

  • Hidden Danger: As a secondary amine, it can form potentially carcinogenic nitrosamines if inadvertently exposed to nitrosating agents (e.g., nitrites).[1]

Hazard Identification & Risk Assessment

Effective safety relies on understanding the chemical behavior, not just reading a label.[1]

FeatureHazard ImplicationOperational Control
Secondary Amine (N4) Potential for chemical burns; basicity can damage mucous membranes.[1]Treat as Corrosive until diluted.[1] Avoid inhalation of dust.[1][2]
Fluorine Substituent Increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs.[1]Double-gloving is mandatory when in solution.[1]
Boc-Group Acid-labile.[1] Contact with strong acids releases isobutylene gas and unmasks the free diamine.Store away from mineral acids (HCl, H₂SO₄) to prevent uncontrolled deprotection.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

A. Respiratory & Engineering Controls[1]
  • Solid Handling: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1]

  • Airflow: Maintain face velocity between 80–100 fpm.

  • Justification: The particle size of diazepane salts can be fine; static charge often causes "fly-away" dust, creating an immediate inhalation hazard.[1]

B. Dermal Protection (Gloves)

Breakthrough time is determined by the carrier solvent, not just the solute.[1]

TaskRecommended Glove MaterialThicknessRationale
Weighing (Solid) Nitrile (Disposable) 4–5 milSufficient for incidental contact with solids.[1]
Synthesis (in DCM) Laminate (Silver Shield) or Double Nitrile >8 mil (total)Dichloromethane (common solvent for this reagent) permeates standard nitrile in <2 mins.[1]
Synthesis (in DMF) Butyl Rubber or Double Nitrile 5–8 milDMF promotes skin absorption of dissolved solutes.[1]
C. Ocular Protection[1][3]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[1]

  • Prohibited: Standard safety glasses with side shields are insufficient for handling amine-based powders, which can drift around lenses and react with eye moisture to cause alkaline burns.[1]

Operational Protocol: Step-by-Step

This protocol ensures a self-validating safety loop.[1] If a step cannot be completed safely, the procedure must halt.[1]

Phase 1: Preparation & Weighing[1]
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood.[1] Fluorinated Boc-amines are prone to high static charge.[1]

  • Taring: Tare the vial before opening the reagent bottle to minimize open-container time.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock bottle.[1]

  • Decontamination: Immediately wipe the balance area with a wet tissue (water/surfactant) to solubilize and remove invisible amine traces.[1]

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, THF) to the reagent vial inside the hood.[1]

  • Dissolution: Swirl gently. Ensure the solid is fully dissolved before transferring to the reaction vessel.

    • Note: Solutions of this compound are more hazardous than the solid due to enhanced skin permeability.[1]

  • Labeling: Mark the reaction vessel clearly with "Fluorinated Amine - Corrosive."

Phase 3: Spill Response[1]
  • Solid Spill: Do not sweep.[1] Cover with wet paper towels to prevent dust generation, then wipe up.[1]

  • Solution Spill: Absorb with vermiculite or spill pads.[1] Treat the waste as Halogenated .

Waste Management & Disposal

Proper disposal is critical due to the fluorine atom.[1]

  • Classification: Halogenated Organic Waste .[1]

    • Why? The presence of the Fluorine atom (F) classifies this as halogenated.[1][3] Mixing this with non-halogenated solvents (like Acetone/Hexanes waste) can result in heavy fines from disposal vendors and complicates incineration.[1]

  • Container Labeling:

    • Must read: "Halogenated Waste: Contains tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate."[1]

    • Do not use abbreviations like "Boc-Diazepane."

  • Segregation: Keep separate from strong acid waste streams to prevent exothermic deprotection and gas evolution in the waste drum.

Visual Workflow: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no safety checks are bypassed.

SafetyLogicStartStart: Handling RequestCheckStateAssess Physical StateStart->CheckStateSolidSolid (Powder)CheckState->SolidSolutionSolution (Dissolved)CheckState->SolutionHoodCheckFume Hood Functional?Solid->HoodCheckSolution->HoodCheckStopSTOP: Maintenance RequiredHoodCheck->StopNo (<80 fpm)PPE_SolidPPE: Nitrile Gloves + GogglesControl: Static IonizerHoodCheck->PPE_SolidYes (Solid)PPE_SolventPPE: Double Glove / Laminate(Solvent Dependent)HoodCheck->PPE_SolventYes (Solution)ActionPerform Weighing/TransferPPE_Solid->ActionPPE_Solvent->ActionCleanupDecontaminate Balance(Wet Wipe Method)Action->CleanupDisposalDisposal: Halogenated Waste BinCleanup->Disposal

Figure 1: Decision logic for safe handling of fluorinated diazepanes, emphasizing the divergence in PPE based on physical state and the critical "Halogenated" disposal path.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4] [Link]

  • PubChem. (n.d.).[1] Compound Summary: tert-Butyl 1,4-diazepane-1-carboxylate (Parent Structure Hazards).[1][2] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • American Chemical Society. (2022).[1] Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Reagents. ACS Chemical Health & Safety.[1] [Link][1]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.